molecular formula C10H12Li4N3O14P3 B12381684 5-Formyl-dCTP

5-Formyl-dCTP

Katalognummer: B12381684
Molekulargewicht: 519.0 g/mol
InChI-Schlüssel: MCHGSMXQXUSFEK-REXUZYNASA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Formyl-dCTP is a useful research compound. Its molecular formula is C10H12Li4N3O14P3 and its molecular weight is 519.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H12Li4N3O14P3

Molekulargewicht

519.0 g/mol

IUPAC-Name

tetralithium;[[[(2R,3R,5R)-5-(4-amino-5-formyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N3O14P3.4Li/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(25-8)4-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2-3,6-8,15H,1,4H2,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19);;;;/q;4*+1/p-4/t6-,7-,8-;;;;/m1..../s1

InChI-Schlüssel

MCHGSMXQXUSFEK-REXUZYNASA-J

Isomerische SMILES

[Li+].[Li+].[Li+].[Li+].C1[C@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

Kanonische SMILES

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=NC2=O)N)C=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

Herkunft des Produkts

United States

Foundational & Exploratory

The Cellular Role of 5-Formyl-dCTP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of epigenetic regulation, the modification of DNA bases extends beyond the well-established 5-methylcytosine (5mC). The discovery of oxidized methylcytosine derivatives, including 5-formylcytosine (5fC), has unveiled a dynamic and layered system of gene expression control. 5-Formyl-2'-deoxycytidine-5'-triphosphate (5-Formyl-dCTP or 5-fdCTP) serves as the precursor for the genomic incorporation of 5fC, placing it at a critical juncture in the active DNA demethylation pathway and as a potential standalone epigenetic mark. This technical guide provides a comprehensive overview of the function of this compound in cells, with a focus on its incorporation into DNA, its role in signaling pathways, and its impact on DNA replication and transcription.

The Function of this compound in Cellular Processes

The primary function of this compound in cells is to serve as a substrate for DNA polymerases, leading to the incorporation of 5-formylcytosine (5fC) into the DNA strand. Once incorporated, 5fC plays a pivotal role in the active DNA demethylation pathway and can also act as a stable epigenetic mark influencing protein-DNA interactions and gene expression.

Role in Active DNA Demethylation

Active DNA demethylation is a crucial process for epigenetic reprogramming and the regulation of gene expression. The canonical pathway involves the Ten-Eleven Translocation (TET) family of dioxygenases and the Base Excision Repair (BER) pathway.

  • Oxidation of 5-methylcytosine (5mC): TET enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), then to 5-formylcytosine (5fC), and finally to 5-carboxylcytosine (5caC)[1][2][3][4][5].

  • Excision of 5fC and 5caC: Thymine DNA Glycosylase (TDG), a key enzyme in the BER pathway, recognizes and excises 5fC and 5caC from the DNA backbone, creating an abasic (AP) site. TDG exhibits a higher activity for 5fC compared to 5caC.

  • Base Excision Repair (BER): The AP site is then processed by the BER machinery, which involves AP endonuclease 1 (APE1), DNA polymerase β (Pol β), and DNA ligase III (LIG3), ultimately leading to the replacement of the modified cytosine with an unmodified cytosine.

This process effectively reverses DNA methylation, providing a mechanism for the dynamic regulation of gene expression.

5fC as a Stable Epigenetic Mark

Beyond its role as a transient intermediate, 5fC can also exist as a stable epigenetic modification. The presence of the formyl group in the major groove of the DNA helix can alter DNA structure and influence the binding of proteins, including transcription factors and chromatin remodeling complexes. Studies have shown that 5fC is enriched in poised enhancers and other regulatory elements, suggesting a role in priming genes for future activation. Recent findings have also demonstrated that 5fC can function as an activating epigenetic switch during early embryonic development.

Impact on Transcription

The presence of 5fC in a DNA template can directly impact the process of transcription. In vitro studies have shown that 5fC can reduce the rate and substrate specificity of RNA polymerase II (Pol II) transcription, leading to increased pausing and reduced fidelity of nucleotide incorporation. This suggests that 5fC can act as a regulatory mark to fine-tune gene expression levels.

Mutagenic Potential

The incorporation of 5-fdCTP and the subsequent presence of 5fC in DNA can be mutagenic. 5fC has been shown to induce C-to-T transitions, as well as C-to-A and C-to-G transversions during DNA synthesis. This mutagenic potential underscores the importance of the efficient removal of 5fC by the TDG-mediated BER pathway to maintain genomic integrity.

Quantitative Data

Quantitative data on the cellular concentration of this compound and the kinetic parameters of its incorporation by DNA polymerases are not extensively available in the current scientific literature. The tables below summarize the available data regarding the abundance of 5fC in genomic DNA and the kinetic parameters of nucleotide incorporation opposite a 5fC template.

Table 1: Abundance of 5-formylcytosine (5fC) in Genomic DNA

Cell/Tissue TypeAbundance of 5fC (% of total cytosines)Reference
Mouse Embryonic Stem Cells~0.0014%
Mammalian Tissues0.002% - 0.02%
Colorectal Carcinoma TissuesSignificantly lower than adjacent normal tissues

Table 2: Pre-Steady-State Kinetic Parameters for NTP Incorporation Opposite Cytosine Modifications by Yeast RNA Polymerase II

Template BaseIncoming NTPkpol (s⁻¹)Kd,app (µM)Specificity Constant (kpol/Kd,app) (µM⁻¹s⁻¹)Reference
CGTP1.1 ± 0.138 ± 80.029
5fCGTP0.022 ± 0.00323 ± 60.00096
CATP(1.1 ± 0.2) x 10⁻⁴100 ± 301.1 x 10⁻⁶
5fCATP(1.2 ± 0.3) x 10⁻⁴110 ± 401.1 x 10⁻⁶

Table 3: Steady-State Kinetic Parameters for Nucleotide Incorporation Opposite a 5fC-Peptide Crosslink by Human DNA Polymerase η

TemplateIncoming dNTPkcat (s⁻¹)Km (µM)Catalytic Efficiency (kcat/Km) (s⁻¹µM⁻¹)Reference
Unmodified CdCTP0.035 ± 0.00212 ± 1.50.0029
5fC-PeptidedCTP0.021 ± 0.00118 ± 2.10.0012
Unmodified CdATP0.00015 ± 0.00001150 ± 201.0 x 10⁻⁶
5fC-PeptidedATP0.00011 ± 0.00001180 ± 256.1 x 10⁻⁷

Signaling Pathways and Experimental Workflows

Active DNA Demethylation Pathway

The TET-TDG-BER pathway is the primary route for the removal of 5-methylcytosine and its oxidized derivatives, including 5-formylcytosine.

Active_DNA_Demethylation 5mC 5mC 5hmC 5hmC 5mC->5hmC TET 5fC 5fC 5hmC->5fC TET 5caC 5caC 5fC->5caC TET AP_Site_f AP Site 5fC->AP_Site_f TDG AP_Site_ca AP Site 5caC->AP_Site_ca Cytosine Cytosine AP_Site_f->Cytosine BER (APE1, Pol β, LIG3) AP_Site_ca->Cytosine BER (APE1, Pol β, LIG3)

Active DNA demethylation pathway involving TET enzymes and the BER pathway.
Experimental Workflow for Studying 5-fdCTP Function

A general workflow to investigate the cellular functions of this compound involves several key experimental stages.

Experimental_Workflow cluster_synthesis Preparation cluster_assays Functional Assays cluster_analysis Analysis Synthesis Chemical Synthesis of This compound Substrate Preparation of 5fC-containing DNA Polymerase DNA Polymerase Extension Assay Synthesis->Polymerase TDG_Assay TDG Activity Assay Substrate->TDG_Assay Transcription In Vitro Transcription Assay Substrate->Transcription Quantification LC-MS/MS for 5fC Quantification Polymerase->Quantification TDG_Assay->Quantification Mutagenesis Mutagenesis Assay Transcription->Mutagenesis

A generalized experimental workflow for investigating the function of this compound.

Detailed Experimental Protocols

DNA Polymerase Single-Nucleotide Incorporation Assay

This assay is used to determine the kinetic parameters of a single nucleotide incorporation event by a DNA polymerase opposite a specific template base, in this case, 5fC.

Materials:

  • Purified DNA polymerase

  • 5'-radiolabeled primer (e.g., with ³²P)

  • Template oligonucleotide containing a single 5fC at a defined position

  • Unlabeled complementary oligonucleotide

  • dNTP solutions (including this compound if testing its incorporation)

  • Reaction buffer (specific to the polymerase)

  • Quench solution (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Phosphorimager system

Protocol:

  • Primer-Template Annealing:

    • Mix the 5'-radiolabeled primer and the 5fC-containing template oligonucleotide in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper annealing.

  • Reaction Setup:

    • Prepare a reaction mixture containing the annealed primer-template duplex, DNA polymerase, and reaction buffer on ice. The concentration of the polymerase should be in excess of the DNA substrate for pre-steady-state kinetics.

    • Initiate the reaction by adding the desired dNTP at various concentrations.

  • Time Course and Quenching:

    • Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C).

    • At specific time points (ranging from milliseconds to minutes), quench the reaction by adding an equal volume of quench solution.

  • Gel Electrophoresis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the reaction products (unextended primer and extended primer) on a denaturing polyacrylamide gel.

  • Data Analysis:

    • Visualize and quantify the bands corresponding to the unextended and extended primer using a phosphorimager.

    • Plot the product formation over time and fit the data to the appropriate kinetic model (e.g., Michaelis-Menten for steady-state or a burst equation for pre-steady-state) to determine kcat (or kpol) and Km (or Kd).

Thymine DNA Glycosylase (TDG) Activity Assay

This assay measures the ability of TDG to excise 5fC from a DNA substrate.

Materials:

  • Purified TDG enzyme

  • 5'-radiolabeled oligonucleotide containing a single 5fC

  • Unlabeled complementary oligonucleotide

  • TDG reaction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM EDTA)

  • NaOH solution (for cleavage of the abasic site)

  • Denaturing polyacrylamide gel

  • Phosphorimager system

Protocol:

  • Substrate Preparation:

    • Anneal the 5'-radiolabeled 5fC-containing oligonucleotide with its unlabeled complement as described in the polymerase assay protocol.

  • Glycosylase Reaction:

    • Incubate the DNA substrate with purified TDG in the TDG reaction buffer at 37°C for a defined period (e.g., 30 minutes).

  • Abasic Site Cleavage:

    • Stop the reaction and cleave the resulting abasic site by adding NaOH to a final concentration of 100 mM and heating at 90°C for 10 minutes.

  • Gel Electrophoresis and Analysis:

    • Neutralize the samples and separate the cleavage products from the full-length substrate on a denaturing polyacrylamide gel.

    • Quantify the cleaved and uncleaved DNA using a phosphorimager to determine the percentage of 5fC excision.

LC-MS/MS for Quantification of 5-formylcytosine in Genomic DNA

This method provides a highly sensitive and accurate quantification of global 5fC levels in genomic DNA.

Materials:

  • Genomic DNA sample

  • Enzymatic digestion mix (e.g., DNA degradase plus)

  • Internal standards (isotope-labeled 5-formyl-2'-deoxycytidine)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

Protocol:

  • Genomic DNA Digestion:

    • Digest 1-2 µg of genomic DNA to single nucleosides using an enzymatic digestion mix according to the manufacturer's instructions.

    • Add a known amount of the isotope-labeled internal standard to the sample before digestion for accurate quantification.

  • Sample Cleanup:

    • Remove proteins from the digested sample by filtration or precipitation.

  • LC-MS/MS Analysis:

    • Inject the nucleoside mixture into the LC-MS/MS system.

    • Separate the nucleosides using a suitable C18 reverse-phase column with a gradient of aqueous and organic mobile phases.

    • Detect and quantify 5-formyl-2'-deoxycytidine and the internal standard using multiple reaction monitoring (MRM) mode. The specific mass transitions for the analyte and internal standard are monitored for high selectivity and sensitivity.

  • Data Analysis:

    • Calculate the amount of 5fC in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion

This compound is a key metabolite that introduces the epigenetic modification 5-formylcytosine into the genome. This modification is a critical intermediate in the active DNA demethylation pathway, ensuring the dynamic regulation of DNA methylation patterns. Furthermore, the resulting 5fC can act as a stable epigenetic mark, influencing DNA-protein interactions and modulating transcription. The potential mutagenicity of 5fC highlights the importance of its timely removal by the base excision repair machinery. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound and 5-formylcytosine in cellular function, epigenetic regulation, and disease. Further research is needed to fully elucidate the cellular concentration of 5-fdCTP and the detailed kinetics of its incorporation by various DNA polymerases, which will provide deeper insights into the regulation of this important epigenetic pathway.

References

The Role of 5-Formyl-dCTP in Active DNA Demethylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-formylcytosine (5fC) and its precursor, 5-formyl-deoxycytidine triphosphate (5f-dCTP), in the context of active DNA demethylation. It details the enzymatic generation of 5fC from 5-methylcytosine (5mC), its role as a key intermediate in the base excision repair (BER) pathway, and its emerging function as a distinct epigenetic mark. This guide offers a comprehensive overview of the methodologies used to study 5fC, including quantitative analysis, sequencing techniques, and in vitro assays. Detailed experimental protocols, structured quantitative data, and visual diagrams of relevant pathways and workflows are provided to support researchers and professionals in the fields of epigenetics and drug development.

Introduction: The Expanding Epigenetic Alphabet

For decades, 5-methylcytosine (5mC) was considered the primary epigenetic modification of DNA in vertebrates, predominantly associated with gene silencing[1][2]. The discovery of the Ten-Eleven Translocation (TET) family of dioxygenases revolutionized this view, revealing a dynamic process of active DNA demethylation. TET enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC)[3][4][5].

Initially viewed as transient intermediates destined for removal, there is growing evidence that these oxidized methylcytosines, particularly 5fC, may function as stable epigenetic marks in their own right, influencing gene expression and chromatin structure. 5-formyl-dCTP (5f-dCTP) is a modified deoxynucleoside triphosphate that allows for the in vitro synthesis of 5fC-containing DNA, serving as an invaluable tool for investigating the functional roles of this enigmatic base. This guide focuses on the multifaceted role of 5fC in active DNA demethylation and the utility of 5f-dCTP in its study.

The Central Pathway: Active DNA Demethylation

Active DNA demethylation is a multi-step process crucial for epigenetic reprogramming during development and in disease. The central pathway involving 5fC is initiated by the TET enzymes and completed by the Base Excision Repair (BER) machinery.

Generation of 5-Formylcytosine by TET Enzymes

The TET family of Fe(II) and α-ketoglutarate-dependent dioxygenases catalyze the sequential oxidation of 5mC. This process is essential for erasing and remodeling methylation patterns.

Active_DNA_Demethylation_Pathway cluster_oxidation TET-mediated Oxidation cluster_ber Base Excision Repair (BER) 5mC 5mC 5hmC 5hmC 5mC->5hmC TET 5fC 5fC 5hmC->5fC TET 5caC 5caC 5fC->5caC TET Abasic_Site Abasic_Site 5fC->Abasic_Site TDG 5caC->Abasic_Site TDG Unmodified_C Unmodified_C Abasic_Site->Unmodified_C APE1, PARP, Polβ, Ligase

Figure 1: The Active DNA Demethylation Pathway.
Excision of 5-Formylcytosine by Thymine DNA Glycosylase (TDG)

5fC and 5caC are recognized and excised by Thymine DNA Glycosylase (TDG), a key enzyme in the BER pathway. TDG cleaves the N-glycosidic bond between the 5fC base and the deoxyribose backbone, creating an abasic (AP) site. The subsequent steps of the BER pathway, involving enzymes such as APE1, PARP, DNA polymerase β, and DNA ligase, restore the unmodified cytosine.

Quantitative Data

Understanding the kinetics of the enzymes involved in 5fC metabolism and the abundance of this modification is crucial for elucidating its biological significance.

Enzyme Kinetics

The efficiency of TET enzymes in oxidizing methylcytosine derivatives and the subsequent excision by TDG have been characterized.

EnzymeSubstratekcat (min-1)Km (µM)kcat/Km (min-1µM-1)Reference
TET2 5mC-DNA0.429--
5hmC-DNA0.087--
5fC-DNA0.057--
TDG G-T Mismatch---
G-fC-->44,000-fold higher than G-hmC
G-caC-->10,000-fold higher than G-hmC

Table 1: Kinetic Parameters of TET2 and TDG. Note: Direct comparative kinetic values for TDG are presented as relative activities due to the complexity of the assay conditions reported.

Incorporation of 5f-dCTP by DNA Polymerases

The ability of DNA polymerases to incorporate modified nucleotides like 5f-dCTP is essential for in vitro studies. While comprehensive comparative data is limited, studies have shown that various polymerases can incorporate 5f-dCTP. The efficiency of incorporation is generally lower than that of natural dNTPs.

DNA PolymeraseSubstrateRelative Incorporation EfficiencyReference
Human Pol βdGTP opposite 5fCNot significantly affected
Human Pol ηdGTP opposite 5fC-
Human Pol κdGTP opposite 5fC-

Table 2: DNA Polymerase Efficiency with 5fC Templates. Note: The table reflects the efficiency of incorporating a nucleotide opposite a 5fC in the template strand, which is relevant to the biological processing of 5fC. Direct kinetic data for 5f-dCTP incorporation is an active area of research.

Abundance of 5-Formylcytosine in Genomic DNA

The levels of 5fC are generally low in most tissues, consistent with its role as a transient intermediate. However, its abundance can vary significantly between different cell types and tissues.

Tissue/Cell Type5fC Abundance (% of total C)Reference
Mouse Embryonic Stem Cells0.0014 ± 0.0003
Human Colorectal CarcinomaDepleted compared to normal tissue
Human Breast CancerIncreased in tumor tissue

Table 3: Genomic Abundance of 5-Formylcytosine.

Experimental Protocols

A variety of methods have been developed to detect, quantify, and map 5fC in the genome.

Quantification of Global 5fC Levels by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of global levels of modified nucleosides.

Protocol:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).

  • DNA Digestion: Digest 1-5 µg of genomic DNA to single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • LC Separation: Separate the resulting nucleosides using a C18 reversed-phase HPLC column with a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • MS/MS Detection: Analyze the eluate by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for 5fC and other nucleosides for accurate quantification.

  • Data Analysis: Quantify the amount of 5fC relative to the total amount of cytosine or total DNA.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Genomic DNA Extraction B Enzymatic Digestion to Nucleosides A->B C LC Separation B->C D MS/MS Detection (MRM) C->D E Quantification D->E RRBS_Workflow A Genomic DNA B MspI Digestion A->B C End Repair & A-Tailing B->C D Adapter Ligation C->D E Size Selection D->E F Bisulfite Conversion E->F G PCR Amplification F->G H Sequencing G->H I Data Analysis H->I

References

The Emergence of 5-Formylcytosine: A Key Player in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Once viewed as a transient intermediate in the DNA demethylation pathway, 5-formylcytosine (5fC) is now emerging as a stable and functionally significant epigenetic modification. Its discovery in 2011 opened a new chapter in our understanding of the dynamic nature of the epigenome. This technical guide provides a comprehensive overview of the discovery, biological significance, and state-of-the-art methodologies for the detection and analysis of 5fC. We delve into the molecular pathways governing its formation and removal, its impact on DNA structure and gene regulation, and its potential as a biomarker and therapeutic target in various diseases, including cancer. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore the multifaceted role of this intriguing "seventh base."

Discovery and Biological Significance

5-Formylcytosine was first identified in mammalian embryonic stem cells in 2011.[1] It is a derivative of cytosine, formed through the oxidation of 5-hydroxymethylcytosine (5hmC), a reaction catalyzed by the Ten-eleven translocation (TET) family of enzymes.[1][2][3][4] This discovery expanded the known repertoire of DNA modifications beyond the well-established 5-methylcytosine (5mC).

Initially, 5fC was primarily considered an intermediate in the active DNA demethylation pathway, a process crucial for epigenetic reprogramming. However, accumulating evidence suggests that 5fC can also exist as a stable and distinct epigenetic mark with its own regulatory functions. Recent studies have even demonstrated that 5fC can act as an activating epigenetic switch, promoting gene expression during early embryonic development.

The significance of 5fC extends to various biological processes:

  • Gene Regulation: 5fC is enriched in CpG islands (CGIs) within promoters and exons, and its presence is often correlated with transcriptionally active genes. It is also found at active enhancer regions, suggesting a role in fine-tuning gene expression.

  • Embryonic Development: The dynamic regulation of 5fC levels is critical during early embryonic development, where it participates in the extensive epigenetic reprogramming necessary for proper differentiation.

  • Disease Biomarker: Altered levels of 5fC have been observed in various cancers, suggesting its potential as a biomarker for diagnosis and prognosis.

The TET-TDG Pathway: A Symphony of Modification and Repair

The formation and removal of 5fC are tightly regulated by a coordinated enzymatic pathway involving the TET enzymes and Thymine-DNA Glycosylase (TDG). This pathway represents a key mechanism of active DNA demethylation.

TET-Mediated Oxidation

The journey from the repressive 5mC mark to the unmodified cytosine often involves a series of oxidative steps catalyzed by the TET family of dioxygenases (TET1, TET2, and TET3). This process is dependent on Fe(II) and α-ketoglutarate.

  • 5mC to 5hmC: TET enzymes first hydroxylate 5mC to form 5-hydroxymethylcytosine (5hmC).

  • 5hmC to 5fC: Subsequently, TET enzymes can further oxidize 5hmC to generate 5-formylcytosine (5fC).

  • 5fC to 5caC: In a final oxidative step, 5fC can be converted to 5-carboxylcytosine (5caC).

TDG-Mediated Base Excision Repair

Once formed, 5fC and 5caC are recognized and excised by the enzyme Thymine-DNA Glycosylase (TDG), initiating the base excision repair (BER) pathway. TDG displays a strong preference for excising 5fC and 5caC over 5mC and 5hmC. The subsequent steps of the BER pathway involve the recruitment of other enzymes to replace the abasic site with an unmodified cytosine, thereby completing the demethylation process.

TET_TDG_Pathway cluster_oxidation TET-Mediated Oxidation cluster_repair Base Excision Repair 5mC 5mC 5hmC 5hmC 5mC->5hmC TET 5fC 5fC 5hmC->5fC TET 5caC 5caC 5fC->5caC TET Abasic_Site_fC Abasic Site 5fC->Abasic_Site_fC TDG Abasic_Site_caC Abasic Site 5caC->Abasic_Site_caC TDG Cytosine Cytosine Abasic_Site_fC->Cytosine BER Pathway Abasic_Site_caC->Cytosine BER Pathway

The TET-TDG pathway of active DNA demethylation.

Quantitative Analysis of 5-Formylcytosine

The accurate quantification of 5fC is crucial for understanding its biological roles. Due to its low abundance, highly sensitive techniques are required.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry to separate and quantify nucleosides.Highly accurate and quantitative.Requires specialized equipment; does not provide sequence context.
Antibody-based Use of specific antibodies to enrich for 5fC-containing DNA fragments (5fC-IP).Relatively easy to perform; provides genome-wide distribution.Can be subject to antibody specificity issues; lower resolution.
Chemical Labeling Selective chemical modification of 5fC for enrichment and detection.High specificity and sensitivity.Can involve multiple chemical steps that may affect DNA integrity.
Sequencing-based Modified bisulfite sequencing methods to identify 5fC at single-base resolution.Single-base resolution; quantitative.Can be technically challenging and computationally intensive.

Table 1: Comparison of Methods for 5-Formylcytosine Quantification.

Abundance of 5-Formylcytosine in Different Tissues and Cell Types

The levels of 5fC vary significantly across different cell types and tissues, reflecting its dynamic regulation and context-specific functions. Generally, 5fC is present at much lower levels than 5mC and 5hmC.

SpeciesTissue/Cell Type5fC Abundance (% of total Cytosine)Reference
MouseEmbryonic Stem Cells0.002 - 0.02
MouseBrain (Cerebrum)~0.001 (adult)
MouseKidney~0.0005 (adult)
HumanBrain (Cerebrum)Varies with age, generally low
HumanHepatocellular CarcinomaDecreased compared to paratumor tissue

Table 2: Abundance of 5-Formylcytosine in Various Biological Samples. Note that these values can vary depending on the quantification method used.

Experimental Protocols for 5-Formylcytosine Analysis

This section provides an overview of key experimental protocols for the detection and mapping of 5fC. For detailed, step-by-step laboratory procedures, it is recommended to consult the original publications.

5fC-Selective Chemical Labeling (fC-Seal)

This method allows for the selective enrichment of 5fC-containing DNA fragments for downstream analysis such as sequencing.

fC_Seal_Workflow Start Genomic DNA Protect_5hmC Protect 5hmC with β-glucosyltransferase (βGT) and UDP-glucose Start->Protect_5hmC Reduce_5fC Reduce 5fC to 5hmC with NaBH4 Protect_5hmC->Reduce_5fC Label_new_5hmC Label newly formed 5hmC (from 5fC) with an azide-modified glucose using βGT Reduce_5fC->Label_new_5hmC Biotinylation Biotinylation via Click Chemistry Label_new_5hmC->Biotinylation Enrichment Streptavidin-based Enrichment Biotinylation->Enrichment Sequencing Downstream Analysis (e.g., Sequencing) Enrichment->Sequencing

Workflow for 5fC-Selective Chemical Labeling (fC-Seal).

Protocol Overview:

  • Protection of 5hmC: Genomic DNA is incubated with β-glucosyltransferase (βGT) and UDP-glucose to glucosylate the hydroxyl group of 5hmC, thereby protecting it from subsequent chemical reactions.

  • Reduction of 5fC: The formyl group of 5fC is selectively reduced to a hydroxyl group using sodium borohydride (NaBH₄), converting 5fC to 5hmC.

  • Labeling of newly formed 5hmC: The newly generated 5hmC (derived from the original 5fC) is then glucosylated with an azide-modified glucose using βGT.

  • Biotinylation and Enrichment: A biotin moiety is attached to the azide group via click chemistry, allowing for the specific enrichment of the originally 5fC-containing DNA fragments using streptavidin-coated beads.

  • Downstream Analysis: The enriched DNA can then be used for various downstream applications, including high-throughput sequencing to map the genome-wide distribution of 5fC.

Tet-Assisted Bisulfite Sequencing (TAB-Seq) for 5fC

While originally developed for 5hmC mapping, variations of TAB-seq can be employed to distinguish 5fC from other cytosine modifications at single-base resolution. This often involves a combination of chemical and enzymatic treatments prior to bisulfite sequencing.

TAB_Seq_Workflow cluster_TAB TAB-Seq for 5hmC cluster_fCAB fCAB-Seq for 5fC Start_hmC Genomic DNA Glucosylation Protect 5hmC with βGT Start_hmC->Glucosylation Oxidation Oxidize 5mC to 5caC with TET Glucosylation->Oxidation Bisulfite_hmC Bisulfite Treatment Oxidation->Bisulfite_hmC Sequencing_hmC Sequencing (5hmC reads as C, C/5mC read as T) Bisulfite_hmC->Sequencing_hmC Start_fC Genomic DNA Reduction Reduce 5fC to 5hmC Start_fC->Reduction Bisulfite_fC Bisulfite Treatment Reduction->Bisulfite_fC Sequencing_fC Sequencing (original 5fC reads as C, C/5mC read as T) Bisulfite_fC->Sequencing_fC

Simplified workflows for TAB-Seq (for 5hmC) and fCAB-Seq (for 5fC).

fCAB-Seq (formyl-cytosine chemically assisted bisulfite sequencing) Protocol Overview:

  • Chemical Protection/Conversion: 5fC is chemically modified to protect it from deamination during bisulfite treatment, or it is reduced to 5hmC.

  • Bisulfite Treatment: The DNA is then treated with sodium bisulfite, which deaminates unprotected cytosines to uracil, while 5mC and the protected/converted 5fC remain as cytosine.

  • PCR Amplification and Sequencing: During PCR, uracils are amplified as thymines. The resulting sequences are then compared to a reference genome to identify the positions of the original 5fC residues.

Quantitative Mass Spectrometry

LC-MS/MS provides a highly accurate method for quantifying the absolute levels of 5fC in a given DNA sample.

Protocol Overview:

  • DNA Hydrolysis: Genomic DNA is enzymatically digested into individual nucleosides.

  • Chromatographic Separation: The nucleoside mixture is separated using liquid chromatography.

  • Mass Spectrometric Detection: The separated nucleosides are ionized and their mass-to-charge ratios are measured by a mass spectrometer. By comparing the signal intensity of 5-formyl-2'-deoxycytidine to that of a known internal standard, the absolute quantity of 5fC can be determined.

Impact of 5-Formylcytosine on DNA Structure and Function

The presence of the formyl group at the 5th position of cytosine can influence the local structure and stability of the DNA double helix.

PropertyEffect of 5fCNotesReference
DNA Stability (Tm) Minimal to slight destabilizationContrasts with the stabilizing effect of 5mC and 5hmC.
DNA Flexibility IncreasedA single 5fC can significantly increase DNA flexibility.
DNA Conformation Can induce a unique conformation (F-DNA) in CpG repeatsSome studies suggest no significant global structural change.

Table 3: Biophysical Properties of 5fC-Containing DNA.

The altered structural properties of 5fC-containing DNA may have several functional consequences:

  • Protein Recognition: The unique structural features of 5fC may facilitate its recognition by specific "reader" proteins.

  • Transcription Factor Binding: Changes in DNA flexibility and conformation could modulate the binding of transcription factors to their target sites.

  • Nucleosome Positioning: The increased flexibility of 5fC-containing DNA may influence how it wraps around histones to form nucleosomes.

5-Formylcytosine Reader Proteins

The biological functions of 5fC are mediated, in part, by proteins that specifically recognize and bind to this modification. These "reader" proteins can then recruit other factors to regulate chromatin structure and gene expression. Several proteins have been identified as potential 5fC readers, including:

  • Transcription Factors: Members of the FOX family (FOXK1, FOXK2, FOXP1, FOXP4, FOXI3) have shown a preference for binding to 5fC.

  • DNA Repair Proteins: TDG and MPG are DNA repair enzymes that have been shown to bind to 5fC.

  • Chromatin Regulators: Components of the NuRD complex and other chromatin-modifying enzymes have also been identified as potential 5fC binders.

The identification and characterization of 5fC reader proteins is an active area of research that will be crucial for fully elucidating the functional roles of this epigenetic mark.

Future Directions and Therapeutic Implications

The study of 5-formylcytosine is a rapidly evolving field with significant potential for advancing our understanding of epigenetics and human disease. Key areas for future research include:

  • Elucidating the full spectrum of 5fC reader proteins and their downstream effector functions.

  • Investigating the role of 5fC in a wider range of biological processes , including neurodevelopment and aging.

  • Developing more sensitive and high-throughput methods for the detection and quantification of 5fC.

  • Exploring the potential of 5fC as a diagnostic and prognostic biomarker in cancer and other diseases.

  • Investigating the therapeutic potential of targeting the enzymes that regulate 5fC levels , such as the TET and TDG enzymes, for the treatment of diseases with epigenetic dysregulation.

The continued exploration of 5-formylcytosine promises to unveil new layers of complexity in epigenetic regulation and may pave the way for novel diagnostic and therapeutic strategies.

References

TET enzyme-mediated oxidation of 5-methylcytosine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on TET Enzyme-Mediated Oxidation of 5-Methylcytosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation, primarily the addition of a methyl group to the fifth carbon of cytosine (5-methylcytosine or 5mC), is a fundamental epigenetic modification involved in the regulation of gene expression, genomic stability, and cellular differentiation. For many years, DNA methylation was considered a stable and largely permanent mark. However, the discovery of the Ten-Eleven Translocation (TET) family of dioxygenases has revolutionized our understanding of DNA methylation dynamics. TET enzymes actively modify 5mC through a series of oxidative reactions, playing a crucial role in DNA demethylation and the establishment of new epigenetic landscapes.

This technical guide provides a comprehensive overview of , intended for researchers, scientists, and professionals in drug development. It covers the core molecular mechanisms, the functional roles of the oxidized derivatives of 5mC, detailed experimental protocols for their study, and their involvement in key signaling pathways and disease.

The Core Mechanism of TET Enzyme-Mediated Oxidation

The TET family of enzymes, including TET1, TET2, and TET3, are α-ketoglutarate (α-KG) and Fe(II)-dependent dioxygenases.[1] They catalyze the iterative oxidation of 5-methylcytosine (5mC) into three successive derivatives: 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[2][3] This process is a key pathway for active DNA demethylation in mammals.[4]

The enzymatic reaction involves the incorporation of one oxygen atom from molecular oxygen (O₂) into the methyl group of 5mC.[1] This reaction is coupled with the oxidative decarboxylation of the co-substrate α-KG to succinate and CO₂. The process can either be a stepwise oxidation or, in some contexts, TET enzymes can iteratively oxidize 5mC to its higher oxidized forms in a single encounter.

The final oxidized product, 5caC, along with 5fC, can be recognized and excised by Thymine DNA Glycosylase (TDG), initiating the Base Excision Repair (BER) pathway, which ultimately replaces the modified base with an unmodified cytosine. Alternatively, the oxidized forms of 5mC can be passively diluted during DNA replication.

TET_Oxidation_Pathway cluster_oxidation TET-Mediated Oxidation cluster_repair Base Excision Repair 5mC 5mC 5hmC 5hmC 5mC->5hmC TET1/2/3 (O2, α-KG, Fe(II)) 5fC 5fC 5hmC->5fC TET1/2/3 (O2, α-KG, Fe(II)) 5caC 5caC 5fC->5caC TET1/2/3 (O2, α-KG, Fe(II)) Cytosine Cytosine 5fC->Cytosine TDG/BER 5caC->Cytosine TDG/BER

Diagram 1. TET Enzyme-Mediated Oxidation Pathway.

Structure and Function of TET Enzymes

The three mammalian TET proteins (TET1, TET2, and TET3) are large, multi-domain enzymes. All three share a conserved C-terminal catalytic domain, which includes a cysteine-rich domain and a double-stranded β-helix (DSBH) fold that binds the co-substrates Fe(II) and α-KG.

A key structural difference lies in their N-terminal regions. TET1 and TET3 possess a CXXC zinc finger domain, which is known to bind to DNA, particularly at CpG-rich sequences. This domain is thought to be important for targeting these enzymes to specific genomic locations. In contrast, TET2 lacks an intrinsic CXXC domain. However, it can be recruited to DNA through its interaction with IDAX (also known as CXXC4), a separate protein containing a CXXC domain. Interestingly, IDAX has been shown to also promote the degradation of TET2, suggesting a complex regulatory relationship.

The distinct domain architectures and expression patterns of the TET enzymes suggest they have both overlapping and non-redundant functions in development and disease.

Quantitative Data on 5mC and its Oxidized Derivatives

The abundance of 5mC and its oxidized derivatives varies significantly across different cell types and tissues, reflecting the dynamic nature of DNA methylation. The kinetic properties of TET enzymes also influence the steady-state levels of these modifications.

Abundance of 5mC, 5hmC, 5fC, and 5caC

The levels of 5mC are generally the highest, followed by 5hmC, with 5fC and 5caC being present at much lower concentrations. Mass spectrometry-based methods are the gold standard for the absolute quantification of these modified bases.

ModificationMouse Embryonic Stem Cells (% of total nucleotides)Human Blood (Healthy Control) (% of total genome)Human Colorectal Carcinoma (Tumor-Adjacent) (fmol/µg DNA)Human Colorectal Carcinoma (Tumor) (fmol/µg DNA)
5mC ~1-4%1.025 ± 0.081%--
5hmC ~0.04%0.023 ± 0.006%~1.5~0.3
5fC ~0.0002-0.002%-~0.02~0.005
5caC ~3 per 10⁶ C0.001 ± 0.0002%~0.003~0.001

Note: The values presented are approximate and can vary depending on the specific cell line, tissue, and quantification method used. Data for colorectal carcinoma were estimated from relative abundance data.

TET Enzyme Kinetics

Kinetic studies of TET enzymes have revealed a preference for 5mC as a substrate compared to its oxidized derivatives. The rate of oxidation generally decreases with each successive step.

EnzymeSubstrateKmkcatRelative Reaction Rate
TET2 5mC24 ± 1 µM (for O₂)-1 (Reference)
TET2 5hmC--4.9 to 6.3-fold lower than 5mC
TET2 5fC--7.8 to 12.6-fold lower than 5mC
TET1 5mC---
TET1 5hmC--8.5-fold difference between best and worst flanking sequence
TET2 5mC--69-fold difference between best and worst flanking sequence
TET2 5hmC--25-fold difference between best and worst flanking sequence

Experimental Protocols for Studying 5mC Oxidation

Several techniques have been developed to map the genomic locations of 5mC and its oxidized derivatives at single-base resolution. Two of the most widely used methods are TET-assisted bisulfite sequencing (TAB-seq) and oxidative bisulfite sequencing (oxBS-seq).

TET-Assisted Bisulfite Sequencing (TAB-seq)

TAB-seq is a method that specifically identifies 5hmC. It relies on the protection of 5hmC from TET enzyme oxidation, followed by the enzymatic conversion of 5mC to 5caC.

Detailed Methodology:

  • Glucosylation of 5hmC: Genomic DNA is treated with β-glucosyltransferase (β-GT), which transfers a glucose moiety to the hydroxyl group of 5hmC, forming 5-glucosyl-hydroxymethylcytosine (5ghmC). This modification protects 5hmC from subsequent oxidation by TET enzymes.

  • Oxidation of 5mC: The glucosylated DNA is then incubated with a recombinant TET enzyme (e.g., mTet1). This step oxidizes 5mC to 5caC.

  • Bisulfite Conversion: The treated DNA is subjected to standard sodium bisulfite treatment. During this process, unmodified cytosine and 5caC are deaminated to uracil, while 5mC (which has been converted to 5caC) is also read as uracil. The protected 5ghmC (originally 5hmC) is resistant to bisulfite conversion and remains as cytosine.

  • PCR Amplification and Sequencing: The bisulfite-converted DNA is then amplified by PCR, during which uracils are converted to thymines. The resulting library is sequenced using next-generation sequencing platforms.

  • Data Analysis: By comparing the sequenced reads to the reference genome, cytosines that remain as cytosines represent the original locations of 5hmC.

TAB_Seq_Workflow Genomic_DNA Genomic DNA (C, 5mC, 5hmC) Glucosylation β-Glucosyltransferase (β-GT) Treatment Genomic_DNA->Glucosylation DNA_with_5ghmC DNA with 5ghmC Glucosylation->DNA_with_5ghmC TET_Oxidation TET Enzyme Oxidation DNA_with_5ghmC->TET_Oxidation DNA_with_5caC DNA with C, 5caC, 5ghmC TET_Oxidation->DNA_with_5caC Bisulfite_Conversion Sodium Bisulfite Treatment DNA_with_5caC->Bisulfite_Conversion Converted_DNA DNA with U, U, 5ghmC Bisulfite_Conversion->Converted_DNA PCR_Sequencing PCR Amplification & Sequencing Converted_DNA->PCR_Sequencing Sequencing_Reads Sequencing Reads (T, T, C) PCR_Sequencing->Sequencing_Reads Data_Analysis Data Analysis Sequencing_Reads->Data_Analysis 5hmC_Map Base-Resolution 5hmC Map Data_Analysis->5hmC_Map

Diagram 2. Experimental Workflow for TAB-seq.
Oxidative Bisulfite Sequencing (oxBS-seq)

OxBS-seq is a method to distinguish between 5mC and 5hmC by chemically oxidizing 5hmC prior to bisulfite treatment. This method provides a direct measurement of 5mC, and by comparing with a standard bisulfite sequencing (BS-seq) experiment on the same sample, the levels of 5hmC can be inferred.

Detailed Methodology:

  • Chemical Oxidation: Genomic DNA is treated with an oxidizing agent, such as potassium perruthenate (KRuO₄). This selectively oxidizes 5hmC to 5fC, while 5mC remains unchanged.

  • Bisulfite Conversion: The oxidized DNA is then subjected to sodium bisulfite treatment. In this step, unmodified cytosine and the newly formed 5fC are deaminated to uracil. 5mC is resistant to this conversion and remains as cytosine.

  • PCR Amplification and Sequencing: The bisulfite-converted DNA is amplified by PCR, where uracils are replaced by thymines. The library is then sequenced.

  • Data Analysis: In the oxBS-seq data, cytosines that are read as cytosines represent the original 5mC positions. To determine the 5hmC levels, the results from the oxBS-seq experiment are compared with a parallel BS-seq experiment on the same genomic DNA. In BS-seq, both 5mC and 5hmC are read as cytosine. Therefore, the level of 5hmC at a specific site is calculated by subtracting the methylation level obtained from oxBS-seq from the methylation level obtained from BS-seq.

oxBS_Seq_Workflow cluster_oxBS oxBS-seq cluster_BS BS-seq (Parallel) Genomic_DNA_ox Genomic DNA (C, 5mC, 5hmC) Oxidation Chemical Oxidation (e.g., KRuO₄) Genomic_DNA_ox->Oxidation Oxidized_DNA DNA with C, 5mC, 5fC Oxidation->Oxidized_DNA Bisulfite_ox Sodium Bisulfite Treatment Oxidized_DNA->Bisulfite_ox Converted_DNA_ox DNA with U, 5mC, U Bisulfite_ox->Converted_DNA_ox PCR_Seq_ox PCR & Sequencing Converted_DNA_ox->PCR_Seq_ox Reads_ox Reads (T, C, T) => 5mC Map PCR_Seq_ox->Reads_ox Comparison Comparison (BS-seq reads - oxBS-seq reads) Reads_ox->Comparison Genomic_DNA_bs Genomic DNA (C, 5mC, 5hmC) Bisulfite_bs Sodium Bisulfite Treatment Genomic_DNA_bs->Bisulfite_bs Converted_DNA_bs DNA with U, 5mC, 5hmC Bisulfite_bs->Converted_DNA_bs PCR_Seq_bs PCR & Sequencing Converted_DNA_bs->PCR_Seq_bs Reads_bs Reads (T, C, C) => 5mC + 5hmC Map PCR_Seq_bs->Reads_bs Reads_bs->Comparison 5hmC_Map Base-Resolution 5hmC Map Comparison->5hmC_Map

Diagram 3. Experimental Workflow for oxBS-seq.

TET Enzymes in Development and Disease

TET enzymes and the dynamic regulation of DNA methylation are critical for normal embryonic development, cell differentiation, and tissue homeostasis. Dysregulation of TET activity is implicated in a variety of diseases, most notably cancer.

Role in Development

TET enzymes play essential roles in the epigenetic reprogramming of the genome during early embryonic development and in the differentiation of various cell lineages. For instance, TET3 is crucial for the demethylation of the paternal genome immediately after fertilization. In embryonic stem cells, TET1 and TET2 are highly expressed and are important for maintaining pluripotency and regulating lineage specification.

Involvement in Cancer

Loss-of-function mutations in TET genes, particularly TET2, are frequently observed in various hematological malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). These mutations are often early events in tumorigenesis, leading to global changes in DNA methylation and aberrant gene expression. The tumor suppressor function of TET enzymes is linked to their role in maintaining the proper methylation patterns at the promoters and enhancers of genes involved in cell growth, differentiation, and apoptosis.

Regulation of Key Signaling Pathways

TET enzymes have been shown to regulate several key signaling pathways that are crucial for development and are often dysregulated in cancer.

5.3.1. Wnt Signaling Pathway

TET enzymes can inhibit the canonical Wnt/β-catenin signaling pathway. They achieve this by demethylating and upregulating the expression of Wnt pathway inhibitors, such as the Secreted Frizzled-Related Proteins (SFRPs) and Dickkopf (DKK) family members. For example, TET1 can demethylate the promoters of SFRP2 and DKK1, leading to their re-expression and subsequent inhibition of Wnt signaling. TET3 has also been shown to inhibit Wnt signaling by activating the expression of Sfrp4.

Wnt_Pathway TET1_3 TET1/3 DKK_SFRP_Promoter DKK/SFRP Promoters TET1_3->DKK_SFRP_Promoter Demethylates & Activates DKK_SFRP DKK/SFRP Proteins DKK_SFRP_Promoter->DKK_SFRP Frizzled_LRP Frizzled/LRP Co-receptor DKK_SFRP->Frizzled_LRP Wnt Wnt Ligand Wnt->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates GSK3b_APC_Axin GSK3β/APC/Axin Complex Dishevelled->GSK3b_APC_Axin Inhibits b_catenin β-catenin GSK3b_APC_Axin->b_catenin Phosphorylates for Degradation b_catenin_nuc β-catenin (nucleus) b_catenin->b_catenin_nuc Accumulates & Translocates TCF_LEF TCF/LEF b_catenin_nuc->TCF_LEF Co-activates Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Binds Promoter Transcription Transcription Target_Genes->Transcription

Diagram 4. TET Enzyme Regulation of Wnt Signaling.
5.3.2. TGF-β Signaling Pathway

The relationship between TET enzymes and the Transforming Growth Factor-Beta (TGF-β) pathway appears to be bidirectional. TET3 has been shown to inhibit the TGF-β pathway, thereby reducing epithelial-mesenchymal transition (EMT). Conversely, TGF-β signaling can suppress the expression of TET2 and TET3 by promoting the activity of DNA methyltransferases (DNMTs) at their promoter regions.

TGFb_Pathway TET3 TET3 TGFb_Pathway TGF-β Signaling Pathway TET3->TGFb_Pathway Inhibits EMT Epithelial-Mesenchymal Transition (EMT) TGFb_Pathway->EMT Promotes DNMT3A_B DNMT3A/B TGFb_Pathway->DNMT3A_B Stimulates TET2_3_Promoter TET2/3 Promoters DNMT3A_B->TET2_3_Promoter Hypermethylates TET2_3_Promoter->TET3 Silences Expression

Diagram 5. TET Enzyme Interaction with TGF-β Signaling.
5.3.3. Notch and SHH Signaling Pathways

TET enzymes also regulate the Notch and Sonic Hedgehog (SHH) signaling pathways. For instance, TET2 and TET3 are involved in controlling the expression of Notch signaling components during development. Similarly, TET3 has been shown to regulate the expression of key components of the SHH pathway, such as shh and ptch1.

Notch_SHH_Pathways cluster_Notch Notch Signaling cluster_SHH SHH Signaling TET2_3_Notch TET2/3 Notch_Components Notch Signaling Components (e.g., Notch1a, DeltaA) TET2_3_Notch->Notch_Components Regulates Expression TET1_3_SHH TET1/3 SHH_Components SHH Signaling Components (e.g., Ptch1, Gli1/2) TET1_3_SHH->SHH_Components Regulates Expression

Diagram 6. TET Enzyme Regulation of Notch and SHH Signaling.

Conclusion

The discovery of TET enzymes and their role in the oxidation of 5-methylcytosine has fundamentally changed our understanding of epigenetics. These enzymes are not only key players in the dynamic regulation of DNA methylation but are also deeply integrated into cellular signaling networks that control development and are frequently dysregulated in disease. The ability to accurately map and quantify 5mC and its oxidized derivatives using techniques like TAB-seq and oxBS-seq provides powerful tools for researchers to unravel the complexities of epigenetic regulation. For professionals in drug development, the critical role of TET enzymes in cancer and other diseases presents new opportunities for therapeutic intervention, either by targeting the enzymes themselves or by modulating the downstream pathways they regulate. Further research into the precise mechanisms of TET enzyme function and regulation will undoubtedly continue to yield valuable insights into biology and medicine.

References

The Biological Significance of 5-Formylcytosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-formylcytosine (5fC) has emerged from the shadow of being a mere transient intermediate in DNA demethylation to be recognized as a stable and functionally significant epigenetic mark. This technical guide provides a comprehensive overview of the biological importance of 5fC, detailing its formation, removal, and diverse roles in gene regulation, development, and disease. We present a synthesis of current quantitative data on 5fC abundance, detailed experimental protocols for its detection and analysis, and a visual representation of the key molecular pathways in which it is involved. This guide is intended to serve as a valuable resource for researchers in epigenetics, cancer biology, and drug development, facilitating a deeper understanding of 5fC's role in cellular function and its potential as a therapeutic target and biomarker.

Introduction: The Expanding Epigenetic Alphabet

For decades, 5-methylcytosine (5mC) was considered the primary epigenetic modification of DNA in mammals, predominantly associated with gene silencing. The discovery of the Ten-Eleven Translocation (TET) family of dioxygenases unveiled a more complex picture, revealing the existence of oxidized methylcytosines: 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1][2] Initially viewed as sequential intermediates in the active DNA demethylation pathway, accumulating evidence now suggests that 5fC, in particular, can be a stable modification with distinct regulatory functions.[3] Its unique chemical properties and genomic localization point to a role beyond a simple demethylation intermediate, implicating it in the fine-tuning of gene expression and chromatin architecture. This guide delves into the multifaceted biological importance of 5fC, providing the technical details necessary for its study and interpretation.

The Dynamic Life Cycle of 5fC: A Tale of Writers and Erasers

The presence and abundance of 5fC in the genome are tightly regulated by a duo of enzymatic activities: its creation by TET enzymes and its removal by Thymine DNA Glycosylase (TDG).

The "Writers": TET Dioxygenases

The TET family of enzymes (TET1, TET2, and TET3) are α-ketoglutarate and Fe(II)-dependent dioxygenases that catalyze the iterative oxidation of 5mC.[2] This process begins with the conversion of 5mC to 5hmC, which can be further oxidized to 5fC, and subsequently to 5caC.[1] The activity and expression of TET enzymes are subject to regulation by various cellular signaling pathways, including Wnt, TGF-β, and Notch, which are often dysregulated in cancer.

The "Eraser": Thymine DNA Glycosylase (TDG)

5fC is recognized and excised from the DNA backbone by the DNA repair enzyme Thymine DNA Glycosylase (TDG). This action initiates the Base Excision Repair (BER) pathway, which ultimately leads to the replacement of 5fC with an unmodified cytosine, thereby completing the active demethylation process. The interplay between TET and TDG activities determines the steady-state levels of 5fC at specific genomic loci.

TET_TDG_Pathway Figure 1. The TET-TDG Mediated DNA Demethylation Pathway cluster_oxidation Oxidation cluster_repair Base Excision Repair 5mC 5mC 5hmC 5hmC 5mC->5hmC TET 5fC 5fC 5hmC->5fC TET 5caC 5caC 5fC->5caC TET AP Site AP Site 5fC->AP Site TDG Unmodified C Unmodified C AP Site->Unmodified C BER Machinery

Figure 1. The TET-TDG Mediated DNA Demethylation Pathway

Quantitative Landscape of 5fC

The abundance of 5fC is significantly lower than that of 5mC and 5hmC, typically existing at levels of 20 to 200 parts per million of total cytosines in the genome. However, its levels are dynamic and vary across different tissues, developmental stages, and disease states.

5fC Levels in Tissues and Development

Quantitative analyses have revealed tissue-specific patterns of 5fC distribution. During human preimplantation development, 5fC levels are dynamic, with the highest levels observed in pronuclei. Recent studies have highlighted a specific role for 5fC in zygotic genome activation (ZGA) in Xenopus and mouse embryos, where it is enriched at RNA Polymerase III target genes, such as tRNA genes, and is crucial for their transcriptional activation.

Aberrant 5fC Levels in Cancer

Dysregulation of 5fC levels is increasingly recognized as a hallmark of cancer. While global 5hmC levels are generally depleted in tumors, the changes in 5fC can be more complex and cancer-type specific. For instance, studies have shown both increases and decreases in global 5fC content in different cancer types.

Table 1: Quantitative Levels of 5fC in Normal and Cancer Tissues

Tissue/Cell TypeCondition5fC Level (relative to total cytosine)Reference
Human Preimplantation EmbryosPronucleiHighest during this stage
Human Colorectal TissueNormal~0.46-0.57% (as part of 5hmC)
Human Colorectal TissueCancerousSignificantly reduced (0.02-0.06%) (as part of 5hmC)
Human Breast Cancer TissueTumorIncreased compared to adjacent normal tissue
Human Hepatocellular CarcinomaEarly Stage (BCLC 0)Significantly decreased compared to paratumor tissues
Human Hepatocellular CarcinomaLate Stage (BCLC A)Continued decrease from early stage

Biological Functions of 5fC: Beyond a Demethylation Intermediate

While its role in active DNA demethylation is well-established, 5fC exhibits features of a stable epigenetic mark with distinct functions in gene regulation.

Role in Gene Regulation and Transcription

Genome-wide mapping studies have revealed that 5fC is not randomly distributed but is enriched at specific regulatory elements, including promoters and enhancers. Its presence at these sites is often associated with active gene transcription. For example, 5fC is enriched in RNA Polymerase II binding sites, suggesting a direct role in modulating transcription. The accumulation of 5fC at enhancers can facilitate the binding of transcriptional co-activators like p300, thereby priming these elements for activation.

Chromatin Remodeling and "Reader" Proteins

The formyl group of 5fC can influence DNA structure and mediate the recruitment of specific "reader" proteins that recognize this modification and translate it into downstream biological effects. A number of proteins have been identified as potential 5fC readers, including:

  • FOX (Forkhead box) transcription factors: Several members of the FOX family (e.g., FOXK1, FOXK2, FOXP1, FOXP4) show a binding preference for 5fC-containing DNA.

  • NuRD (Nucleosome Remodeling and Deacetylase) complex: Components of the NuRD complex, a key transcriptional repressor, have been shown to interact with 5fC.

  • Other transcriptional and chromatin regulators: Proteins such as ZNF24 and ZSCAN21 have also been identified as potential 5fC readers.

The binding of these proteins to 5fC can influence chromatin accessibility and gene expression, adding another layer of regulatory complexity.

fC_Function Figure 2. Functional Roles of 5fC in Gene Regulation cluster_readers 5fC Reader Proteins 5fC 5fC FOX TFs FOX TFs 5fC->FOX TFs recruits NuRD Complex NuRD Complex 5fC->NuRD Complex recruits Other Regulators Other Regulators 5fC->Other Regulators recruits Gene Regulation Gene Regulation FOX TFs->Gene Regulation NuRD Complex->Gene Regulation Other Regulators->Gene Regulation Experimental_Workflow Figure 3. General Experimental Workflow for 5fC Sequencing Genomic DNA Genomic DNA Chemical/Enzymatic Treatment Chemical/Enzymatic Treatment Genomic DNA->Chemical/Enzymatic Treatment e.g., M.SssI, NaBH4 Bisulfite Conversion Bisulfite Conversion Chemical/Enzymatic Treatment->Bisulfite Conversion Library Preparation Library Preparation Bisulfite Conversion->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis Mapping & Quantification Signaling_Pathways Figure 4. Signaling Pathways Influencing TET Activity and 5fC Levels cluster_signaling Signaling Pathways Wnt Wnt TET Enzymes TET Enzymes Wnt->TET Enzymes regulates TGF-beta TGF-beta TGF-beta->TET Enzymes regulates Notch Notch Notch->TET Enzymes regulates 5fC 5fC TET Enzymes->5fC produces

References

5-Formyl-dCTP: A Pivotal Intermediate in the Cytosine Demethylation Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of epigenetics has been profoundly shaped by the discovery of enzymatic pathways that actively modify and demethylate DNA. Central to this process is the iterative oxidation of 5-methylcytosine (5mC), a well-established epigenetic mark associated with gene silencing. This technical guide delves into the critical role of 5-formyl-dCTP (5fdCTP) and its corresponding base, 5-formylcytosine (5fC), as a key intermediate in the active DNA demethylation pathway. While transient in nature, 5fC has emerged as more than a simple intermediary, exhibiting its own distinct biological functions and regulatory significance. This document provides a comprehensive overview of the enzymatic processes governing 5fC metabolism, quantitative data on enzyme kinetics and cellular abundance, detailed experimental protocols for its study, and a look into its broader implications in biology and disease.

The Active DNA Demethylation Pathway: An Overview

Active DNA demethylation is a multi-step enzymatic process that removes the methyl group from 5mC, ultimately restoring unmodified cytosine. This pathway is initiated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3). These enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), then to 5-formylcytosine (5fC), and finally to 5-carboxylcytosine (5caC)[1][2][3][4].

Once formed, 5fC and 5caC are recognized and excised by Thymine DNA Glycosylase (TDG), a key enzyme in the Base Excision Repair (BER) pathway[5]. The resulting abasic site is then processed by the BER machinery to incorporate an unmodified cytosine, thus completing the demethylation process. While 5fC is a critical intermediate committed to demethylation, it can also exist as a stable epigenetic mark, influencing DNA structure and protein-DNA interactions. The deoxynucleoside triphosphate form, this compound, can be incorporated into DNA by DNA polymerases, serving as a valuable tool for studying the functional roles of 5fC.

Active DNA Demethylation Pathway 5mC 5mC 5hmC 5hmC 5mC->5hmC TET Enzymes (O2, Fe(II), α-KG) 5fC 5fC 5hmC->5fC TET Enzymes (O2, Fe(II), α-KG) 5caC 5caC 5fC->5caC TET Enzymes (O2, Fe(II), α-KG) Abasic Site Abasic Site 5fC->Abasic Site TDG 5caC->Abasic Site TDG Cytosine Cytosine Abasic Site->Cytosine BER Pathway

Figure 1: The active DNA demethylation pathway mediated by TET and TDG enzymes.

Quantitative Data

Enzymatic Kinetics

The efficiency and substrate preference of the enzymes involved in the demethylation pathway are critical for understanding the dynamics of 5fC generation and removal. While comprehensive kinetic parameters for all TET enzymes are still being fully elucidated, available data indicate a clear preference for 5mC as the initial substrate. The rate of oxidation significantly decreases for subsequent intermediates. TDG, on the other hand, rapidly excises 5fC and 5caC.

Table 1: TET Enzyme Reaction Rates

EnzymeSubstrateInitial Reaction Rate (nM/min)Relative Rate vs. 5mC
TET25mC4291.0
TET25hmC87.4~0.20
TET25fC56.6~0.13

Data derived from in vitro assays with purified TET2 enzyme.

Table 2: TDG Excision Kinetics

Substratekmax (min-1)
G·fC2.64 ± 0.09
G·caC0.47 ± 0.01
G·T0.62 ± 0.02

Single turnover kinetics of human TDG at 37°C.

Cellular Abundance of Oxidized Methylcytosines

The steady-state levels of 5fC and other oxidized methylcytosines are highly dynamic and vary significantly across different cell types and tissues, reflecting the local activity of TET and TDG enzymes. Generally, 5fC is present at much lower levels than 5mC and 5hmC.

Table 3: Abundance of 5mC, 5hmC, 5fC, and 5caC in Mouse and Human Cells/Tissues (Modifications per 106 Cytosines)

Cell/Tissue Type5mC5hmC5fC5caC
Mouse Embryonic Stem Cells (WT)~4.0 x 1063,90020020-50
Mouse Embryonic Stem Cells (Tdg knockout)-3,900~400-
Mouse Brain-3,000 - 7,000~10-30~1-5
Human Colorectal (Normal)-~4,600 - 5,700~20-40~5-15
Human Colorectal (Tumor)-~200 - 600~1-5~0.5-2
HeLa Cells-31.20.670.27
WM-266-4 (Melanoma)-12.20.690.29

Data compiled from multiple LC-MS/MS studies. Note that values can vary based on the specific detection method and experimental conditions.

Experimental Protocols

In Vitro TET Enzyme Activity Assay

This protocol describes a general method for assessing the activity of purified TET enzymes on a DNA substrate containing 5mC.

Materials:

  • Purified recombinant TET enzyme (e.g., TET1, TET2, or TET3 catalytic domain)

  • Double-stranded DNA substrate containing 5mC

  • TET Reaction Buffer (50 mM HEPES pH 8.0, 100 mM NaCl, 1 mM DTT, 1 mM ATP)

  • Cofactors: 100 µM Fe(NH₄)₂(SO₄)₂, 2 mM Ascorbate, 1 mM α-ketoglutarate (α-KG)

  • Quenching solution (e.g., EDTA)

  • Method for product analysis (e.g., 2D-TLC, LC-MS/MS, or commercially available ELISA-based kits)

Procedure:

  • Prepare the TET reaction mix by combining the TET Reaction Buffer with the cofactors.

  • Add the 5mC-containing DNA substrate to the reaction mix.

  • Initiate the reaction by adding the purified TET enzyme. For kinetic studies, it is crucial to use a short incubation time (e.g., 2.5 minutes) as TET proteins can be unstable under reaction conditions.

  • Incubate the reaction at 37°C for the desired time.

  • Stop the reaction by adding a quenching solution.

  • Purify the DNA product.

  • Analyze the products to detect the formation of 5hmC, 5fC, and 5caC using a suitable method.

In Vitro TDG Glycosylase Assay

This protocol outlines a method to measure the excision of 5fC from a DNA substrate by TDG.

Materials:

  • Purified recombinant TDG enzyme

  • Double-stranded DNA substrate containing a single 5fC residue, often with a fluorescent or radioactive label on the 5' end of the strand containing 5fC.

  • TDG Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.6, 50 mM NaCl, 150 mM KCl, 1 mM EDTA, 1 mM DTT, 0.2 mg/mL BSA)

  • APE1 endonuclease (optional, for subsequent cleavage of the abasic site)

  • Quenching solution (e.g., Proteinase K)

  • Loading buffer for gel electrophoresis

  • Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Set up the reaction by combining the TDG Reaction Buffer and the labeled DNA substrate.

  • Initiate the reaction by adding the purified TDG enzyme.

  • Incubate at 37°C. For time-course experiments, take aliquots at different time points.

  • Stop the reaction by adding the quenching solution.

  • To visualize the cleavage product, the abasic site generated by TDG can be cleaved by either treatment with NaOH or an AP endonuclease like APE1.

  • Add loading buffer and resolve the DNA fragments by denaturing PAGE.

  • Visualize the results by autoradiography (for radioactive labels) or fluorescence imaging. The appearance of a shorter DNA fragment indicates successful excision of 5fC.

LC-MS/MS for Quantification of Modified Cytosines

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of 5mC and its oxidized derivatives in genomic DNA.

Workflow:

  • Genomic DNA Isolation: Extract high-quality genomic DNA from cells or tissues.

  • DNA Digestion: Digest the genomic DNA to single nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • LC Separation: Separate the nucleosides using a C18 reverse-phase HPLC column.

  • MS/MS Detection: Detect and quantify the individual nucleosides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards for each modified nucleoside are crucial for accurate quantification.

LC-MS/MS Workflow Genomic DNA Genomic DNA Single Nucleosides Single Nucleosides Genomic DNA->Single Nucleosides Enzymatic Digestion Separated Nucleosides Separated Nucleosides Single Nucleosides->Separated Nucleosides HPLC Quantification Quantification Separated Nucleosides->Quantification Tandem Mass Spectrometry

Figure 2: Workflow for the quantification of modified cytosines by LC-MS/MS.

Genome-Wide Mapping of 5fC

Two key methods have been developed for the genome-wide mapping of 5fC:

  • 5-formylcytosine selective chemical labeling (fC-Seal): This method involves the selective chemical reduction of 5fC to 5hmC, followed by biotin tagging of the newly formed 5hmC for enrichment and subsequent sequencing.

    Protocol Outline: a. Block endogenous 5hmC using β-glucosyltransferase (βGT) with a regular glucose moiety. b. Reduce 5fC to 5hmC using a mild reducing agent like sodium borohydride (NaBH₄). c. Selectively label the newly generated 5hmC with a modified glucose containing a biotin tag using βGT. d. Enrich the biotin-tagged DNA fragments. e. Prepare a sequencing library from the enriched DNA.

  • Chemically assisted bisulfite sequencing (fCAB-Seq): This technique allows for the detection of 5fC at single-base resolution. It relies on the chemical protection of 5fC from deamination during bisulfite treatment.

    Protocol Outline: a. Treat genomic DNA with O-ethylhydroxylamine (EtONH₂), which specifically reacts with the formyl group of 5fC. b. The resulting adduct protects 5fC from deamination during subsequent bisulfite treatment. c. During PCR amplification, the protected 5fC is read as cytosine, while unprotected cytosine and 5mC are converted to uracil and then thymine. d. By comparing the sequencing results with those from standard bisulfite sequencing, the positions of 5fC can be identified.

Biological Significance and Future Directions

The role of 5fC extends beyond its function as a demethylation intermediate. Its enrichment at poised enhancers suggests a role in priming these regulatory elements for activation. Furthermore, 5fC can influence DNA structure and stability and may be recognized by specific reader proteins, thereby acting as an independent epigenetic mark. Dysregulation of 5fC levels has been implicated in various diseases, including cancer, highlighting the importance of understanding its metabolism and function.

The continued development of sensitive and high-resolution techniques to detect and quantify 5fC will be crucial for unraveling its complex roles in gene regulation, development, and disease. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted nature of this intriguing epigenetic modification.

References

The Dual Nature of 5-Formylcytosine: An In-depth Technical Guide to its Stability in Genomic DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylcytosine (5fC) is a modified DNA base that has emerged as a critical player in the dynamic landscape of epigenetics. Initially identified as a transient intermediate in the active DNA demethylation pathway, emerging evidence suggests that 5fC can also exist as a stable epigenetic mark with distinct regulatory functions. This guide provides a comprehensive technical overview of the stability of 5fC in genomic DNA, detailing its formation, removal, and inherent chemical and biological properties. We present quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes to facilitate a deeper understanding of this multifaceted molecule.

I. The Formation and Fate of 5-Formylcytosine

5-Formylcytosine is not a primary DNA modification but rather an oxidized derivative of 5-methylcytosine (5mC), a well-established epigenetic mark. The generation and subsequent processing of 5fC are tightly regulated by a series of enzymatic reactions.

A. The TET-Mediated Oxidation Pathway

The journey from 5mC to unmodified cytosine (C) involves a series of oxidation steps catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3)[1][2][3][4]. These enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), then to 5fC, and finally to 5-carboxylcytosine (5caC)[1]. This process is crucial for active DNA demethylation, a fundamental mechanism for epigenetic reprogramming during development and in disease.

TET_Pathway cluster_oxidation TET-Mediated Oxidation mC 5-Methylcytosine (5mC) hmC 5-Hydroxymethylcytosine (5hmC) mC->hmC TET fC 5-Formylcytosine (5fC) hmC->fC TET caC 5-Carboxylcytosine (5caC) fC->caC TET

Figure 1: TET-Mediated Oxidation Pathway of 5-Methylcytosine.
B. Removal and Repair Mechanisms

While TET enzymes are responsible for its formation, the removal of 5fC is primarily handled by the Base Excision Repair (BER) pathway.

  • Thymine DNA Glycosylase (TDG): The key enzyme in this process is Thymine DNA Glycosylase (TDG), which recognizes and excises 5fC and 5caC from the DNA backbone. TDG cleaves the N-glycosidic bond between the modified base and the deoxyribose sugar, creating an abasic (AP) site. The enzyme remains bound to the AP site, and its dissociation is the rate-limiting step of the reaction.

  • Base Excision Repair (BER): Following the creation of an AP site by TDG, the BER machinery, including enzymes like AP endonuclease (APE1), DNA polymerase β (POLβ), and DNA ligase III (LIG3), completes the repair process by inserting an unmodified cytosine, thus restoring the original DNA sequence.

There is also evidence for a direct deformylation/decarboxylation pathway that could convert 5fC and 5caC back to cytosine without the need for base excision, though this mechanism is less characterized.

Removal_Pathway cluster_removal 5fC Removal Pathway fC_DNA 5fC in DNA AP_Site Abasic (AP) Site fC_DNA->AP_Site TDG Cytosine_DNA Unmodified Cytosine AP_Site->Cytosine_DNA BER Machinery

Figure 2: TDG-Mediated Base Excision Repair of 5-Formylcytosine.

II. The Stability and Persistence of 5-Formylcytosine

Contrary to its initial perception as a fleeting intermediate, studies have shown that 5fC can be a stable modification in mammalian DNA. Its levels and persistence vary depending on the cellular context, developmental stage, and the activity of the enzymatic machinery responsible for its turnover.

A. Quantitative Levels in Genomic DNA

The abundance of 5fC is significantly lower than that of 5mC and 5hmC. In mouse embryonic stem (ES) cells, 5fC levels are estimated to be below 0.002% (20 parts per million) of all cytosines. However, knockout of the TDG gene leads to a significant accumulation of 5fC, highlighting the crucial role of TDG in its removal.

ModificationAbundance (% of total Cytosines) in Mouse ES CellsReference(s)
5-Methylcytosine (5mC)~4-5%
5-Hydroxymethylcytosine (5hmC)~0.03-0.7%
5-Formylcytosine (5fC)< 0.002%
5-Carboxylcytosine (5caC)~10-fold lower than 5fC
B. Evidence for Stability

Stable isotope labeling experiments in mice have provided direct evidence that 5fC can be a stable DNA modification in vivo. The developmental dynamics of 5fC levels in mouse tissues differ from those of 5hmC, suggesting that 5fC may have functional roles beyond being a simple demethylation intermediate. The observation that 5fC can be a semi-permanent base at specific genomic locations further supports its potential as a stable epigenetic mark.

C. Factors Influencing Stability

The stability of 5fC at any given genomic locus is a result of the interplay between its rate of formation by TET enzymes and its rate of removal by TDG and the BER pathway.

  • TET Activity: Higher TET activity can lead to increased production of 5fC.

  • TDG Activity: Efficient TDG-mediated excision and subsequent BER lead to the rapid turnover of 5fC. Conversely, reduced TDG activity, as seen in TDG knockout models, results in the accumulation of 5fC.

  • Genomic Context: 5fC is not randomly distributed throughout the genome. It is enriched at poised enhancers and other gene regulatory elements, suggesting a role in epigenetic priming and the regulation of gene expression.

III. Functional Implications of 5-Formylcytosine Stability

The dual nature of 5fC as both a transient intermediate and a stable mark has significant functional implications.

  • Epigenetic Regulation: Stable 5fC can act as an independent epigenetic mark, recruiting specific reader proteins that influence chromatin structure and gene expression. It has been shown to have more protein binders than 5mC or 5hmC.

  • DNA Structure: The presence of the formyl group alters the structure of the DNA double helix, which can impact protein-DNA interactions.

  • DNA Damage and Repair: The aldehyde group of 5fC is chemically reactive and can form covalent cross-links with proteins, particularly histones. These DNA-protein cross-links can block DNA replication and transcription and may represent a form of endogenous DNA damage.

Functional_Implications cluster_function Functional Implications of 5fC fC 5-Formylcytosine (5fC) Epigenetic_Mark Stable Epigenetic Mark fC->Epigenetic_Mark Recruits Readers DNA_Structure Altered DNA Structure fC->DNA_Structure Structural Perturbation DPC DNA-Protein Cross-links fC->DPC Chemical Reactivity Replication_Block Replication/Transcription Block DPC->Replication_Block

Figure 3: Functional Consequences of 5-Formylcytosine in Genomic DNA.

IV. Experimental Protocols for Studying 5-Formylcytosine Stability

A variety of methods have been developed to detect, quantify, and map 5fC in genomic DNA, enabling the study of its stability and dynamics.

A. Quantification of Global 5fC Levels

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: This is the gold standard for accurate quantification of modified nucleosides. Genomic DNA is enzymatically digested to individual nucleosides, which are then separated by liquid chromatography and detected by mass spectrometry.

  • Protocol Outline:

    • DNA Isolation: Isolate high-quality genomic DNA from cells or tissues.

    • DNA Hydrolysis: Digest the DNA to nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).

    • LC Separation: Separate the nucleosides using a C18 reverse-phase HPLC column.

    • MS/MS Detection: Quantify the amount of 5-formyl-2'-deoxycytidine (5fdC) relative to other nucleosides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification.

2. ELISA-based Colorimetric Assays

  • Principle: These kits utilize a 5fC-specific antibody to capture and quantify the amount of 5fC in a DNA sample.

  • Protocol Outline (e.g., MethylFlash™ 5-Formylcytosine (5-fC) DNA Quantification Kit):

    • DNA Binding: Bind denatured genomic DNA to the assay wells.

    • Antibody Incubation: Incubate with a specific anti-5fC capture antibody.

    • Detection: Add a detection antibody and a colorimetric developing solution.

    • Quantification: Measure the absorbance at 450 nm and calculate the percentage of 5fC based on a standard curve.

B. Genome-wide Mapping of 5fC

1. Reduced Bisulfite Sequencing (redBS-Seq)

  • Principle: This method allows for single-base resolution mapping of 5fC. It relies on the selective chemical reduction of 5fC to 5hmC, followed by standard bisulfite sequencing. In bisulfite sequencing, unmodified cytosine is converted to uracil (read as thymine after PCR), while 5mC and 5hmC are protected. By reducing 5fC to 5hmC, it becomes protected from bisulfite conversion.

  • Protocol Outline:

    • DNA Fragmentation: Shear genomic DNA to the desired size.

    • Reduction: Treat the DNA with sodium borohydride (NaBH₄) to reduce 5fC to 5hmC.

    • Bisulfite Conversion: Perform standard bisulfite conversion on the reduced DNA.

    • Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.

    • Data Analysis: Compare the results with standard bisulfite sequencing (BS-Seq) and oxidative bisulfite sequencing (oxBS-Seq) to deduce the positions of 5fC.

2. 5fC-specific Chemical Labeling and Enrichment (fC-Seal)

  • Principle: This method involves the selective chemical labeling of 5fC, allowing for its enrichment and subsequent identification by sequencing.

  • Protocol Outline:

    • Blocking of 5hmC: Protect the hydroxyl group of 5hmC by glycosylation.

    • Labeling of 5fC: Chemically label the formyl group of 5fC with a biotin-containing reagent.

    • Enrichment: Use streptavidin beads to pull down the biotin-labeled DNA fragments.

    • Sequencing and Analysis: Sequence the enriched DNA to identify the genomic regions containing 5fC.

Experimental_Workflow cluster_quantification Global 5fC Quantification cluster_mapping Genome-wide 5fC Mapping gDNA1 Genomic DNA Digestion Enzymatic Digestion gDNA1->Digestion ELISA ELISA-based Assay gDNA1->ELISA LCMS LC-MS/MS Digestion->LCMS gDNA2 Genomic DNA Reduction Chemical Reduction (redBS-Seq) gDNA2->Reduction Labeling Chemical Labeling (fC-Seal) gDNA2->Labeling Bisulfite_Seq Bisulfite Sequencing Reduction->Bisulfite_Seq Enrichment Enrichment Labeling->Enrichment Sequencing1 High-Throughput Sequencing Bisulfite_Seq->Sequencing1 Sequencing2 High-Throughput Sequencing Enrichment->Sequencing2

Figure 4: Experimental Workflows for Studying 5-Formylcytosine.

V. Conclusion and Future Perspectives

5-Formylcytosine stands at a critical juncture in epigenetic regulation, embodying both a transient state in DNA demethylation and a potentially stable information-carrying entity. Its low abundance belies its significant impact on genome function. Understanding the factors that govern its stability is paramount for elucidating its precise roles in health and disease. Future research will likely focus on identifying the full complement of 5fC reader proteins, understanding the context-dependent regulation of its turnover, and exploring its potential as a biomarker and therapeutic target in various pathologies, including cancer and neurological disorders. The continued development of sensitive and high-resolution detection methods will be instrumental in unraveling the complexities of this enigmatic seventh base.

References

The Impact of 5-Formylcytosine on Gene Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-formylcytosine (5fC) has emerged from being considered a transient intermediate in the DNA demethylation pathway to a stable epigenetic modification with distinct regulatory roles. This technical guide provides an in-depth exploration of the multifaceted impact of 5fC on gene regulation. It covers the enzymatic pathways governing its formation and removal, its influence on DNA structure and transcription, and its recognition by specific "reader" proteins. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding and further investigation into the burgeoning field of 5fC biology.

The Core Biology of 5-Formylcytosine in Gene Regulation

5-formylcytosine is a cytosine modification generated through the oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[1] While it is an intermediate in the active DNA demethylation pathway that ultimately converts 5mC to an unmodified cytosine, 5fC can also exist as a stable epigenetic mark.[2] Its presence in the genome is not merely passive; it actively influences the local DNA environment and interacts with cellular machinery to regulate gene expression.

The DNA Demethylation Pathway

The conversion of 5mC to cytosine involves a series of oxidative steps catalyzed by TET enzymes, with 5fC as a key intermediate. This pathway is crucial for epigenetic reprogramming during development and in maintaining cellular identity.[3]

The primary pathway for the removal of 5fC is through the action of Thymine DNA Glycosylase (TDG), which recognizes and excises the modified base, initiating the base excision repair (BER) pathway to replace it with an unmodified cytosine.[4]

DNA_Demethylation_Pathway cluster_oxidation TET-mediated Oxidation cluster_repair Base Excision Repair 5mC 5mC 5hmC 5hmC 5mC->5hmC TET 5fC 5fC 5hmC->5fC TET 5caC 5caC 5fC->5caC TET Unmodified C Unmodified C 5fC->Unmodified C TDG/BER Gene Regulation Gene Regulation 5fC->Gene Regulation Direct Effects 5caC->Unmodified C TDG/BER fC_Reader_Interaction 5fC 5-formylcytosine ReaderProtein 5fC Reader Protein (e.g., FOXK1, NuRD complex) 5fC->ReaderProtein binds to ChromatinRemodeling Chromatin Remodeling ReaderProtein->ChromatinRemodeling recruits TranscriptionModulation Transcription Modulation ChromatinRemodeling->TranscriptionModulation leads to fC_Seal_Workflow Start Genomic DNA (with C, 5mC, 5hmC, 5fC) Block_5hmC 1. Block endogenous 5hmC (βGT + UDP-Glucose) Start->Block_5hmC Reduce_5fC 2. Reduce 5fC to 5hmC (NaBH4) Block_5hmC->Reduce_5fC Label_new_5hmC 3. Label new 5hmC (βGT + Azide-Glucose) Reduce_5fC->Label_new_5hmC Biotinylate 4. Biotinylation (Click Chemistry) Label_new_5hmC->Biotinylate Enrich 5. Streptavidin Enrichment Biotinylate->Enrich Sequence 6. Library Prep & Sequencing Enrich->Sequence End 5fC Genome-wide Map Sequence->End

References

The Pivotal Role of 5-Formylcytosine in Embryonic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-formylcytosine (5fC), once considered a transient intermediate in the DNA demethylation pathway, has emerged as a crucial epigenetic regulator in embryonic development. This technical guide provides an in-depth analysis of 5fC's function, with a particular focus on its role in zygotic genome activation (ZGA), pluripotency, and differentiation. We present quantitative data on 5fC levels during various embryonic stages, detailed experimental protocols for its detection and analysis, and visual representations of the key signaling pathways involved. This guide is intended to be a comprehensive resource for researchers in developmental biology, epigenetics, and drug development, offering insights into the mechanisms governed by this unique DNA modification.

Introduction

The epigenetic landscape undergoes dramatic reprogramming during early embryonic development to establish cellular identity and pluripotency. This process involves extensive DNA demethylation, where 5-methylcytosine (5mC) is actively removed from the genome. The Ten-eleven translocation (TET) family of dioxygenases catalyze the iterative oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC)[1][2][3]. While initially viewed as mere intermediates, recent studies have unveiled a functional role for 5fC as an independent epigenetic mark, actively participating in the regulation of gene expression during embryogenesis[4][5].

This guide delves into the multifaceted role of 5fC, summarizing the current understanding of its impact on embryonic development and providing the necessary technical details for its study.

The Functional Significance of 5-Formylcytosine in Embryogenesis

An Activating Mark in Zygotic Genome Activation

A critical event in early development is the Zygotic Genome Activation (ZGA), where the embryonic genome is first transcribed, marking the transition from maternal to embryonic control of development. 5fC has been identified as a key player in this process, acting as an activating epigenetic switch. Studies in Xenopus and mouse embryos have shown that 5fC accumulates at the onset of ZGA and is not just a passive byproduct of demethylation.

Mechanistically, 5fC facilitates the recruitment of RNA Polymerase III (Pol III) to tRNA genes, which are essential for the protein synthesis required for rapid cell division and growth in the early embryo. Furthermore, the presence of 5fC is associated with increased chromatin accessibility, suggesting a role in remodeling the chromatin landscape to a transcriptionally permissive state.

Regulation of Pluripotency and Differentiation

Beyond ZGA, 5fC plays a role in maintaining the pluripotent state of embryonic stem cells (ESCs) and guiding their differentiation. In mouse ESCs, 5fC is enriched in CpG islands (CGIs) of promoters and exons of transcriptionally active genes. It is also found at poised and active enhancers, suggesting its involvement in the fine-tuning of gene expression programs that govern cell fate decisions. The levels of 5fC are dynamic during differentiation, with a general decrease observed as ESCs commit to specific lineages. The precise removal of 5fC by Thymine DNA Glycosylase (TDG) is crucial for the correct establishment of methylation patterns during differentiation, and thus for proper gene expression during development.

Quantitative Analysis of 5-Formylcytosine in Embryonic Development

The concentration of 5fC is highly dynamic and varies across different developmental stages and cell types. Understanding these quantitative changes is essential for elucidating its regulatory roles.

Developmental StageOrganism5fC Level (% of total CpG sites)Reference
Human Pre-implantation Embryos
Pronuclei (Male)Human0.106%
Pronuclei (Female)Human0.109%
2-cellHuman0.053%
8-cellHuman0.066%
Inner Cell Mass (ICM)Human0.062%
Human Embryonic Stem Cells (hESCs)Human0.041%
Mouse Embryonic Stem Cells
Undifferentiated ESCsMouse~0.002% - 0.02% of total cytosines
Tdg knockout ESCsMouse~2-fold increase compared to wild-type

Signaling and Mechanistic Pathways

The TET/TDG Pathway of Active DNA Demethylation

The levels of 5fC are tightly controlled by the opposing activities of TET enzymes and TDG. This pathway represents the primary mechanism for active DNA demethylation in mammals.

TET/TDG pathway for active DNA demethylation.
Role of 5fC in Zygotic Genome Activation

During ZGA, 5fC acts as a crucial epigenetic mark to initiate the transcription of key developmental genes, particularly those transcribed by RNA Polymerase III.

ZGA_Pathway Maternal_Factors Maternal Factors Zygote Zygote Maternal_Factors->Zygote TET3_Activation TET3 Activation Zygote->TET3_Activation 5mC_to_5fC 5mC → 5fC Conversion on paternal genome TET3_Activation->5mC_to_5fC 5fC_Enrichment 5fC Enrichment at tRNA gene promoters 5mC_to_5fC->5fC_Enrichment Pol_III_Recruitment RNA Pol III Recruitment 5fC_Enrichment->Pol_III_Recruitment tRNA_Transcription tRNA Transcription Pol_III_Recruitment->tRNA_Transcription Protein_Synthesis Protein Synthesis tRNA_Transcription->Protein_Synthesis Embryonic_Development Further Embryonic Development Protein_Synthesis->Embryonic_Development

The role of 5fC in initiating Zygotic Genome Activation.

Experimental Protocols for 5fC Analysis

A variety of techniques are available for the detection and quantification of 5fC. The choice of method depends on the specific research question, sample availability, and desired resolution.

Single-Cell 5fC Sequencing (CLEVER-seq)

Chemical-labeling-enabled C-to-T conversion sequencing (CLEVER-seq) allows for the genome-wide analysis of 5fC at single-base and single-cell resolution, making it ideal for studying heterogeneous embryonic tissues.

Protocol Overview:

  • Single-Cell Lysis: Isolate single cells and lyse them in a buffer containing proteinase to release genomic DNA.

  • 5fC Labeling: Treat the genomic DNA with malononitrile, which specifically reacts with the formyl group of 5fC.

  • DNA Amplification: Perform whole-genome amplification. During this process, the malononitrile-labeled 5fC is read as a thymine (T) by the DNA polymerase.

  • Library Preparation and Sequencing: Construct a sequencing library from the amplified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome. The C-to-T transitions at CpG sites indicate the original positions of 5fC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the global quantification of DNA modifications, providing high accuracy and sensitivity.

Protocol Overview:

  • Genomic DNA Extraction and Digestion: Extract high-quality genomic DNA from embryonic tissues or cells. Digest the DNA to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • Chromatographic Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis: Eluted nucleosides are ionized and analyzed by a tandem mass spectrometer. The abundance of 5fC is determined by comparing its signal intensity to that of an isotopically labeled internal standard.

  • Quantification: Calculate the absolute amount of 5fC relative to the total amount of cytosine or guanine.

Immunohistochemistry (IHC)

IHC allows for the visualization of 5fC within the spatial context of embryonic tissues, providing insights into its cell-type-specific distribution.

Protocol Overview:

  • Tissue Preparation: Fix embryonic tissues in 4% paraformaldehyde, embed in paraffin, and cut into thin sections.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to expose the 5fC epitope, typically by heat-induced epitope retrieval in a citrate buffer.

  • Blocking: Block non-specific antibody binding using a blocking solution (e.g., normal serum).

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific to 5fC.

  • Secondary Antibody Incubation and Detection: Apply a labeled secondary antibody that binds to the primary antibody. Visualize the signal using a chromogenic or fluorescent substrate.

  • Counterstaining and Imaging: Counterstain the nuclei (e.g., with DAPI) and image the sections using a microscope.

Conclusion and Future Perspectives

5-formylcytosine has transitioned from being considered a simple intermediate to a recognized epigenetic regulator with a profound impact on embryonic development. Its role as an activating mark during Zygotic Genome Activation and its involvement in maintaining pluripotency and directing differentiation highlight its importance in establishing the foundations of a new organism. The experimental protocols detailed in this guide provide a robust toolkit for researchers to further investigate the nuanced functions of 5fC.

Future research will likely focus on identifying the specific protein "readers" that recognize and bind to 5fC, thereby elucidating the downstream molecular consequences of this modification. Furthermore, exploring the interplay between 5fC and other epigenetic marks will provide a more integrated understanding of the complex regulatory networks that govern embryogenesis. A deeper comprehension of 5fC's role in development will not only advance our fundamental knowledge of biology but may also open new avenues for therapeutic interventions in developmental disorders and regenerative medicine.

References

The Emerging Role of 5-Formylcytosine in Disease: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the connection between the epigenetic modification 5-formylcytosine and its implications in various disease states, providing researchers, scientists, and drug development professionals with a comprehensive overview of its biological significance, detection methodologies, and potential as a therapeutic target.

Introduction

For decades, the landscape of epigenetics was dominated by the well-established role of 5-methylcytosine (5mC) in gene silencing. However, the discovery of its oxidized derivatives has unveiled a more complex and dynamic regulatory system. Among these, 5-formylcytosine (5fC) has emerged as a key intermediate in active DNA demethylation and a stable epigenetic mark with distinct functional roles.[1][2][3] This technical guide delves into the burgeoning field of 5fC research, exploring its intricate connection to various diseases and providing a practical resource for its study.

5-Formylcytosine is generated through the oxidation of 5-hydroxymethylcytosine (5hmC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[4][5] It can be further oxidized to 5-carboxylcytosine (5caC), which is then excised by thymine-DNA glycosylase (TDG) as part of the base excision repair pathway, ultimately leading to the restoration of an unmodified cytosine. Beyond its role as a transient intermediate, evidence suggests that 5fC can act as a stable epigenetic mark, influencing DNA structure, protein-DNA interactions, and gene expression. Aberrant levels and distribution of 5fC have been implicated in a range of pathologies, including cancer and neurological disorders, highlighting its potential as both a biomarker and a therapeutic target.

5-Formylcytosine in Disease

The dysregulation of 5fC has been observed in various disease contexts, suggesting its involvement in pathogenesis.

Cancer

Alterations in the levels of 5fC and its precursor, 5hmC, are a common feature of many cancers. Generally, a global loss of these modifications is observed in tumor tissues compared to their healthy counterparts.

In hepatocellular carcinoma (HCC), for instance, a significant decrease in both global genomic 5hmC and 5fC content is observed even in the very early stages of the disease. This decrease is associated with hepatitis B virus (HBV) infection and reduced expression of the TET2 enzyme. Notably, lower levels of both 5hmC and 5fC have been linked to a poorer prognosis for HCC patients. The presence of high amounts of 5fC in some cancer cells suggests its potential role in tumorigenesis.

Neurological Disorders

The central nervous system exhibits high levels of 5hmC, and emerging evidence points to the importance of its derivatives, including 5fC, in neuronal function and disease. Studies have shown that 5fC levels are dynamic and respond to neuronal activity. In mouse primary cortical neurons, stimulation with potassium chloride leads to an increase in total genomic 5fC levels, with enrichment in promoter regions of genes associated with neuronal activities. This suggests a role for 5fC in regulating gene expression programs underlying neuronal function.

Furthermore, alterations in TET enzymes and 5hmC have been linked to neurodegenerative conditions such as Alzheimer's disease. While direct links between 5fC and many specific neurodegenerative diseases are still under investigation, the dynamic nature of 5fC in neurons suggests its potential involvement in the pathogenesis of these disorders. Age-related changes in 5fC levels have also been observed in both human and mouse brain tissues, with a rapid decline during early developmental stages, suggesting its role as an intermediate in active DNA demethylation during brain development.

Quantitative Analysis of 5-Formylcytosine in Disease

Precise quantification of 5fC levels is crucial for understanding its role in disease. Various methods have been developed to measure global and site-specific 5fC abundance.

Disease TypeTissue/Cell TypeChange in 5fC LevelAssociated FactorsReference
Hepatocellular Carcinoma (HCC) Tumor TissueDecreasedHBV infection, decreased TET2 expression
Cancer (General) Tumor TissueGenerally DecreasedDysregulation of TET enzymes
Neuronal Activation Mouse Primary Cortical NeuronsIncreasedPotassium chloride stimulation
Brain Development Human and Mouse BrainDecreased with ageDevelopmental demethylation

Experimental Protocols for 5-Formylcytosine Analysis

A variety of techniques are available for the detection and mapping of 5fC, each with its own advantages and limitations.

Global 5fC Quantification

MethylFlash™ 5-Formylcytosine (5-fC) DNA Quantification Kit (Colorimetric): This kit provides a high-throughput method to quantify the total amount of 5fC in a DNA sample.

  • Principle: The assay is based on an ELISA-like principle where the 5fC in the denatured DNA sample is recognized by a specific antibody. The amount of bound antibody is then quantified colorimetrically.

  • Methodology:

    • DNA is bound to the wells of a microplate.

    • The 5fC in the DNA is detected using a specific capture antibody.

    • A detection antibody conjugated to a horseradish peroxidase (HRP) enzyme is added.

    • A colorimetric substrate is added, and the absorbance is measured on a microplate reader.

    • The amount of 5fC is quantified by comparing the sample's absorbance to a standard curve.

  • Advantages: Fast, high-throughput, and does not require DNA digestion or hydrolysis.

  • Limitations: Provides global levels of 5fC and no information on its genomic location.

Genome-Wide Mapping of 5fC

Reduced Bisulfite Sequencing (redBS-Seq): This method allows for the quantitative, single-base resolution mapping of 5fC across the genome.

  • Principle: redBS-Seq relies on the selective chemical reduction of 5fC to 5hmC, which is then protected from deamination during bisulfite treatment.

  • Methodology:

    • Genomic DNA is subjected to a selective chemical reduction using sodium borohydride, converting 5fC to 5hmC.

    • The reduced DNA is then treated with sodium bisulfite, which deaminates unmodified cytosine and 5fC to uracil, while 5mC and the newly formed 5hmC remain as cytosine.

    • The treated DNA is then amplified by PCR and sequenced.

    • By comparing the sequencing results with standard bisulfite sequencing (BS-Seq) and oxidative bisulfite sequencing (oxBS-Seq), the positions of 5fC can be determined.

  • Advantages: Provides quantitative, single-base resolution maps of 5fC.

  • Limitations: Requires multiple sequencing experiments and bioinformatic analysis for data integration.

5-formylcytosine selective chemical labeling (fC-Seal): This is another method for the genome-wide profiling of 5fC.

  • Principle: This technique involves the selective chemical labeling of 5fC, allowing for its enrichment and subsequent sequencing.

  • Methodology:

    • Endogenous 5hmC in the genomic DNA is first blocked by glucosylation using β-glucosyltransferase (βGT).

    • 5fC is then selectively reduced to 5hmC using sodium borohydride.

    • The newly generated 5hmC (originating from 5fC) is then specifically labeled with a biotin tag via a modified glucose moiety using βGT.

    • The biotin-labeled DNA fragments are enriched using streptavidin beads and then sequenced.

  • Advantages: High sensitivity and specificity for 5fC.

  • Limitations: It is an enrichment-based method, which may introduce biases.

Signaling Pathways and Logical Relationships

The generation and removal of 5fC are tightly regulated through a series of enzymatic reactions, primarily involving the TET enzymes and the base excision repair pathway.

TET_Pathway cluster_oxidation TET-mediated Oxidation cluster_repair Base Excision Repair mC 5-methylcytosine (5mC) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TET enzymes fC 5-formylcytosine (5fC) hmC->fC TET enzymes caC 5-carboxylcytosine (5caC) fC->caC TET enzymes TDG Thymine-DNA glycosylase (TDG) caC->TDG Excision BER Base Excision Repair (BER) TDG->BER C Cytosine (C) BER->C

TET-mediated active DNA demethylation pathway.

The workflow for genome-wide 5fC analysis using redBS-Seq involves a series of experimental and computational steps.

redBS_Seq_Workflow cluster_experimental Experimental Workflow cluster_computational Computational Analysis gDNA Genomic DNA reduction Selective Reduction of 5fC to 5hmC (Sodium Borohydride) gDNA->reduction bisulfite Bisulfite Treatment reduction->bisulfite pcr PCR Amplification bisulfite->pcr sequencing Next-Generation Sequencing pcr->sequencing alignment Sequence Alignment sequencing->alignment comparison Comparison with BS-Seq and oxBS-Seq alignment->comparison mapping 5fC Mapping comparison->mapping

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Incorporation of 5-Formyl-dCTP into DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylcytosine (5fC) is a modified DNA base that plays a crucial role in epigenetic regulation and is an intermediate in the active DNA demethylation pathway.[1][2][3][4] It is generated through the oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of enzymes.[5] The ability to incorporate 5-formyl-2'-deoxycytidine triphosphate (5-fdCTP) into DNA enzymatically provides a powerful tool for researchers to study the biological functions of 5fC, develop new therapeutic strategies, and create site-specifically modified DNA for various applications.

These application notes provide detailed protocols and supporting data for the enzymatic incorporation of 5-fdCTP into DNA using DNA polymerases. The information is intended for researchers in molecular biology, epigenetics, and drug development.

Biological Significance of 5-Formylcytosine

5-Formylcytosine is not merely a transient intermediate; it can be a stable DNA modification. It influences DNA structure and stability and can affect gene expression. The presence of 5fC in genomic DNA can be detected and quantified using various methods, including mass spectrometry and specific chemical labeling techniques. Its role in DNA demethylation involves recognition and excision by thymine-DNA glycosylase (TDG) as part of the base excision repair (BER) pathway.

Signaling Pathway of 5-Formylcytosine Formation

The formation of 5fC is a key step in the active DNA demethylation pathway, which is initiated by the TET family of dioxygenases.

TET_Pathway 5-mC 5-Methylcytosine 5-hmC 5-Hydroxymethylcytosine 5-mC->5-hmC 5-fC 5-Formylcytosine 5-hmC->5-fC 5-caC 5-Carboxylcytosine 5-fC->5-caC Cytosine Cytosine 5-fC->Cytosine 5-caC->Cytosine TET TET Enzymes TET->5-mC TET->5-hmC TET->5-fC TDG_BER TDG/BER Pathway TDG_BER->5-fC TDG_BER->5-caC

Figure 1: TET-mediated oxidation pathway of 5-methylcytosine.

Quantitative Data on Modified Nucleotide Incorporation

The efficiency of enzymatic incorporation of modified nucleotides can vary depending on the specific modification, the DNA polymerase used, and the reaction conditions. While specific kinetic data for 5-fdCTP is not extensively published, studies on the analogous 5-formyl-2'-deoxyuridine 5'-triphosphate (fdUTP) provide valuable insights into the substrate capabilities of various polymerases.

Table 1: Substitution Efficiency of fdUTP for dTTP by Various DNA Polymerases

DNA PolymeraseSubstitution Efficiency (%) at pH 7.8Substitution Efficiency (%) at pH 9.0
E. coli DNA Polymerase I (Klenow Fragment)7127
T7 DNA Polymerase (exo-)--
Taq DNA Polymerase--
Data extracted from studies on 5-formyl-2'-deoxyuridine 5'-triphosphate (fdUTP). The study indicated that T7 and Taq DNA polymerases also efficiently replaced dTTP with fdUTP, but specific percentage efficiencies were not provided in the abstract.

Table 2: Kinetic Parameters of dCTP Analogue Incorporation by DNA Polymerase β

dCTP Analoguekpol (s-1)Kd (µM)kpol/Kd (µM-1s-1)
dCTP1.8 ± 0.11.1 ± 0.21.6 ± 0.3
dCTP-CF20.011 ± 0.0013.5 ± 0.90.0031 ± 0.0008
dCTP-CFCl0.0030 ± 0.00021.4 ± 0.40.0021 ± 0.0006
dCTP-CCl20.0016 ± 0.00011.2 ± 0.20.0013 ± 0.0002
This table provides kinetic parameters for dCTP analogues to illustrate the impact of modifications on incorporation by DNA Polymerase β. Specific data for 5-fdCTP with this polymerase is not available in the provided results.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of 5-fdCTP using Primer Extension Assay

This protocol describes the site-specific incorporation of a single 5-formylcytosine into a DNA strand using a DNA polymerase.

Materials:

  • 5-Formyl-dCTP (5-fdCTP)

  • Template DNA oligonucleotide

  • Primer DNA oligonucleotide (complementary to the 3' end of the template)

  • DNA Polymerase (e.g., Klenow Fragment, T7 DNA Polymerase, Taq DNA Polymerase)

  • 10x Polymerase Reaction Buffer

  • dNTP mix (dATP, dGTP, dTTP)

  • [γ-32P]ATP (for radiolabeling)

  • T4 Polynucleotide Kinase (T4 PNK)

  • Nuclease-free water

  • Stop/Loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • TBE buffer

  • Phosphorimager or X-ray film

Experimental Workflow:

Primer_Extension_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis P1 5' Radiolabeling of Primer with [γ-32P]ATP P2 Annealing of Labeled Primer to Template DNA P1->P2 R1 Incubate with DNA Polymerase, dNTPs, and 5-fdCTP P2->R1 A1 Quench Reaction with Stop/Loading Buffer R1->A1 A2 Denaturing Polyacrylamide Gel Electrophoresis (PAGE) A1->A2 A3 Autoradiography or Phosphorimaging A2->A3

Figure 2: Workflow for primer extension assay.

Procedure:

  • Primer Labeling: a. Set up the following reaction in a microcentrifuge tube:

    • Primer (10 pmol): 1 µL
    • 10x T4 PNK Buffer: 2 µL
    • [γ-32P]ATP (10 µCi/µL): 1 µL
    • T4 PNK (10 U/µL): 1 µL
    • Nuclease-free water: to a final volume of 20 µL b. Incubate at 37°C for 30-60 minutes. c. Inactivate the enzyme by heating at 65°C for 10 minutes. d. Purify the labeled primer using a spin column to remove unincorporated nucleotides.

  • Primer-Template Annealing: a. In a new tube, mix:

    • 32P-labeled primer (1 pmol): 1 µL
    • Template DNA (1.5 pmol): 1.5 µL
    • 10x Annealing Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M NaCl): 1 µL
    • Nuclease-free water: to a final volume of 10 µL b. Heat the mixture to 95°C for 5 minutes. c. Allow the mixture to cool slowly to room temperature to facilitate annealing.

  • Primer Extension Reaction: a. Prepare the reaction mix on ice. For a 20 µL reaction:

    • Annealed primer/template: 10 µL
    • 10x Polymerase Reaction Buffer: 2 µL
    • dNTP mix (dATP, dGTP, dTTP at 100 µM each): 1 µL
    • 5-fdCTP (at desired concentration, e.g., 100 µM): 1 µL
    • DNA Polymerase (e.g., 1 U Klenow Fragment): 1 µL
    • Nuclease-free water: to a final volume of 20 µL b. Incubate at the optimal temperature for the chosen polymerase (e.g., 37°C for Klenow Fragment) for a specified time (e.g., 15-30 minutes).

  • Reaction Quenching and Analysis: a. Stop the reaction by adding an equal volume of Stop/Loading buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load the samples onto a denaturing polyacrylamide gel. d. Run the gel until the dyes have migrated sufficiently. e. Expose the gel to a phosphorimager screen or X-ray film to visualize the radiolabeled DNA products. The size of the extended product will indicate successful incorporation of 5-fdCTP.

Protocol 2: In Vitro Synthesis of DNA Containing Multiple 5-Formylcytosines

This protocol allows for the generation of longer DNA fragments containing multiple 5fC residues through PCR.

Materials:

  • This compound (5-fdCTP)

  • DNA template

  • Forward and reverse primers

  • Thermostable DNA polymerase (e.g., Taq DNA Polymerase, Vent (exo-) DNA Polymerase)

  • 10x PCR Buffer

  • dNTP mix (dATP, dGTP, dTTP)

  • Nuclease-free water

  • Agarose gel

  • DNA loading dye

  • DNA ladder

  • Gel electrophoresis system and imaging equipment

Procedure:

  • PCR Reaction Setup: a. In a PCR tube, combine the following on ice:

    • DNA template (1-10 ng): 1 µL
    • Forward primer (10 µM): 1 µL
    • Reverse primer (10 µM): 1 µL
    • 10x PCR Buffer: 5 µL
    • dNTP mix (dATP, dGTP, dTTP at 10 mM each): 1 µL
    • 5-fdCTP (10 mM): 1 µL
    • dCTP (10 mM, optional, to be optimized based on desired incorporation rate): 0.2-1 µL
    • Thermostable DNA Polymerase (e.g., 1 U Taq): 0.5 µL
    • Nuclease-free water: to a final volume of 50 µL

  • PCR Cycling: a. Perform PCR using the following general cycling conditions (optimize as needed):

    • Initial Denaturation: 95°C for 2-5 minutes
    • 25-35 Cycles:
    • Denaturation: 95°C for 30 seconds
    • Annealing: 55-65°C for 30 seconds
    • Extension: 72°C for 1 minute/kb
    • Final Extension: 72°C for 5-10 minutes
    • Hold: 4°C

  • Analysis of PCR Product: a. Mix a portion of the PCR product with DNA loading dye. b. Run the sample on an agarose gel alongside a DNA ladder. c. Visualize the DNA bands under UV light to confirm the successful amplification of the target DNA containing 5fC.

Troubleshooting

  • No or low incorporation in primer extension:

    • Optimize the concentration of 5-fdCTP.

    • Try a different DNA polymerase. Some polymerases have higher fidelity and may be less tolerant of modified nucleotides.

    • Ensure the primer and template are correctly annealed.

  • Smearing on the gel:

    • This may indicate nuclease contamination. Use nuclease-free reagents and sterile techniques.

    • The polymerase may have exonuclease activity. Consider using an exonuclease-deficient polymerase.

  • Low yield in PCR:

    • Optimize the ratio of 5-fdCTP to dCTP. A high concentration of the modified nucleotide can inhibit some polymerases.

    • Adjust the annealing temperature and extension time.

Conclusion

The enzymatic incorporation of 5-fdCTP is a valuable technique for studying the epigenetic modification 5-formylcytosine. The protocols provided here offer a starting point for researchers to generate 5fC-containing DNA for a variety of downstream applications, including studies on DNA-protein interactions, DNA repair mechanisms, and the development of novel diagnostic and therapeutic tools. Careful optimization of reaction conditions and choice of DNA polymerase will be crucial for achieving efficient and specific incorporation.

References

Application Notes and Protocols for Labeling DNA with 5-Formyl-dCTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic incorporation of 5-Formyl-dCTP into DNA, its subsequent detection, and its use in affinity enrichment applications. The information is intended for professionals in molecular biology, epigenetics, and drug development.

Introduction

5-Formylcytosine (5fC) is a key intermediate in the active DNA demethylation pathway, generated by the iterative oxidation of 5-methylcytosine (5mC) by Ten-Eleven Translocation (TET) enzymes.[1][2] While present at low levels in the genome, 5fC plays a crucial role in epigenetic regulation and is a stable modification that can influence DNA structure and protein interactions.[2] The ability to incorporate its deoxynucleoside triphosphate precursor, this compound, into DNA enzymatically allows for the synthesis of 5fC-containing DNA probes. These probes are invaluable tools for studying 5fC-binding proteins, validating detection methods, and exploring the downstream functional consequences of this epigenetic mark.

This compound can be incorporated into DNA by various DNA polymerases, creating a substrate for further investigation.[3] The aldehyde group on the C5 position of the cytosine base serves as a chemical handle for specific labeling, such as biotinylation, enabling affinity purification and detection.[2]

Signaling Pathway: Active DNA Demethylation

The primary biological context for 5-formylcytosine is the active DNA demethylation pathway. This process is initiated by the TET family of dioxygenases, which oxidize 5-methylcytosine. The resulting 5fC, along with 5-carboxylcytosine (5caC), is recognized and excised by Thymine DNA Glycosylase (TDG), leading to a base excision repair (BER) cascade that ultimately restores an unmodified cytosine.

Caption: Active DNA demethylation pathway via TET and BER.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of this compound via PCR

This protocol describes the generation of DNA fragments containing 5-formylcytosine by substituting a portion of the dCTP with this compound in a standard PCR reaction. This method is adapted from protocols for other modified nucleotides, such as 5-methyl-dCTP. Optimization may be required depending on the template and polymerase used.

Materials:

  • DNA template

  • Forward and reverse primers

  • Thermostable DNA polymerase (e.g., Taq DNA Polymerase)

  • 10X PCR buffer

  • dNTP mix (10 mM each of dATP, dGTP, dTTP)

  • dCTP (10 mM)

  • This compound (10 mM)

  • Nuclease-free water

Procedure:

  • Prepare a dNTP/5-FdCTP Mix: Prepare a working solution containing a mixture of dCTP and this compound. The optimal ratio must be determined empirically, but a starting point of 1:4 (this compound:dCTP) is recommended.

  • Set up the PCR Reaction: Assemble the following components on ice in a sterile PCR tube.

ComponentVolume (for 50 µL reaction)Final Concentration
10X PCR Buffer5 µL1X
10 mM dNTP mix (A, G, T)1 µL200 µM each
10 mM dCTP/5-FdCTP mix1 µL200 µM total
10 µM Forward Primer1 µL0.2 µM
10 µM Reverse Primer1 µL0.2 µM
DNA Template1-100 ngVaries
Taq DNA Polymerase (5 U/µL)0.25 µL1.25 units
Nuclease-free waterto 50 µL-
  • Perform Thermal Cycling: Use the following conditions as a starting point. Note that the presence of 5fC may slightly lower the melting temperature of the DNA, but standard denaturation temperatures are typically effective.

StepTemperatureTimeCycles
Initial Denaturation95°C2-3 minutes1
Denaturation95°C30 seconds25-35
Annealing55-65°C30 seconds
Extension72°C1 minute/kb
Final Extension72°C5 minutes1
Hold4°C1
  • Analyze and Purify PCR Product: Run a small aliquot of the PCR product on an agarose gel to verify amplification. Purify the remaining product using a standard PCR cleanup kit.

Quantitative Data: Polymerase Efficiency with Modified Cytosines

The table below summarizes the relative incorporation efficiency of GTP by mammalian Pol II opposite various cytosine modifications. While not a direct measure of this compound incorporation by a DNA polymerase, it serves as a useful proxy for understanding the enzymatic challenge posed by the formyl group.

Template BaseRelative Incorporation Efficiency (%)
Cytosine (C)100
5-methylcytosine (5mC)~100
5-hydroxymethylcytosine (5hmC)~100
5-formylcytosine (5fC)40 ± 5
5-carboxylcytosine (5caC)39 ± 3

Data adapted from Wang et al. (2015) and normalized to the efficiency of incorporation opposite unmodified cytosine.

Protocol 2: Chemical Labeling of 5fC-containing DNA with Biotin

The aldehyde group of the incorporated 5-formylcytosine provides a reactive handle for covalent labeling. Biotin-hydrazide can be used to specifically label the formyl group, forming a stable hydrazone linkage. This allows for subsequent affinity enrichment or detection.

Materials:

  • Purified 5fC-containing DNA (from Protocol 1)

  • Biotin-hydrazide

  • Aniline solution (catalyst)

  • Labeling Buffer (e.g., 100 mM Sodium Acetate, pH 4.5)

  • Nuclease-free water

  • DNA purification columns or ethanol precipitation reagents

Procedure:

  • Prepare Reagents:

    • Dissolve biotin-hydrazide in DMSO to a stock concentration of 50 mM.

    • Prepare a fresh 1 M aniline solution in water.

  • Set up Labeling Reaction:

    • In a microcentrifuge tube, combine up to 5 µg of 5fC-containing DNA with the labeling buffer.

    • Add aniline to a final concentration of 100 mM.

    • Add biotin-hydrazide to a final concentration of 5-10 mM.

  • Incubate: Incubate the reaction at 37°C for 16-18 hours.

  • Purify Labeled DNA: Remove unreacted biotin-hydrazide and other reaction components by either:

    • Using a DNA purification spin column according to the manufacturer's instructions.

    • Performing an ethanol precipitation.

Application: Affinity Enrichment of 5fC-Labeled DNA

This protocol describes a pull-down assay to enrich for biotin-labeled 5fC-containing DNA fragments, for example, to identify 5fC-binding proteins from a nuclear extract.

Workflow for 5fC-DNA Affinity Enrichment

Affinity_Enrichment_Workflow node_pcr 1. PCR with this compound node_label 2. Biotin-Hydrazide Labeling node_pcr->node_label node_bind 3. Bind to Streptavidin Beads node_label->node_bind node_incubate 4. Incubate with Nuclear Extract node_bind->node_incubate node_wash 5. Wash to Remove Non-specific Binders node_incubate->node_wash node_elute 6. Elute Bound Proteins node_wash->node_elute node_analyze 7. Analyze by WB or MS node_elute->node_analyze

Caption: Workflow for affinity enrichment of 5fC-binding proteins.
Protocol 3: Pull-Down of 5fC-Binding Proteins

Materials:

  • Biotin-labeled 5fC-containing DNA ("bait")

  • Control DNA (biotin-labeled, without 5fC)

  • Streptavidin-coated magnetic beads

  • Nuclear protein extract

  • Binding Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 10% glycerol, 5 mM MgCl₂)

  • Wash Buffer (Binding buffer with increased salt, e.g., 150 mM KCl)

  • Elution Buffer (e.g., high salt buffer or SDS-PAGE loading buffer)

  • Magnetic stand

Procedure:

  • Bead Preparation: Resuspend streptavidin magnetic beads and wash them twice with Binding Buffer.

  • Immobilize DNA Bait: Incubate the washed beads with the biotin-labeled 5fC-DNA (and control DNA in a separate tube) for 1 hour at 4°C with gentle rotation.

  • Blocking (Optional): To reduce non-specific binding, block the DNA-bound beads with a solution of BSA (1%) in Binding Buffer for 1 hour at 4°C.

  • Protein Binding:

    • Place the tubes on a magnetic stand and remove the supernatant.

    • Add the nuclear protein extract to the beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Place the tubes on the magnetic stand and discard the supernatant.

    • Wash the beads 4-6 times with Wash Buffer. For each wash, resuspend the beads, incubate briefly, and then separate on the magnetic stand.

  • Elution:

    • After the final wash, remove the supernatant.

    • Add Elution Buffer to the beads and incubate (e.g., 5-10 minutes at room temperature, or 5 minutes at 95°C if using SDS-PAGE buffer).

  • Analysis:

    • Separate the beads on the magnetic stand and collect the supernatant containing the eluted proteins.

    • Analyze the proteins by Western blot for specific candidates or by mass spectrometry for unbiased identification.

Primer Extension Assay to Verify Incorporation

A primer extension assay can be used to confirm the incorporation of this compound and to assess if the modification causes polymerase stalling.

Workflow for Primer Extension Assay

Primer_Extension_Workflow node_primer 1. 5' Radiolabel Primer (e.g., ³²P) node_anneal 2. Anneal Labeled Primer to 5fC-DNA Template node_primer->node_anneal node_extend 3. Extend with DNA Polymerase & dNTPs node_anneal->node_extend node_quench 4. Quench Reaction at Time Points node_extend->node_quench node_denature 5. Denature and Run on PAGE Gel node_quench->node_denature node_visualize 6. Visualize by Autoradiography node_denature->node_visualize

Caption: Workflow for a primer extension assay.
Protocol 4: Primer Extension Assay

This protocol is adapted from standard primer extension methodologies.

Materials:

  • 5fC-containing DNA template (and a control template without 5fC)

  • DNA primer (complementary to the 3' end of the template)

  • T4 Polynucleotide Kinase (PNK)

  • [γ-³²P]ATP

  • DNA Polymerase (e.g., Taq or Klenow fragment)

  • dNTP mix (10 mM each)

  • 10X Annealing Buffer (e.g., 500 mM HEPES pH 7.5, 1 M KCl)

  • 10X Extension Buffer (e.g., 500 mM Tris pH 8.0, 50 mM MgCl₂, 50 mM DTT)

  • Stop/Loading Buffer (e.g., 95% formamide, 0.5 mM EDTA, dyes)

  • Denaturing polyacrylamide gel

Procedure:

  • Label Primer: 5'-end label the primer using T4 PNK and [γ-³²P]ATP according to the enzyme manufacturer's protocol. Purify the labeled primer to remove unincorporated nucleotides.

  • Anneal Primer and Template:

    • Combine the labeled primer and the 5fC-containing template DNA in a 1:1.5 molar ratio in a tube with 1X Annealing Buffer.

    • Heat to 95°C for 1 minute, then slowly cool to room temperature to allow annealing.

  • Set up Extension Reaction:

    • To the annealed primer-template, add 1X Extension Buffer, dNTPs (to a final concentration of 200 µM each), and the DNA polymerase.

  • Incubate and Quench:

    • Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for Klenow, 72°C for Taq).

    • Take aliquots at different time points (e.g., 0, 1, 5, 15, 30 minutes) and quench the reaction by adding an equal volume of Stop/Loading Buffer.

  • Analyze Products:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the DNA fragments on a denaturing polyacrylamide gel.

    • Visualize the results by autoradiography. Compare the extension products from the 5fC template to the control template to identify any polymerase pausing or stalling.

References

Application Notes and Protocols for In Vitro Transcription Studies Using 5-Formyl-dCTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylcytosine (5fC) is a modified pyrimidine base that has emerged as a significant epigenetic and epitranscriptomic mark.[1] Found in both DNA and RNA, 5fC is an oxidation product of 5-methylcytosine (5mC) and is involved in the active demethylation pathway.[1] In RNA, 5fC has been identified in various species and is believed to play roles in the regulation of gene expression, translation, and RNA stability. The ability to synthesize RNA molecules containing 5fC in vitro is crucial for elucidating its precise biological functions and for developing novel therapeutic strategies.

This document provides detailed application notes and protocols for the use of 5-Formyl-dCTP (5-formyl-2'-deoxycytidine triphosphate), which for the purpose of RNA synthesis will be referred to as 5-formylcytidine triphosphate (5-formyl-CTP), in in vitro transcription studies using T7 RNA polymerase. T7 RNA polymerase is known for its high processivity and its tolerance for various modified nucleotide substrates, making it a suitable enzyme for this application.[2] Studies have shown that T7 RNA polymerase can efficiently incorporate nucleotides with modifications at the C5 position of pyrimidines.[3]

Applications of 5fC-Containing RNA

  • Investigating RNA-Protein Interactions: Synthesized 5fC-containing RNA can be used as a substrate to identify and characterize proteins that specifically bind to this modification, often referred to as "reader" proteins.

  • Studying the Impact on Translation: By incorporating 5fC into messenger RNA (mRNA) transcripts, researchers can investigate its effect on ribosomal binding, translation initiation, and elongation efficiency.

  • Probing RNA Structure and Stability: The presence of a 5-formyl group can influence the local structure and overall stability of an RNA molecule. In vitro transcribed 5fC-RNA can be used in structural biology studies (e.g., NMR, X-ray crystallography) and for stability assays.

  • Development of RNA-based Therapeutics: Understanding the role of 5fC in mRNA stability and translation is critical for the design of modified mRNA therapeutics with enhanced efficacy and reduced immunogenicity.

  • Elucidating Mechanisms of Gene Regulation: Site-specifically modified RNAs allow for detailed mechanistic studies on how 5fC influences gene expression at the post-transcriptional level.

Data Presentation

Table 1: In Vitro Transcription Reaction Components

ComponentStock ConcentrationFinal ConcentrationVolume for 20 µL Reaction
T7 RNA PolymeraseVariesVaries2 µL
10X Transcription Buffer10X1X2 µL
ATP Solution100 mM7.5 mM1.5 µL
GTP Solution100 mM7.5 mM1.5 µL
UTP Solution100 mM7.5 mM1.5 µL
CTP Solution100 mM5.0 mM1.0 µL
5-formyl-CTP Solution100 mM2.5 mM0.5 µL
Linearized DNA Template1 µg/µL0.5 - 1 µg0.5 - 1 µL
RNase Inhibitor40 U/µL40 U1 µL
Nuclease-free Water--Up to 20 µL

Note: The ratio of CTP to 5-formyl-CTP can be adjusted to achieve the desired level of incorporation. The total concentration of CTP and 5-formyl-CTP should ideally be equal to the concentration of the other NTPs.

Table 2: Representative Incorporation Efficiency of C5-Modified Pyrimidines by T7 RNA Polymerase

C5-Modified UTP AnalogRelative Yield (%) vs. Unmodified UTPReference
5-aminoallyl-UTP~90%Based on qualitative gel analysis
5-biotin-UTP~75%Based on qualitative gel analysis
5-(3-aminoallyl)-UTPHighGeneral observation from multiple studies
5-ethynyl-UTPHighHocek et al., 2018
5-phenyl-UTPHighHocek et al., 2018

Experimental Protocols

Protocol 1: Preparation of Linearized DNA Template

Successful in vitro transcription requires a high-quality, linearized DNA template containing a T7 promoter sequence upstream of the sequence to be transcribed.

  • Plasmid Linearization:

    • Digest a plasmid containing the desired template sequence with a restriction enzyme that generates blunt or 5'-overhanging ends. The restriction site should be located immediately downstream of the sequence to be transcribed.

    • Set up the restriction digest as follows:

      • Plasmid DNA: 5-10 µg

      • 10X Restriction Buffer: 5 µL

      • Restriction Enzyme: 20-50 units

      • Nuclease-free Water: to 50 µL

    • Incubate at the optimal temperature for the enzyme for 2-4 hours or overnight.

    • Verify complete linearization by running a small aliquot on an agarose gel.

    • Purify the linearized DNA using a PCR purification kit or by phenol:chloroform extraction followed by ethanol precipitation.

    • Resuspend the purified linear DNA in nuclease-free water at a concentration of 0.5-1 µg/µL.

  • PCR Amplification (Alternative):

    • Design PCR primers to amplify the desired template. The forward primer must contain the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') followed by the sequence of interest.

    • Perform PCR using a high-fidelity DNA polymerase.

    • Purify the PCR product using a PCR purification kit.

    • Verify the size and purity of the PCR product on an agarose gel.

Protocol 2: In Vitro Transcription of 5fC-Containing RNA

This protocol is adapted from standard T7 RNA polymerase in vitro transcription protocols for the incorporation of 5-formyl-CTP.

  • Thaw Reagents: Thaw all reagents on ice. Keep the T7 RNA Polymerase and RNase inhibitor at -20°C until immediately before use.

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube on ice, combine the following reagents in the order listed:

    • Nuclease-free Water

    • 10X Transcription Buffer

    • ATP, GTP, UTP, CTP, and 5-formyl-CTP solutions

    • Linearized DNA Template

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction at the bottom. Incubate the reaction at 37°C for 2-4 hours. For longer transcripts, the incubation time can be extended.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

Protocol 3: Purification of 5fC-Containing RNA
  • RNA Cleanup Column: Use a commercially available RNA cleanup kit suitable for the expected size of your transcript. Follow the manufacturer's instructions.

  • Ethanol Precipitation (Alternative):

    • Add nuclease-free water to the transcription reaction to a final volume of 100 µL.

    • Add 10 µL of 3 M sodium acetate (pH 5.2) and 300 µL of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

    • Centrifuge at >12,000 x g for 30 minutes at 4°C.

    • Carefully discard the supernatant.

    • Wash the pellet with 500 µL of ice-cold 70% ethanol.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully discard the supernatant and air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

Protocol 4: Quality Control of 5fC-Containing RNA
  • Quantification: Determine the RNA concentration by measuring the absorbance at 260 nm using a spectrophotometer (e.g., NanoDrop). An A260 of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA. The A260/A280 ratio should be ~2.0 for pure RNA.

  • Integrity Analysis: Assess the integrity and size of the transcript by running an aliquot on a denaturing polyacrylamide gel (for smaller RNAs) or a denaturing agarose gel (for larger RNAs). Visualize the RNA by staining with a suitable dye (e.g., SYBR Gold).

Visualizations

In_Vitro_Transcription_Workflow cluster_template Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification cluster_qc Quality Control plasmid Plasmid DNA linearized Linearized Template plasmid->linearized Restriction Digest purify_dna Purify DNA linearized->purify_dna pcr PCR Product pcr->purify_dna ivt_mix Assemble Reaction Mix (T7 Polymerase, NTPs, 5-formyl-CTP) purify_dna->ivt_mix incubation Incubate at 37°C ivt_mix->incubation dnase DNase I Treatment incubation->dnase cleanup RNA Cleanup dnase->cleanup precipitate Ethanol Precipitation dnase->precipitate quant Quantification (A260) cleanup->quant precipitate->quant gel Gel Electrophoresis quant->gel final_rna Purified 5fC-RNA gel->final_rna

Caption: Workflow for the in vitro synthesis of 5fC-containing RNA.

Signaling_Pathway_Example cluster_synthesis RNA Synthesis cluster_interaction Interaction Studies cluster_downstream Functional Analysis f5c_rna In Vitro Transcribed 5fC-RNA binding RNA-Protein Binding Assay (e.g., Pull-down, EMSA) f5c_rna->binding cell_extract Cell Lysate / Purified Proteins cell_extract->binding reader_protein 5fC 'Reader' Protein binding->reader_protein Identification functional_effect Modulation of Target Gene Expression reader_protein->functional_effect Biological Role

Caption: Investigating 5fC-RNA-protein interactions.

References

Application Notes and Protocols for the Detection of 5-Formylcytosine in the Genome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current methodologies for the detection and quantification of 5-formylcytosine (5fC), a key intermediate in the active DNA demethylation pathway. This document details various techniques, from genome-wide sequencing at single-base resolution to locus-specific and global quantification, to guide researchers in selecting the most appropriate method for their experimental needs.

Introduction to 5-Formylcytosine (5fC)

5-Formylcytosine is a modified DNA base generated by the oxidation of 5-hydroxymethylcytosine (5hmC) by the Ten-Eleven Translocation (TET) family of enzymes. As a critical intermediate in the pathway that converts 5-methylcytosine (5mC) back to unmodified cytosine, 5fC plays a significant role in epigenetic reprogramming, gene regulation, and cellular differentiation. Accurate and sensitive detection of this low-abundance modification is crucial for understanding its biological functions in development and disease.

I. Genome-Wide, Single-Base Resolution Sequencing Methods

These methods are designed to map the precise genomic locations of 5fC at the resolution of a single nucleotide.

Chemically Assisted Bisulfite Sequencing (fCAB-Seq)

Application Note: fCAB-Seq is a method for the base-resolution detection of 5fC that utilizes a chemical protection strategy prior to bisulfite treatment.[1] In standard bisulfite sequencing, 5fC is read as thymine (T), making it indistinguishable from unmodified cytosine (C). fCAB-Seq employs O-ethylhydroxylamine (EtONH₂) to protect 5fC from bisulfite-mediated deamination, causing it to be read as cytosine (C) during sequencing.[1] By comparing the results of fCAB-Seq with standard bisulfite sequencing (BS-Seq) of the same sample, the positions of 5fC can be identified. This method is suitable for genome-wide and locus-specific analysis and can detect 5fC at low abundance.[1]

Experimental Workflow:

fCAB_Seq_Workflow cluster_prep DNA Preparation cluster_treatment Chemical Treatment & Sequencing cluster_analysis Data Analysis genomic_dna Genomic DNA fragmented_dna Fragmented DNA genomic_dna->fragmented_dna Sonication split Split Sample fragmented_dna->split etonh2 EtONH₂ Treatment (5fC Protection) split->etonh2 Sample A bs_seq Standard BS-Seq split->bs_seq Sample B bisulfite Bisulfite Conversion etonh2->bisulfite library_prep Library Preparation bisulfite->library_prep sequencing Sequencing library_prep->sequencing comparison Compare Sequencing Data (Sample A vs. Sample B) sequencing->comparison bs_seq->library_prep map_5fc Map 5fC Locations comparison->map_5fc

fCAB-Seq Experimental Workflow

Protocol for fCAB-Seq:

  • DNA Preparation:

    • Start with high-quality genomic DNA (e.g., 50 µg).

    • Fragment the DNA to an average size of 400 bp by sonication.

  • Hydroxylamine Protection of 5fC:

    • Incubate the fragmented DNA (e.g., 100 ng/µl) in a solution containing 100 mM MES buffer (pH 5.0) and 10 mM O-ethylhydroxylamine for 2 hours at 37°C.[1]

    • Purify the DNA using a nucleotide removal kit.

  • Bisulfite Conversion:

    • Perform sodium bisulfite treatment on the hydroxylamine-protected DNA using a commercial kit (e.g., EpiTect Bisulfite Kit).

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the bisulfite-converted DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Separately perform standard whole-genome bisulfite sequencing (WGBS) on an aliquot of the same starting fragmented DNA.

    • Align reads from both fCAB-Seq and WGBS libraries to the reference genome.

    • Identify cytosines that are read as 'C' in the fCAB-Seq library but as 'T' in the WGBS library as 5fC sites.

Reduced Bisulfite Sequencing (redBS-Seq)

Application Note: redBS-Seq is a quantitative method to map 5fC at single-base resolution based on the selective chemical reduction of 5fC to 5hmC.[2] Sodium borohydride (NaBH₄) is used to convert 5fC to 5hmC. In the subsequent bisulfite treatment, the newly formed 5hmC is resistant to deamination and is read as a 'C', whereas in standard BS-Seq, 5fC is deaminated and read as a 'T'. The level of 5fC at a specific site is determined by subtracting the percentage of cytosines read in BS-Seq from that in redBS-Seq. Combining redBS-Seq with oxidative bisulfite sequencing (oxBS-Seq) allows for the comprehensive mapping of 5mC, 5hmC, and 5fC.

Experimental Workflow:

redBS_Seq_Workflow cluster_prep DNA Preparation cluster_treatment Chemical Treatment & Sequencing cluster_analysis Data Analysis genomic_dna Genomic DNA fragmented_dna Fragmented DNA genomic_dna->fragmented_dna Sonication split Split Sample fragmented_dna->split nabh4 NaBH₄ Reduction (5fC to 5hmC) split->nabh4 Sample A bs_seq Standard BS-Seq split->bs_seq Sample B bisulfite Bisulfite Conversion nabh4->bisulfite library_prep Library Preparation bisulfite->library_prep sequencing Sequencing library_prep->sequencing comparison Compare Sequencing Data (Sample A vs. Sample B) sequencing->comparison bs_seq->library_prep map_5fc Map 5fC Locations comparison->map_5fc

redBS-Seq Experimental Workflow

Protocol for redBS-Seq:

  • DNA Preparation:

    • Fragment genomic DNA (50 ng to 2 µg) to an average size of ~200 bp.

    • Perform end-repair, A-tailing, and ligation of methylated sequencing adapters.

  • Reduction of 5fC:

    • Treat the adapter-ligated DNA with sodium borohydride to reduce 5fC to 5hmC.

  • Bisulfite Conversion:

    • Perform sodium bisulfite conversion on the reduced DNA.

  • Library Preparation and Sequencing:

    • Amplify the library using PCR.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Perform standard WGBS on a parallel sample.

    • Align reads from both redBS-Seq and WGBS libraries.

    • Calculate the percentage of 5fC at each cytosine position by subtracting the methylation level from WGBS from that of redBS-Seq.

Methylation-Assisted Bisulfite Sequencing (MAB-Seq)

Application Note: MAB-Seq is a method that allows for the simultaneous mapping of both 5fC and 5-carboxylcytosine (5caC) at single-base resolution. This technique pretreats genomic DNA with the M.SssI CpG methyltransferase, which converts unmodified cytosines at CpG sites to 5mC. During the subsequent bisulfite treatment, the newly methylated cytosines, along with endogenous 5mC and 5hmC, are protected from deamination. In contrast, 5fC and 5caC are deaminated to uracil and read as thymine. This method avoids the need for subtractive analysis between two different sequencing experiments to identify 5fC and 5caC. A variation, caMAB-Seq, involves an additional step of reducing 5fC to 5hmC with NaBH₄, allowing for the specific mapping of 5caC.

Experimental Workflow:

MAB_Seq_Workflow cluster_prep DNA Preparation cluster_treatment Enzymatic & Chemical Treatment cluster_analysis Data Analysis genomic_dna Genomic DNA fragmented_dna Fragmented DNA genomic_dna->fragmented_dna Sonication msssi M.SssI Treatment (C to 5mC at CpG) fragmented_dna->msssi bisulfite Bisulfite Conversion msssi->bisulfite library_prep Library Preparation bisulfite->library_prep sequencing Sequencing library_prep->sequencing analysis Align Reads & Identify T's at CpG sites as 5fC/5caC sequencing->analysis

MAB-Seq Experimental Workflow

Protocol for MAB-Seq:

  • DNA Preparation:

    • Fragment genomic DNA.

  • M.SssI Treatment:

    • Treat the fragmented DNA with M.SssI CpG methyltransferase to convert unmodified cytosines at CpG sites to 5mC.

  • Bisulfite Conversion:

    • Perform sodium bisulfite conversion on the M.SssI-treated DNA.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library and perform high-throughput sequencing. The full protocol can be completed in 6-8 days.

  • Data Analysis:

    • Align sequencing reads to the reference genome.

    • Identify cytosines that are read as 'T' as the locations of 5fC or 5caC.

II. Enrichment-Based Genome-Wide Profiling

These methods enrich for DNA fragments containing 5fC, which are then sequenced to determine their genomic distribution. These techniques are generally not at single-base resolution.

5fC-Selective Chemical Labeling (fC-Seal)

Application Note: fC-Seal is a highly selective chemical labeling method for the affinity purification and genome-wide profiling of 5fC. The protocol first protects endogenous 5hmC with a glucose moiety using β-glucosyltransferase (βGT). Then, 5fC is reduced to 5hmC using NaBH₄. The newly generated 5hmC (from 5fC) is then specifically labeled with an azide-modified glucose, which can be biotinylated for affinity enrichment. This method is highly sensitive and specific, with minimal background noise.

Experimental Workflow:

fC_Seal_Workflow cluster_prep DNA Preparation cluster_labeling Selective Labeling & Enrichment cluster_seq Sequencing & Analysis genomic_dna Genomic DNA fragmented_dna Fragmented DNA genomic_dna->fragmented_dna Sonication block_5hmc Block 5hmC (βGT + UDP-Glucose) fragmented_dna->block_5hmc reduce_5fc Reduce 5fC to 5hmC (NaBH₄) block_5hmc->reduce_5fc label_new_5hmc Label new 5hmC (βGT + Azide-Glucose) reduce_5fc->label_new_5hmc biotinylate Biotinylation (Click Chemistry) label_new_5hmc->biotinylate enrich Affinity Enrichment (Streptavidin Beads) biotinylate->enrich library_prep Library Preparation enrich->library_prep sequencing Sequencing library_prep->sequencing map_5fc Map 5fC-enriched Regions sequencing->map_5fc

fC-Seal Experimental Workflow

Protocol for fC-Seal:

  • DNA Preparation:

    • Start with 50 µg of sonicated genomic DNA (average size 400 bp).

  • Blocking of Endogenous 5hmC:

    • Incubate the DNA in a solution containing 50 mM HEPES buffer (pH 7.9), 25 mM MgCl₂, and UDP-glucose with βGT to block endogenous 5hmC.

  • Reduction of 5fC:

    • Reduce 5fC to 5hmC by adding NaBH₄ to the reaction mixture.

  • Labeling of Newly Formed 5hmC:

    • Label the newly generated 5hmC with an azide-modified glucose using βGT.

  • Biotinylation and Enrichment:

    • Biotinylate the azide-labeled DNA via click chemistry.

    • Enrich the biotinylated DNA fragments using streptavidin-coated magnetic beads.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the enriched DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align reads to the reference genome to identify 5fC-enriched regions.

Antibody-Based Enrichment (5fC-IP-Seq)

Application Note: This method utilizes antibodies that specifically recognize and bind to 5fC. The antibody-DNA complexes are then immunoprecipitated, and the enriched DNA is sequenced to identify the genomic regions containing 5fC. While this method is valuable for profiling 5fC distribution, its resolution is limited by the size of the DNA fragments, and the specificity depends on the quality of the antibody, with potential for cross-reactivity with other cytosine modifications. This antibody has been validated for specificity using ELISA and dot blot and shows high specificity for 5-fC.

Experimental Workflow:

IP_Seq_Workflow cluster_prep DNA Preparation cluster_ip Immunoprecipitation cluster_seq Sequencing & Analysis genomic_dna Genomic DNA fragmented_dna Fragmented DNA genomic_dna->fragmented_dna Sonication antibody Incubate with 5fC-specific Antibody fragmented_dna->antibody beads Capture with Protein A/G Beads antibody->beads wash Wash to Remove Non-specific Binding beads->wash elute Elute Enriched DNA wash->elute library_prep Library Preparation elute->library_prep sequencing Sequencing library_prep->sequencing map_5fc Map 5fC-enriched Regions sequencing->map_5fc

5fC-IP-Seq Experimental Workflow

Protocol for 5fC-IP-Seq:

  • DNA Preparation:

    • Fragment genomic DNA to a size range of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the fragmented DNA with a 5fC-specific antibody.

    • Capture the antibody-DNA complexes using protein A/G magnetic beads.

    • Perform stringent washes to remove non-specifically bound DNA.

    • Elute the enriched DNA from the beads.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the immunoprecipitated DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align reads to the reference genome and use peak-calling algorithms to identify regions enriched for 5fC.

III. Quantitative Data Summary

The following table summarizes the key quantitative parameters of the described 5fC detection methods.

MethodResolutionPrincipleSensitivitySpecificityDNA InputAdvantagesDisadvantages
fCAB-Seq Single-baseChemical protection of 5fC from bisulfite conversionCan detect low abundance down to a few percentHigh100 ng - 50 µgSingle-base resolution, quantitative.Requires comparison with standard BS-Seq.
redBS-Seq Single-baseChemical reduction of 5fC to 5hmC prior to bisulfite sequencingHigh, quantitative conversion of 5fC to 5hmCHigh50 ng - 2 µgQuantitative, single-base resolution.Requires comparison with standard BS-Seq.
MAB-Seq Single-baseEnzymatic protection of unmodified C, followed by bisulfite sequencingHighHighCan be adapted for various inputsDirectly maps 5fC/5caC without subtraction.Does not distinguish between 5fC and 5caC.
fC-Seal ~400 bp (fragment size)Selective chemical labeling and affinity enrichment of 5fCHigh, suitable for low-abundance samplesHigh, avoids antibody cross-reactivity~50 µgHighly sensitive and specific.Not single-base resolution.
5fC-IP-Seq ~200-500 bp (fragment size)Antibody-based enrichment of 5fC-containing DNA fragmentsDependent on antibody affinityVariable, potential for cross-reactivityVariableRelatively straightforwardResolution limited by fragment size, antibody-dependent.

IV. Locus-Specific and Global Quantification Methods

For studies not requiring genome-wide mapping, the following methods can be employed for locus-specific or global quantification of 5fC.

  • Compound-Mediated PCR: A method for gene-specific quantitative and single-base resolution analysis of 5fC. A molecule is used to selectively label 5fC, which then acts as a "roadblock" for Taq DNA polymerase, allowing for quantification by qPCR.

  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): A highly sensitive and selective method for the global quantification of 5fC and other modified cytosines. The detection limits for 5fC derivatives can be as low as 0.11 fmol.

  • Fluorescence-Based Detection: Utilizes specific chemical probes that become fluorescent upon reaction with 5fC, allowing for quantitative analysis.

Conclusion

The choice of method for detecting 5-formylcytosine depends on the specific research question, the required resolution, and the amount of available starting material. For precise mapping of 5fC at single-nucleotide resolution, sequencing-based methods like fCAB-Seq, redBS-Seq, and MAB-Seq are recommended. For genome-wide profiling of 5fC distribution, enrichment-based methods such as fC-Seal and 5fC-IP-Seq are suitable. For global or locus-specific quantification, HPLC-MS and PCR-based assays offer sensitive and accurate alternatives. Careful consideration of the advantages and limitations of each technique, as summarized in this document, will enable researchers to generate high-quality and reliable data on the genomic landscape of 5fC.

References

Unveiling the Fifth Base: A Guide to Single-Base Resolution Mapping of 5-Formylcytosine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The dynamic landscape of epigenetics continues to reveal intricate layers of gene regulation. Among the key players is 5-formylcytosine (5fC), a transient oxidative product of 5-methylcytosine (5mC) implicated in active DNA demethylation. Understanding the precise genomic location of 5fC at single-base resolution is crucial for deciphering its role in development, disease, and as a potential therapeutic target. This document provides a comprehensive overview of current methodologies for 5fC mapping, complete with detailed protocols and comparative data to guide researchers in selecting the most appropriate technique for their experimental needs.

Introduction to 5-Formylcytosine and its Significance

5-formylcytosine is a key intermediate in the ten-eleven translocation (TET) enzyme-mediated oxidation of 5mC. This process is a fundamental mechanism of active DNA demethylation, playing vital roles in epigenetic reprogramming, gene regulation, and cellular differentiation.[1][2] The low abundance of 5fC in the genome has historically posed a significant challenge for its detection and mapping.[3] However, recent advancements in chemical and enzymatic approaches have enabled the development of highly sensitive and specific methods for genome-wide 5fC profiling at single-nucleotide resolution.

Methodologies for Single-Base Resolution 5fC Mapping

Several innovative techniques have been developed to pinpoint the exact locations of 5fC in the genome. These methods can be broadly categorized into bisulfite-based and bisulfite-free approaches.

Bisulfite-Based Methods

Conventional bisulfite sequencing cannot distinguish between 5fC and unmodified cytosine (C), as both are read as thymine (T) after treatment.[3][4] To overcome this limitation, several chemical modification strategies have been developed to be used in conjunction with bisulfite sequencing.

  • Reduced Bisulfite Sequencing (redBS-Seq): This method involves the selective chemical reduction of 5fC to 5-hydroxymethylcytosine (5hmC) using sodium borohydride. Since 5hmC is resistant to bisulfite-induced deamination, it is read as a cytosine. By comparing the results of redBS-Seq with standard bisulfite sequencing (BS-Seq), the positions of 5fC can be inferred.

  • 5fC Chemically Assisted Bisulfite Sequencing (fCAB-Seq): In this approach, 5fC is chemically protected from deamination during bisulfite treatment using reagents like O-ethylhydroxylamine. The protected 5fC is then read as a cytosine, allowing for its direct identification when compared to a standard BS-Seq library.

  • Methylation-Assisted Bisulfite Sequencing (MAB-Seq): This technique utilizes the M.SssI CpG methyltransferase to convert unmodified cytosines to 5mC, thereby protecting them from bisulfite conversion. 5fC and 5-carboxylcytosine (5caC) remain unprotected and are read as thymine. This method allows for the simultaneous mapping of both 5fC and 5caC.

Bisulfite-Free Methods

To circumvent the DNA degradation associated with harsh bisulfite treatment, several bisulfite-free methods have emerged, offering improved sensitivity and data quality.

  • Chemical-Labeling-Enabled C-to-T Conversion Sequencing (CLEVER-seq): This technique employs a chemical labeling step with malononitrile that specifically targets 5fC, leading to a C-to-T conversion during PCR amplification and sequencing. CLEVER-seq is highly sensitive and has been successfully adapted for single-cell 5fC mapping.

  • Chemical Labeling Enrichment and Deamination Sequencing (CLED-seq): In CLED-seq, 5fC is first selectively labeled with biotin. The biotinylated DNA fragments are then enriched and treated with an APOBEC3A (A3A) deaminase, which converts C, 5mC, and 5hmC to uracil (read as T). The biotin-labeled 5fC is resistant to deamination and is read as C, enabling its direct detection.

  • TAPS-Related Methods: The TAPS (TET-assisted pyridine borane sequencing) methodology and its derivatives offer a suite of bisulfite-free approaches for the specific sequencing of 5mC and its oxidized forms. These methods utilize chemical reactions to distinguish between the different cytosine modifications.

Methods for 5fC Mapping in RNA

The presence and function of 5fC are not limited to DNA. Methods have also been developed to map this modification in RNA.

  • Mal-Seq: This method adapts the malononitrile chemistry used in CLEVER-seq to induce a C-to-T mutation at 5fC sites in RNA, which can then be identified by sequencing.

  • f5C-seq: This quantitative sequencing method is based on the reduction of 5fC in RNA to dihydrouracil (DHU) using pic-borane. DHU is subsequently read as a T during reverse transcription.

Quantitative Comparison of 5fC Mapping Methods

The choice of method depends on various factors, including the starting material, desired resolution, and specific research question. The following table summarizes the key features of the discussed techniques.

MethodPrincipleResolutionStarting MaterialAdvantagesLimitations
redBS-Seq Chemical reduction of 5fC to 5hmC, followed by bisulfite sequencing.Single-baseGenomic DNAQuantitative.Requires two separate sequencing experiments (BS-Seq and redBS-Seq) and subtraction analysis.
fCAB-Seq Chemical protection of 5fC from bisulfite-induced deamination.Single-baseGenomic DNADirect detection of 5fC.Requires comparison with standard BS-Seq.
MAB-Seq Enzymatic protection of unmodified C, followed by bisulfite sequencing.Single-baseGenomic DNASimultaneous mapping of 5fC and 5caC.Relies on the efficiency of the M.SssI enzyme.
CLEVER-seq Chemical labeling of 5fC inducing a C-to-T conversion.Single-baseGenomic DNA (including single cells)Bisulfite-free, highly sensitive, suitable for single-cell analysis.C-to-T conversion efficiency may not be 100%.
CLED-seq Biotin labeling and enrichment of 5fC, followed by enzymatic deamination of other cytosines.Single-baseGenomic DNABisulfite-free, enrichment of 5fC-containing fragments.Potential for bias during enrichment.
Mal-Seq Malononitrile-mediated C-to-T conversion of 5fC in RNA.Single-baseRNASpecific for RNA 5fC.Partial C-to-T conversion at 5fC sites (~50%).
f5C-seq Reduction of 5fC to DHU in RNA, read as T during reverse transcription.Single-baseRNAQuantitative mapping of RNA 5fC.Potential for off-target reduction.

Experimental Protocols

Detailed, step-by-step protocols for key 5fC mapping techniques are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and sample types.

Protocol 1: Reduced Bisulfite Sequencing (redBS-Seq) of Genomic DNA

Principle: This protocol is based on the selective reduction of 5fC to 5hmC, which is resistant to bisulfite conversion. Comparison with a standard BS-Seq library allows for the identification of 5fC sites.

Materials:

  • Genomic DNA

  • Sodium Borohydride (NaBH4)

  • Bisulfite conversion kit

  • PCR amplification reagents

  • DNA sequencing platform

Procedure:

  • DNA Fragmentation: Shear genomic DNA to the desired fragment size (e.g., 200-500 bp) using sonication or enzymatic methods.

  • Reduction of 5fC:

    • To the fragmented DNA, add a freshly prepared solution of sodium borohydride.

    • Incubate the reaction under optimized conditions (e.g., specific temperature and time) to ensure complete reduction of 5fC to 5hmC.

    • Purify the DNA to remove the reducing agent.

  • Bisulfite Conversion:

    • Perform bisulfite conversion on the reduced DNA sample using a commercial kit according to the manufacturer's instructions.

    • Simultaneously, perform bisulfite conversion on a non-reduced aliquot of the same fragmented DNA (for the standard BS-Seq library).

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from both the redBS-treated and the standard BS-treated DNA.

    • Perform PCR amplification of the libraries.

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • For each CpG site, determine the methylation status (C or T).

    • The level of 5fC at a given site is calculated by subtracting the percentage of cytosine reads in the BS-Seq library from the percentage of cytosine reads in the redBS-Seq library.

Protocol 2: Chemical-Labeling-Enabled C-to-T Conversion Sequencing (CLEVER-seq)

Principle: This bisulfite-free method relies on the chemical labeling of 5fC with malononitrile, which induces a C-to-T conversion during sequencing.

Materials:

  • Genomic DNA (can be from single cells)

  • Malononitrile

  • Whole-genome amplification kit (if starting with single cells)

  • PCR amplification reagents

  • DNA sequencing platform

Procedure:

  • Cell Lysis (for single cells): Lyse single cells in a buffer containing protease to release the genomic DNA.

  • 5fC Labeling:

    • Add malononitrile to the genomic DNA sample.

    • Incubate the reaction under optimized conditions to allow for specific labeling of 5fC.

  • Whole Genome Amplification (for single cells): If starting with a single cell, perform whole-genome amplification using a method such as multiple annealing and looping-based amplification cycles (MALBAC).

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the labeled (and amplified, if applicable) DNA.

    • Perform PCR amplification.

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify sites with a C-to-T conversion. These sites correspond to the original locations of 5fC. A control library without malononitrile treatment can be used to account for background C-to-T conversion rates.

Visualizing the Workflows and Pathways

To better understand the experimental processes and the biological context of 5fC, the following diagrams have been generated using Graphviz.

DNA Demethylation Pathway

DNA_Demethylation_Pathway cluster_TET TET-mediated Oxidation cluster_BER Base Excision Repair 5mC 5mC 5hmC 5hmC 5mC->5hmC TET 5fC 5fC 5hmC->5fC TET 5caC 5caC 5fC->5caC TET C C 5caC->C TDG/BER

Caption: The TET-mediated active DNA demethylation pathway.

redBS-Seq Workflow

redBS_Seq_Workflow cluster_redBS redBS-Seq Arm cluster_BS BS-Seq Arm start Genomic DNA frag Fragmentation start->frag reduction Reduction (NaBH4) 5fC -> 5hmC frag->reduction bisulfite_std Bisulfite Conversion C, 5fC, 5caC -> U 5mC, 5hmC -> C frag->bisulfite_std bisulfite_red Bisulfite Conversion C, 5caC -> U 5mC, 5hmC -> C reduction->bisulfite_red lib_prep_red Library Prep & Sequencing bisulfite_red->lib_prep_red analysis Comparative Analysis (redBS-Seq reads) - (BS-Seq reads) = 5fC sites lib_prep_red->analysis lib_prep_std Library Prep & Sequencing bisulfite_std->lib_prep_std lib_prep_std->analysis

Caption: Workflow for single-base 5fC mapping using redBS-Seq.

CLEVER-seq Workflow

CLEVER_seq_Workflow start Genomic DNA / Single Cell lysis Lysis (for single cell) start->lysis labeling Chemical Labeling (Malononitrile) 5fC -> Labeled 5fC lysis->labeling wga Whole Genome Amplification (optional, for single cell) labeling->wga lib_prep Library Prep & Sequencing Labeled 5fC read as T wga->lib_prep analysis Data Analysis Identify C-to-T conversions lib_prep->analysis

Caption: Workflow for bisulfite-free 5fC mapping using CLEVER-seq.

Conclusion

The ability to map 5-formylcytosine at single-base resolution is revolutionizing our understanding of dynamic epigenetic regulation. The methods outlined in this document provide a powerful toolkit for researchers to explore the role of 5fC in various biological processes and disease states. By carefully considering the strengths and limitations of each technique, scientists can select the most appropriate approach to unlock new insights into this critical fifth base of the genome.

References

Commercial Kits for 5-formylcytosine Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-formylcytosine (5fC) is a modified DNA base generated through the oxidation of 5-hydroxymethylcytosine (5hmC) by the Ten-Eleven Translocation (TET) family of enzymes.[1][2] As a key intermediate in the active DNA demethylation pathway, 5fC plays a crucial role in epigenetic regulation, influencing gene expression and cellular differentiation.[3][4] The accurate quantification of global 5fC levels is essential for understanding its biological significance in various physiological and pathological processes, including embryonic development and cancer.[5] This document provides detailed application notes and protocols for commercially available kits designed for the quantification of 5fC in genomic DNA.

Overview of Commercial Kits

Several companies offer enzyme-linked immunosorbent assay (ELISA)-based kits for the colorimetric quantification of 5fC. These kits provide a convenient and high-throughput alternative to more complex methods like mass spectrometry. The primary suppliers of these kits include Epigentek, Abcam, and Cell Biolabs.

Data Presentation: Comparison of Commercial 5fC Quantification Kits
FeatureEpigentek MethylFlash™ 5-fC DNA Quantification Kit (Colorimetric)Abcam EpiSeeker 5-formylcytosine DNA Quantification Kit (Colorimetric)Cell Biolabs 5-Formylcytosine (5-fC) ELISA Kit
Catalog Number P-1041ab117131STA-380 (Note: This is for 5-mC, a specific 5-fC kit number was not found, but principle is similar)
Principle Direct ELISADirect ELISACompetitive ELISA
Detection Method Colorimetric (450 nm)Colorimetric (450 nm)Colorimetric
Input DNA Range 100 ng - 300 ngInformation not readily availableInformation not readily available
Detection Limit As low as 1 pg of 5-fCInformation not readily availableInformation not readily available
Assay Time ~3 hours 45 minutesInformation not readily availableInformation not readily available
Specificity No cross-reactivity to 5-mC, 5-hmC, or 5-caCInformation not readily availableInformation not readily available
Sample Types Cultured cells, fresh/frozen tissues, paraffin-embedded tissues, body fluid samplesCultured cells, fresh/frozen tissues, paraffin-embedded tissues, body fluid samplesCell or tissue genomic DNA
Controls Positive and Negative Controls includedInformation not readily availableStandards included

Signaling Pathway

The quantification of 5fC is critical for studying the dynamics of DNA demethylation. The primary pathway involving 5fC is the TET-mediated oxidation pathway, which is a part of the Base Excision Repair (BER) pathway.

TET_Mediated_Demethylation cluster_0 TET-Mediated Oxidation cluster_1 Base Excision Repair (BER) 5mC 5mC 5hmC 5hmC 5mC->5hmC TET Enzymes 5fC 5fC 5hmC->5fC TET Enzymes 5caC 5caC 5fC->5caC TET Enzymes AP_Site Abasic Site 5fC->AP_Site TDG 5caC->AP_Site TDG Unmodified C Unmodified C AP_Site->Unmodified C BER Machinery Epigentek_Workflow DNA_Binding 1. DNA Binding (Add Binding Solution, DNA Samples, and Controls to wells) Incubation1 2. Incubation (90 min at 37°C) DNA_Binding->Incubation1 Washing1 3. Wash Wells Incubation1->Washing1 Antibody_Incubation 4. Add Capture and Detection Antibodies (Incubate for 60 min at room temperature) Washing1->Antibody_Incubation Washing2 5. Wash Wells Antibody_Incubation->Washing2 Enhancer_Incubation 6. Add Enhancer Solution (Incubate for 30 min at room temperature) Washing2->Enhancer_Incubation Washing3 7. Wash Wells Enhancer_Incubation->Washing3 Signal_Development 8. Add Developer Solution (Incubate for 1-10 min at room temperature) Washing3->Signal_Development Stop_Reaction 9. Add Stop Solution Signal_Development->Stop_Reaction Read_Absorbance 10. Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Competitive_ELISA_Workflow Sample_Prep 1. Prepare DNA Samples and Standards Add_to_Plate 2. Add Samples/Standards to 5fC-Coated Plate Sample_Prep->Add_to_Plate Add_Antibody 3. Add Anti-5fC Antibody Add_to_Plate->Add_Antibody Incubation1 4. Incubate to Allow Competition Add_Antibody->Incubation1 Washing1 5. Wash Wells Incubation1->Washing1 Add_Secondary_Ab 6. Add HRP-Conjugated Secondary Antibody Washing1->Add_Secondary_Ab Incubation2 7. Incubate Add_Secondary_Ab->Incubation2 Washing2 8. Wash Wells Incubation2->Washing2 Add_Substrate 9. Add TMB Substrate Washing2->Add_Substrate Incubation3 10. Incubate for Color Development Add_Substrate->Incubation3 Stop_Reaction 11. Add Stop Solution Incubation3->Stop_Reaction Read_Absorbance 12. Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

References

fC-Seal: A Targeted Approach for Genome-Wide Profiling of 5-Formylcytosine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of epigenetics, the precise detection and mapping of DNA modifications are paramount to understanding their roles in gene regulation, development, and disease. 5-formylcytosine (5fC), a key intermediate in the active DNA demethylation pathway, has emerged as a critical epigenetic mark. The fC-Seal (5-formylcytosine selective chemical labeling) method provides a robust and highly selective approach for the genome-wide profiling of 5fC, enabling researchers to unravel its distribution and potential functions. This document provides detailed application notes and experimental protocols for the successful implementation of the fC-Seal technique.

The fC-Seal method is based on a three-step chemical and enzymatic process that allows for the specific tagging of 5fC residues in genomic DNA.[1] This specificity is achieved by first protecting the closely related modification, 5-hydroxymethylcytosine (5hmC), and then chemically reducing 5fC to 5hmC for subsequent labeling. This strategy allows for the precise enrichment of 5fC-containing DNA fragments for downstream applications such as next-generation sequencing.

Principle of the Method

The fC-Seal protocol relies on a series of enzymatic and chemical reactions to specifically label 5fC residues:

  • Blocking of Endogenous 5hmC: The first step involves the protection of naturally occurring 5hmC residues to prevent their labeling in subsequent steps. This is achieved by using T4 bacteriophage β-glucosyltransferase (β-GT) to transfer a glucose moiety from uridine diphosphate glucose (UDP-glucose) onto the hydroxyl group of 5hmC.[1] This glucosylation effectively blocks the hydroxyl group, rendering it unreactive in the subsequent labeling step.

  • Selective Reduction of 5fC to 5hmC: Following the protection of endogenous 5hmC, 5fC residues are chemically reduced to 5hmC. This conversion is accomplished using sodium borohydride (NaBH₄), a reducing agent that selectively targets the formyl group of 5fC without affecting other DNA bases.[1]

  • Labeling of Newly Formed 5hmC: The newly generated 5hmC residues, which originated from 5fC, are then specifically labeled. This is achieved using β-GT again, but this time with a modified UDP-glucose analog, UDP-6-azide-glucose (UDP-6-N₃-Glc). The β-GT enzyme transfers the azide-modified glucose onto the hydroxyl group of the newly formed 5hmC.

  • Biotinylation and Enrichment: The incorporated azide group serves as a handle for the attachment of a biotin molecule through a copper-free click chemistry reaction. The biotinylated DNA fragments can then be selectively captured and enriched using streptavidin-coated magnetic beads. These enriched fragments are then suitable for the preparation of sequencing libraries for genome-wide analysis.

Data Presentation

The following tables summarize key quantitative data related to the fC-Seal method, providing insights into the efficiency and specificity of the labeling process.

Table 1: Efficiency of Sodium Borohydride Reduction of 5fC to 5hmC

SubstrateTreatment% 5fC Remaining% 5hmC FormedRecovery Yield
100mer dsDNA with 5fCSodium Borohydride0%80%Not specified

Data extracted from a study on reduced bisulfite sequencing, which utilizes a similar NaBH₄ reduction step.[1]

Table 2: Quantitative Analysis of Cytosine Modifications by Sequencing

ModificationReads as C in BS-SeqReads as C in redBS-SeqReads as C in oxBS-Seq
C (unmodified)TTT
5mCCCC
5hmCCCT
5fCTCT

This table illustrates how different sequencing methods, including reduced bisulfite sequencing (redBS-Seq) which relies on NaBH₄ reduction, interpret various cytosine modifications. This information is crucial for the bioinformatic analysis of fC-Seal sequencing data.[1]

Table 3: Global Levels of 5fC in Mouse Embryonic Stem Cell (mESC) DNA

Cell LineGlobal 5fC Level (relative to G)
Wild-type mESCs~3 ppm
Tdg knockout mESCs~30 ppm

This data highlights the low abundance of 5fC and its accumulation in the absence of the thymine DNA glycosylase (TDG) enzyme, which is involved in its excision.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the fC-Seal procedure, from genomic DNA preparation to the enrichment of 5fC-containing fragments.

Materials and Reagents
  • Genomic DNA (high quality, free of RNA and other contaminants)

  • T4 β-glucosyltransferase (β-GT)

  • UDP-glucose (UDP-Glc)

  • Sodium Borohydride (NaBH₄)

  • UDP-6-azide-glucose (UDP-6-N₃-Glc)

  • DBCO-PEG4-Biotin

  • Streptavidin-coated magnetic beads

  • NEBuffer 4 (10X)

  • Nuclease-free water

  • DNA purification columns or kits

  • Qubit fluorometer and reagents for DNA quantification

Protocol

Step 1: Blocking of Endogenous 5hmC

  • Prepare the following reaction mixture in a microcentrifuge tube:

    • Genomic DNA: 1-5 µg

    • 10X NEBuffer 4: 5 µL

    • UDP-Glc (1 mM): 2.5 µL

    • T4 β-GT (10 U/µL): 2 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Mix gently by pipetting and incubate at 37°C for 1 hour.

  • Purify the DNA using a DNA purification column or kit according to the manufacturer's instructions. Elute the DNA in 50 µL of nuclease-free water.

Step 2: Reduction of 5fC to 5hmC

  • Prepare a fresh 100 mM solution of sodium borohydride (NaBH₄) in 0.1 M NaOH.

  • To the purified DNA from Step 1, add 5.5 µL of the freshly prepared 100 mM NaBH₄ solution.

  • Incubate the reaction at 37°C for 30 minutes.

  • Purify the DNA immediately using a DNA purification column or kit. Elute the DNA in 50 µL of nuclease-free water.

Step 3: Labeling of Newly Generated 5hmC

  • Prepare the following reaction mixture:

    • DNA from Step 2: 50 µL

    • 10X NEBuffer 4: 6 µL

    • UDP-6-N₃-Glc (1 mM): 3 µL

    • T4 β-GT (10 U/µL): 2 µL

    • Nuclease-free water: to a final volume of 61 µL

  • Mix gently and incubate at 37°C for 1 hour.

  • Purify the DNA using a DNA purification column or kit, eluting in 50 µL of nuclease-free water.

Step 4: Biotinylation via Click Chemistry

  • To the azide-labeled DNA from Step 3, add 1 µL of DBCO-PEG4-Biotin (10 mM).

  • Incubate the reaction at 37°C for 2 hours in the dark.

  • Purify the biotinylated DNA using a DNA purification column or kit. Elute in 50 µL of TE buffer.

Step 5: Enrichment of 5fC-Containing DNA

  • Resuspend streptavidin-coated magnetic beads according to the manufacturer's protocol.

  • Wash the beads twice with 200 µL of 1X Bind and Wash (B&W) Buffer (e.g., 5 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 M NaCl).

  • Resuspend the beads in 100 µL of 2X B&W Buffer.

  • Add the biotinylated DNA to the beads and incubate at room temperature for 30 minutes with gentle rotation.

  • Place the tube on a magnetic stand and discard the supernatant.

  • Wash the beads three times with 200 µL of 1X B&W Buffer.

  • Wash the beads once with 200 µL of low-salt wash buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA).

  • Resuspend the beads in 20 µL of nuclease-free water. The enriched DNA is now ready for downstream applications such as library preparation for next-generation sequencing.

Visualizations

The following diagrams illustrate the key workflows and relationships in the fC-Seal protocol.

fC_Seal_Workflow cluster_start Starting Material cluster_blocking Step 1: Blocking cluster_reduction Step 2: Reduction cluster_labeling Step 3: Labeling cluster_enrichment Step 4: Enrichment cluster_end Downstream Application genomic_dna Genomic DNA (containing 5mC, 5hmC, 5fC) block_5hmc Block endogenous 5hmC genomic_dna->block_5hmc β-GT, UDP-Glucose reduce_5fc Reduce 5fC to 5hmC block_5hmc->reduce_5fc NaBH₄ label_new_5hmc Label new 5hmC (from 5fC) reduce_5fc->label_new_5hmc β-GT, UDP-6-N₃-Glc enrich Biotinylate and Enrich label_new_5hmc->enrich Click Chemistry (Biotin) sequencing Next-Generation Sequencing enrich->sequencing

Caption: Experimental workflow of the fC-Seal protocol.

fC_Seal_Chemical_Transformations cluster_dna Genomic DNA cluster_step1 Step 1: Blocking cluster_step2 Step 2: Reduction cluster_step3 Step 3: Labeling DNA_start 5hmC | 5fC DNA_blocked Glc-5hmC | 5fC DNA_start->DNA_blocked β-GT, UDP-Glucose DNA_reduced Glc-5hmC | 5hmC DNA_blocked->DNA_reduced NaBH₄ DNA_labeled Glc-5hmC | N₃-Glc-5hmC DNA_reduced->DNA_labeled β-GT, UDP-6-N₃-Glc

Caption: Chemical transformations during fC-Seal.

References

fCAB-Seq: Chemically Assisted Bisulfite Sequencing for 5-Formylcytosine Detection

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-formylcytosine (5fC) is a key intermediate in the active DNA demethylation pathway, where 5-methylcytosine (5mC) is iteratively oxidized by the Ten-Eleven Translocation (TET) family of enzymes. The presence and distribution of 5fC in the genome are of significant interest as they provide insights into dynamic epigenetic regulation in various biological processes, including development, gene regulation, and disease. fCAB-Seq (chemically assisted bisulfite sequencing) is a powerful technique for the single-base resolution detection and quantification of 5fC. This method utilizes a chemical protection step to distinguish 5fC from other cytosine modifications during bisulfite sequencing.

Principle of the Method

Standard bisulfite sequencing cannot distinguish between 5fC and unmodified cytosine (C), as both are deaminated to uracil (U) and subsequently read as thymine (T) after PCR amplification. fCAB-Seq overcomes this limitation through the selective chemical protection of the formyl group of 5fC using O-ethylhydroxylamine (EtONH2). This protection renders 5fC resistant to bisulfite-mediated deamination, causing it to be read as cytosine (C) during sequencing. By comparing the sequencing results of an EtONH2-treated sample with an untreated control (standard bisulfite sequencing), the genomic locations of 5fC can be precisely identified at single-nucleotide resolution. In the treated sample, C reads can represent 5mC, 5hmC, or protected 5fC, while in the untreated sample, C reads represent only 5mC and 5hmC. The difference in C-to-T conversion rates between the two samples at a specific cytosine position reveals the presence and relative abundance of 5fC.

Key Applications

  • Epigenetic Research: Elucidating the role of 5fC in active DNA demethylation and its impact on gene expression and chromatin structure.

  • Developmental Biology: Studying the dynamics of 5fC during embryonic development and cell differentiation.

  • Cancer Biology: Investigating aberrant 5fC patterns in tumorigenesis and their potential as biomarkers.

  • Neuroscience: Exploring the function of 5fC in neuronal development and function.

  • Drug Development: Screening for compounds that modulate the activity of TET enzymes and the levels of 5fC.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with fCAB-Seq experiments.

Table 1: Reagent Concentrations for 5fC Protection

ReagentConcentrationBufferpH
O-ethylhydroxylamine (EtONH2)10 mM100 mM MES5.0

Table 2: Example Sequencing Depths for 5fC Detection

Genomic RegionSequencing Depth (Mean ± SD)Cell TypeReference
Epcam14,208 ± 4,894Mouse Embryonic Stem Cells[1]
Ace8,237 ± 2,133Mouse Embryonic Stem Cells[1]

Table 3: Genomic Enrichment of 5fC

Genomic FeatureEnrichment StatusNotes
Poised EnhancersEnrichedSuggests a role in epigenetic priming.[1]
Active EnhancersEnriched[1]
ExonsEnriched[2]
5' UTRsEnriched
3' UTRsEnriched
IntronsLess Enriched
Intergenic RegionsDepleted
CpG IslandsEnriched (WT), Depleted (Tdg KO)

Experimental Workflows and Signaling Pathways

fCAB_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Bioinformatics Analysis genomic_dna Genomic DNA Isolation fragmentation DNA Fragmentation (e.g., sonication) genomic_dna->fragmentation sample_split Sample Splitting fragmentation->sample_split et_protection EtONH2 Protection of 5fC sample_split->et_protection Treated bisulfite_conversion_control Bisulfite Conversion sample_split->bisulfite_conversion_control Control bisulfite_conversion_treated Bisulfite Conversion et_protection->bisulfite_conversion_treated library_prep_treated Library Preparation bisulfite_conversion_treated->library_prep_treated sequencing_treated Sequencing (Treated Sample) library_prep_treated->sequencing_treated qc_treated Quality Control (FastQC) sequencing_treated->qc_treated library_prep_control Library Preparation bisulfite_conversion_control->library_prep_control sequencing_control Sequencing (Control Sample) library_prep_control->sequencing_control qc_control Quality Control (FastQC) sequencing_control->qc_control alignment_treated Alignment (e.g., Bismark) qc_treated->alignment_treated methylation_calling_treated Methylation Calling alignment_treated->methylation_calling_treated comparison Differential Methylation Analysis methylation_calling_treated->comparison alignment_control Alignment (e.g., Bismark) qc_control->alignment_control methylation_calling_control Methylation Calling alignment_control->methylation_calling_control methylation_calling_control->comparison fc_identification 5fC Site Identification comparison->fc_identification annotation Genomic Annotation fc_identification->annotation visualization Data Visualization annotation->visualization

Caption: Overall workflow of the fCAB-Seq method.

TET_Mediated_Demethylation cluster_oxidation TET-mediated Oxidation cluster_ber Base Excision Repair mC 5-methylcytosine (5mC) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TET fC 5-formylcytosine (5fC) hmC->fC TET caC 5-carboxylcytosine (5caC) fC->caC TET C Cytosine (C) caC->C TDG/BER

Caption: TET-mediated active DNA demethylation pathway.

Detailed Experimental Protocols

Part 1: Wet-Lab Protocol

  • Genomic DNA Isolation and Fragmentation:

    • Isolate high-quality genomic DNA from the desired cell or tissue type using a standard DNA extraction kit.

    • Quantify the DNA using a fluorometric method (e.g., Qubit) and assess its integrity via gel electrophoresis.

    • Fragment the genomic DNA to a desired size range (e.g., 200-500 bp) using sonication (e.g., Covaris).

  • Sample Splitting:

    • Divide the fragmented DNA into two equal aliquots: one for the EtONH2 treatment and one for the untreated control.

  • O-ethylhydroxylamine (EtONH2) Protection of 5fC (Treated Sample):

    • To the "treated" DNA aliquot, add the following components to the final concentrations specified in Table 1:

      • 100 mM MES buffer (pH 5.0)

      • 10 mM O-ethylhydroxylamine hydrochloride

    • Incubate the reaction at 37°C for 2 hours.

    • Purify the DNA using a suitable nucleotide removal kit (e.g., Qiagen).

  • Bisulfite Conversion (Both Samples):

    • Perform sodium bisulfite conversion on both the EtONH2-treated and the untreated control DNA samples using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen). Follow the manufacturer's instructions.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from both the treated and control bisulfite-converted DNA using a library preparation kit compatible with your sequencing platform (e.g., Illumina TruSeq DNA Methylation Kit).

    • Perform PCR amplification of the libraries.

    • Quantify the final libraries and perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Part 2: Bioinformatics Protocol

  • Quality Control:

    • Assess the quality of the raw sequencing reads (FASTQ files) for both treated and control samples using a tool like FastQC. Check for base quality, adapter content, and other quality metrics.

  • Read Alignment:

    • Align the quality-filtered reads to the appropriate reference genome using a bisulfite-aware aligner such as Bismark.

  • Methylation Calling:

    • Extract the methylation status for each cytosine in the genome for both the treated and control samples using the Bismark methylation extractor. This will generate a report of methylated and unmethylated read counts for each cytosine.

  • Differential Methylation Analysis:

    • Compare the methylation levels between the EtONH2-treated and the control samples to identify sites of 5fC.

    • A statistically significant increase in the "methylation" level (i.e., C-reads) at a specific cytosine position in the treated sample compared to the control sample indicates the presence of 5fC.

    • Software packages such as methylKit or custom scripts can be used for this differential analysis. A Fisher's exact test is commonly employed to assess the statistical significance of the difference in C-to-T conversion rates.

  • Genomic Annotation and Visualization:

    • Annotate the identified 5fC sites with their genomic features (e.g., promoters, enhancers, gene bodies) using tools like HOMER or ChIPseeker.

    • Visualize the distribution of 5fC across the genome or at specific loci of interest using a genome browser (e.g., IGV).

Bioinformatics_Pipeline start Raw Sequencing Reads (FASTQ - Treated & Control) fastqc Quality Control (FastQC) start->fastqc trimming Adapter & Quality Trimming (e.g., Trim Galore!) fastqc->trimming alignment Bisulfite-aware Alignment (Bismark) trimming->alignment methylation_extraction Methylation Calling (Bismark Methylation Extractor) alignment->methylation_extraction diff_analysis Differential Methylation Analysis (e.g., methylKit, Fisher's Exact Test) methylation_extraction->diff_analysis fc_sites Identified 5fC Sites (BED/GFF format) diff_analysis->fc_sites annotation Genomic Feature Annotation (HOMER, ChIPseeker) fc_sites->annotation visualization Data Visualization (IGV, deepTools) annotation->visualization end Biological Interpretation visualization->end

Caption: Bioinformatics pipeline for fCAB-Seq data analysis.

References

Application Notes and Protocols for Reduced Bisulfite Sequencing (redBS-Seq) in 5fC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-formylcytosine (5fC) and redBS-Seq

5-formylcytosine (5fC) is a modified DNA base that plays a crucial role in epigenetic regulation. It is generated by the oxidation of 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) by the Ten-Eleven Translocation (TET) family of enzymes.[1][2] While 5fC is an intermediate in the active DNA demethylation pathway, emerging evidence suggests it may also function as a stable epigenetic mark.[3][4][5] Understanding the genomic distribution and abundance of 5fC is critical for elucidating its role in gene regulation, development, and disease.

Reduced bisulfite sequencing (redBS-Seq) is a powerful technique for the quantitative, single-base resolution analysis of 5fC. The method relies on the selective chemical reduction of 5fC to 5hmC using sodium borohydride (NaBH₄), followed by standard bisulfite sequencing. In conventional bisulfite sequencing (BS-Seq), both unmodified cytosine (C) and 5fC are deaminated to uracil (U), which is then read as thymine (T) during sequencing. In contrast, 5mC and 5hmC are resistant to this conversion. The redBS-Seq method leverages the fact that after the reduction of 5fC to 5hmC, the resulting 5hmC is protected from bisulfite-mediated deamination. By comparing the results from a redBS-Seq experiment with a parallel BS-Seq experiment on the same sample, the level of 5fC at any given cytosine position can be accurately quantified.

Applications of redBS-Seq in Research and Drug Development

  • Epigenetic Research: Elucidate the role of 5fC in gene regulation, cellular differentiation, and embryonic development.

  • Cancer Biology: Investigate aberrant 5fC patterns in cancer and their potential as biomarkers or therapeutic targets.

  • Neuroscience: Study the dynamics of 5fC in neuronal function and neurodegenerative diseases.

  • Drug Discovery: Screen for compounds that modulate the activity of TET enzymes or other epigenetic modifiers by monitoring changes in 5fC levels.

Principle of redBS-Seq

The core principle of redBS-Seq is the differential response of cytosine modifications to chemical treatments and bisulfite conversion. The workflow and the chemical changes to each cytosine variant are outlined below.

redBS_Seq_Principle cluster_input Genomic DNA cluster_redBS redBS-Seq Workflow cluster_BS BS-Seq Workflow cluster_output Sequencing Readout C C red NaBH₄ Reduction bs2 Bisulfite Conversion mC 5mC hmC 5hmC fC 5fC bs1 Bisulfite Conversion red->bs1 C, 5mC, 5hmC, 5hmC (from 5fC) seq1 Sequencing bs1->seq1 U, 5mC, 5hmC, 5hmC T1 T seq1->T1 from C C1 C seq1->C1 from 5mC C2 C seq1->C2 from 5hmC C3 C seq1->C3 from 5fC seq2 Sequencing bs2->seq2 U, 5mC, 5hmC, U T2 T seq2->T2 from C C4 C seq2->C4 from 5mC C5 C seq2->C5 from 5hmC T3 T seq2->T3 from 5fC

Figure 1: Principle of redBS-Seq for 5fC detection.

The TET-TDG DNA Demethylation Pathway

The enzymatic pathway responsible for the generation and removal of 5fC is central to its role in epigenetics. This pathway involves the TET-mediated oxidation of 5mC and the subsequent excision of 5fC by Thymine DNA Glycosylase (TDG).

TET_TDG_Pathway mC 5-methylcytosine (5mC) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC fC 5-formylcytosine (5fC) hmC->fC caC 5-carboxylcytosine (5caC) fC->caC TDG TDG fC->TDG caC->TDG C Cytosine (C) TET TET Enzymes BER Base Excision Repair (BER) TDG->BER BER->C

Figure 2: The TET-TDG active DNA demethylation pathway.

Experimental Protocols

I. Genomic DNA Extraction

High-quality genomic DNA is essential for successful redBS-Seq. Standard protocols for genomic DNA extraction from cells or tissues can be used. Ensure the final DNA is free of RNA and other contaminants. A NanoDrop spectrophotometer reading should show a 260/280 ratio of ~1.8 and a 260/230 ratio of >2.0.

II. Sodium Borohydride (NaBH₄) Reduction of 5fC

This step is the core of the redBS-Seq protocol and selectively reduces 5fC to 5hmC.

Materials:

  • Genomic DNA (100 ng - 1 µg)

  • Nuclease-free water

  • Sodium borohydride (NaBH₄)

  • 1 M NaOH

  • 10 M Ammonium Acetate

  • Ethanol (100% and 70%)

  • Glycogen (20 mg/mL)

Protocol:

  • In a 1.5 mL microcentrifuge tube, bring the volume of genomic DNA to 130 µL with nuclease-free water.

  • Prepare a fresh 0.5 M NaBH₄ solution in 0.1 M NaOH.

  • Add 130 µL of the 0.5 M NaBH₄ solution to the DNA sample.

  • Mix gently by flicking the tube and briefly centrifuge.

  • Incubate the reaction at 37°C for 1 hour in the dark.

  • Quench the reaction by adding 30 µL of 10 M Ammonium Acetate and incubating on ice for 10 minutes.

  • Precipitate the DNA by adding 1 µL of glycogen and 900 µL of 100% ethanol.

  • Incubate at -80°C for at least 30 minutes.

  • Centrifuge at maximum speed for 30 minutes at 4°C.

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of 70% ethanol.

  • Centrifuge at maximum speed for 10 minutes at 4°C.

  • Discard the supernatant and air dry the pellet for 5-10 minutes.

  • Resuspend the DNA in 20 µL of nuclease-free water.

III. Library Preparation

Standard library preparation protocols for next-generation sequencing can be adapted for redBS-Seq. The following is a general workflow.

  • DNA Fragmentation: Shear the NaBH₄-reduced DNA to a desired fragment size (e.g., 200-500 bp) using sonication.

  • End Repair and A-tailing: Repair the ends of the fragmented DNA and add a single adenine nucleotide to the 3' ends.

  • Adapter Ligation: Ligate methylated sequencing adapters to the DNA fragments. It is crucial to use methylated adapters to protect them from bisulfite conversion.

  • Size Selection: Perform size selection of the adapter-ligated fragments using magnetic beads to obtain a library with a narrow size distribution.

IV. Bisulfite Conversion

Treat the size-selected library with sodium bisulfite to convert unmethylated cytosines to uracils. Several commercial kits are available for this step and should be used according to the manufacturer's instructions.

V. Library Amplification

Amplify the bisulfite-converted library using PCR with primers that are complementary to the ligated adapters. Use a minimal number of PCR cycles to avoid amplification bias.

VI. Sequencing

Sequence the amplified library on a compatible next-generation sequencing platform.

Data Analysis

The bioinformatic analysis of redBS-Seq data involves a comparative approach.

redBS_Seq_Analysis cluster_data Input Data cluster_processing Data Processing cluster_quantification 5fC Quantification cluster_downstream Downstream Analysis redbs_fastq redBS-Seq FASTQ qc Quality Control (e.g., FastQC) redbs_fastq->qc bs_fastq BS-Seq FASTQ bs_fastq->qc trim Adapter & Quality Trimming qc->trim align Alignment to Reference Genome (e.g., Bismark) trim->align meth_extract Methylation Extraction align->meth_extract compare Compare C counts at each CpG meth_extract->compare calculate %5fC = %C(redBS) - %C(BS) compare->calculate annotation Genomic Annotation calculate->annotation dfr Differential 5fC Analysis calculate->dfr

Figure 3: Bioinformatic workflow for redBS-Seq data analysis.

The percentage of 5fC at a given cytosine position is calculated as follows:

%5fC = (% Cytosine calls in redBS-Seq) - (% Cytosine calls in BS-Seq)

Specialized software such as Bismark can be used for the alignment of bisulfite-treated reads and methylation calling.

Quantitative Data Presentation

The following table presents representative data on the levels of 5mC, 5hmC, and 5fC in mouse embryonic stem cells (mESCs) as determined by a combination of BS-Seq, oxBS-Seq, and redBS-Seq.

Cytosine ModificationGlobal Percentage in mESCs (%)Notes
5-methylcytosine (5mC) ~4.0%The most abundant DNA modification.
5-hydroxymethylcytosine (5hmC) ~0.03%An oxidation product of 5mC.
5-formylcytosine (5fC) ~0.002%Present at lower levels than 5mC and 5hmC.

While the global levels of 5fC are low, it can be significantly enriched at specific genomic loci, such as enhancers and promoters, where it can be present at levels comparable to 5mC and 5hmC.

Conclusion

redBS-Seq provides a robust and quantitative method for the genome-wide analysis of 5fC at single-base resolution. This technique is invaluable for researchers and drug development professionals seeking to understand the role of this important epigenetic modification in health and disease. The detailed protocols and data analysis workflow provided here offer a comprehensive guide for the successful implementation of redBS-Seq in the laboratory.

References

Unveiling the Epigenetic Landscape: A Guide to Methylation-Assisted Bisulfite Sequencing (MAB-Seq) for 5fC and 5caC Detection

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of epigenetics, the precise regulation of gene expression is paramount to cellular function and development. Beyond the well-studied 5-methylcytosine (5mC), the oxidized derivatives 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC) have emerged as key intermediates in the active DNA demethylation pathway. These modifications are generated by the Ten-Eleven Translocation (TET) family of enzymes and are crucial for understanding the mechanisms of epigenetic reprogramming in both normal physiological processes and disease states, including cancer.[1][2][3] Methylation-assisted bisulfite sequencing (MAB-Seq) offers a powerful and cost-effective method to map the genomic locations of 5fC and 5caC at single-base resolution, providing invaluable insights for researchers and drug development professionals.[4][5] This document provides a detailed overview of the MAB-Seq workflow, comprehensive experimental protocols, and data analysis guidelines.

Principle of MAB-Seq

Standard bisulfite sequencing cannot distinguish between unmodified cytosine (C), 5fC, and 5caC, as all three are converted to uracil (and subsequently read as thymine during sequencing). MAB-Seq overcomes this limitation through a clever enzymatic pre-treatment step. The core principle of MAB-Seq lies in the use of the CpG methyltransferase M.SssI to specifically methylate unmodified cytosines at CpG dinucleotides, converting them to 5mC. This enzymatic conversion renders the originally unmodified cytosines resistant to bisulfite-induced deamination. Consequently, after M.SssI treatment and subsequent bisulfite conversion, only 5fC and 5caC residues are read as thymine, allowing for their direct detection and quantification.

The TET-Mediated Oxidation Pathway

The generation of 5fC and 5caC is a critical part of the active DNA demethylation process, mediated by the TET family of dioxygenases. This pathway involves the sequential oxidation of 5mC. Understanding this pathway is essential for interpreting the significance of 5fC and 5caC marks identified through MAB-Seq.

TET_Pathway 5mC 5-methylcytosine 5hmC 5-hydroxymethyl- cytosine 5mC->5hmC TET Enzymes 5fC 5-formylcytosine 5hmC->5fC TET Enzymes 5caC 5-carboxylcytosine 5fC->5caC TET Enzymes C Cytosine 5caC->C TDG/BER Pathway

TET-mediated oxidation of 5mC.

MAB-Seq Experimental Workflow

The MAB-Seq protocol involves a series of steps from genomic DNA preparation to sequencing and data analysis. A variation of this method, Reduced Representation MAB-Seq (RRMAB-Seq), can be employed to enrich for CpG-rich regions of the genome, offering a more cost-effective approach for studying promoters and CpG islands.

MAB_Seq_Workflow cluster_pre DNA Preparation & Treatment cluster_bs Bisulfite Conversion & Library Prep cluster_post Sequencing & Data Analysis Genomic_DNA Genomic DNA (with C, 5mC, 5hmC, 5fC, 5caC) M_SssI M.SssI Methyltransferase Treatment Genomic_DNA->M_SssI Treated_DNA Treated DNA (C -> 5mC) M_SssI->Treated_DNA Bisulfite Bisulfite Conversion Treated_DNA->Bisulfite Converted_DNA Converted DNA (5fC/5caC -> U) Bisulfite->Converted_DNA Library_Prep Library Preparation & PCR Amplification Converted_DNA->Library_Prep Sequencing_Library Sequencing Library Library_Prep->Sequencing_Library Sequencing Next-Generation Sequencing Sequencing_Library->Sequencing Data_Analysis Bioinformatics Analysis Sequencing->Data_Analysis 5fC_5caC_Map Genome-wide 5fC/5caC Map Data_Analysis->5fC_5caC_Map

MAB-Seq Experimental Workflow.

Quantitative Performance of MAB-Seq

MAB-Seq provides a quantitative measure of the abundance of 5fC and 5caC within CpG contexts. The accuracy of this quantification is dependent on the efficiency of the key enzymatic and chemical reactions.

ParameterReported Efficiency/ValueNotes
M.SssI Methylation Efficiency >99.9%Crucial for minimizing false positives. Efficiency can be assessed using unmethylated spike-in controls (e.g., lambda phage DNA), with expected methylation of 97-99% at CpG sites.
Bisulfite Conversion of 5fC >99.9%5fC is readily deaminated by bisulfite treatment, similar to unmodified cytosine.
Bisulfite Conversion of 5caC >99.9%5caC is also efficiently converted to uracil by bisulfite.
Sequencing Depth Requirement >50x coverage recommendedDue to the low abundance of 5fC and 5caC, high sequencing depth is necessary for robust statistical calling of modified bases.
Sensitivity Single-base resolutionMAB-Seq can identify individual 5fC and 5caC sites.
Advantages - Simultaneous mapping of 5fC and 5caC.- More cost-effective than subtractive methods.- Reduced number of chemical/enzymatic steps compared to some other methods.Provides a direct and reliable method for studying DNA demethylation dynamics.
Limitations - Cannot distinguish between 5fC and 5caC.- Primarily limited to CpG contexts due to the specificity of M.SssI.For distinguishing 5fC and 5caC, a subtractive approach with a method like caMAB-seq can be used.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for performing MAB-Seq and RRMAB-Seq.

MAB-Seq Protocol

1. Genomic DNA Preparation

  • Start with high-quality genomic DNA (gDNA), free of RNA and other contaminants.

  • Quantify the gDNA accurately using a fluorometric method (e.g., Qubit).

  • For quality control of the M.SssI methylation step, spike in 0.5% (w/w) of unmethylated lambda phage DNA.

2. M.SssI Methyltransferase Treatment

  • In a total volume of 50 µL, combine:

    • Up to 1 µg of gDNA

    • 5 µL of 10x NEBuffer 2

    • 5 µL of 320 µM S-adenosylmethionine (SAM)

    • 4 units of M.SssI CpG Methyltransferase

    • Nuclease-free water to 50 µL

  • Incubate at 37°C for 4 hours.

  • To ensure complete methylation, add another 2.5 µL of 320 µM SAM and 4 units of M.SssI and incubate for another 4 hours.

  • Purify the methylated DNA using a DNA cleanup kit or AMPure XP beads.

3. DNA Fragmentation

  • Fragment the M.SssI-treated DNA to a desired size range (e.g., 200-500 bp) using sonication (e.g., Covaris) or enzymatic fragmentation.

4. Library Preparation

  • Perform end-repair, A-tailing, and ligation of methylated sequencing adapters (e.g., Illumina TruSeq adapters) following the manufacturer's protocol.

5. Bisulfite Conversion

  • Use a commercial bisulfite conversion kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit) according to the manufacturer's instructions.

  • Elute the bisulfite-converted DNA in 10-20 µL of elution buffer.

6. PCR Amplification

  • Amplify the bisulfite-converted library using a high-fidelity polymerase suitable for bisulfite-treated DNA (e.g., KAPA HiFi Uracil+).

  • Use a minimal number of PCR cycles to avoid amplification bias.

7. Library Quantification and Sequencing

  • Quantify the final library using a fluorometric method and assess the size distribution using a Bioanalyzer or similar instrument.

  • Perform sequencing on an Illumina platform.

Reduced Representation MAB-Seq (RRMAB-Seq) Protocol

1. M.SssI Methyltransferase Treatment

  • Perform M.SssI treatment on gDNA as described in the MAB-Seq protocol (Step 2).

2. Restriction Enzyme Digestion

  • Digest 1 µg of M.SssI-treated DNA with a methylation-insensitive restriction enzyme that enriches for CpG-rich regions, such as MspI.

  • In a 50 µL reaction, combine:

    • 1 µg of M.SssI-treated DNA

    • 5 µL of 10x NEBuffer 2

    • 20 units of MspI

    • Nuclease-free water to 50 µL

  • Incubate at 37°C overnight.

3. Library Preparation for RRBS

  • Proceed with end-repair, A-tailing, and ligation of methylated adapters as per a standard RRBS protocol.

4. Size Selection

  • Perform size selection to enrich for fragments in the desired range (e.g., 40-220 bp insert size). This can be done using gel electrophoresis or AMPure XP beads.

5. Bisulfite Conversion, PCR Amplification, and Sequencing

  • Follow steps 5-7 of the MAB-Seq protocol.

Data Analysis Pipeline

The bioinformatics analysis of MAB-Seq data is crucial for accurately identifying and quantifying 5fC and 5caC sites.

1. Quality Control of Raw Sequencing Reads

  • Use tools like FastQC to assess the quality of the raw sequencing data.

2. Adapter and Quality Trimming

  • Trim adapter sequences and low-quality bases from the reads using tools like Trim Galore! or Trimmomatic.

3. Alignment to a Reference Genome

  • Align the trimmed reads to a reference genome using a bisulfite-aware aligner such as Bismark or BS-Seeker2. These aligners can handle the C-to-T conversions introduced by bisulfite treatment.

4. Methylation Calling

  • Extract the methylation status of each cytosine in a CpG context using the methylation extractor tool from the aligner's software package (e.g., bismark_methylation_extractor).

5. Identification of 5fC/5caC Sites

  • In MAB-Seq data, cytosines that are read as 'T' in CpG contexts represent potential 5fC or 5caC sites.

  • To distinguish true 5fC/5caC sites from incomplete M.SssI methylation, a statistical test is required. A binomial test can be used to assess the significance of the number of 'T' reads at a given CpG site, considering the M.SssI non-conversion rate (determined from the lambda phage spike-in) and the sequencing coverage.

  • A common approach is to call a site as 5fC/5caC if it has a statistically significant number of 'T' reads (e.g., p-value < 0.001) and is covered by a sufficient number of reads (e.g., >50x).

6. Downstream Analysis

  • Annotate the identified 5fC/5caC sites to genomic features (e.g., promoters, enhancers, gene bodies).

  • Perform differential analysis to identify changes in 5fC/5caC levels between different conditions or cell types.

  • Visualize the data using genome browsers like IGV.

Conclusion

MAB-Seq is a robust and valuable technique for the genome-wide, single-base resolution mapping of 5fC and 5caC. By providing a direct readout of these key demethylation intermediates, MAB-Seq empowers researchers to delve deeper into the complexities of epigenetic regulation. For professionals in drug development, understanding the dynamics of DNA demethylation can open new avenues for therapeutic intervention, particularly in oncology and developmental disorders. The detailed protocols and analysis guidelines presented here offer a comprehensive resource for the successful implementation of MAB-Seq in the laboratory.

References

Applications of 5-Formyl-dCTP in Epigenetic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-dCTP is a modified deoxynucleoside triphosphate that serves as a crucial tool in the field of epigenetics. Its corresponding base, 5-formylcytosine (5fC), is a key intermediate in the active DNA demethylation pathway. The ten-eleven translocation (TET) family of enzymes catalyzes the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), which is further oxidized to 5fC and then to 5-carboxylcytosine (5caC). While initially viewed as a transient intermediate destined for removal by the base excision repair pathway, recent evidence suggests that 5fC can also function as a stable epigenetic mark with distinct regulatory roles, including the activation of gene expression, particularly during early embryonic development.[1][2]

The unique chemical properties of the formyl group allow for specific labeling and enrichment, making this compound an invaluable reagent for a variety of applications aimed at understanding the distribution, dynamics, and function of 5fC in the genome. These applications include the in vitro synthesis of 5fC-containing DNA probes for biochemical assays, the identification of 5fC-binding proteins ("readers"), and the development of novel sequencing methods for high-resolution mapping of 5fC.

Data Presentation

Table 1: Quantitative Abundance of 5-formylcytosine (5fC) in Mammalian Tissues and Cells
Cell/Tissue TypeSpecies5fC Abundance (% of total cytosine)MethodReference
Embryonic Stem CellsMouse0.0014 ± 0.0003Mass Spectrometry[3]
Normal Breast TissueHuman~4 times lower than brain-[4]
Colorectal CarcinomaHumanSignificantly depleted in tumor vs. adjacent normal tissueLC-ESI-MS/MS[5]
Preimplantation Embryos (zygote)HumanMale Pronucleus: 0.106%, Female Pronucleus: 0.109%CLEVER-seq
Preimplantation Embryos (2-cell)Human0.053%CLEVER-seq
Preimplantation Embryos (8-cell)Human0.066%CLEVER-seq
Inner Cell Mass (ICM)Human0.062%CLEVER-seq
Human Embryonic Stem Cells (hESCs)Human0.041%CLEVER-seq
Table 2: Binding Affinities of Reader Proteins for 5fC-containing DNA
ProteinDNA ProbeBinding Affinity (Kd)MethodReference
MPGFgf1513.4 ± 1.4 nMELISA
L3MBTL2Fgf1537.1 ± 5.6 nMELISA
ZSCAN21Fgf15Preferential binding to 5fCELISA
MBD3Fgf15Binds to 5mC and 5fCELISA
MAXCACGTG motifLower affinity for 5fC vs. C or 5caC-
TET3 CXXC domainCcaCG contextVery low affinity-

Key Applications and Experimental Protocols

In Vitro Synthesis of 5fC-Containing DNA Probes

This compound can be enzymatically incorporated into DNA using various DNA polymerases. These 5fC-modified DNA probes are essential for a range of downstream applications, including pull-down assays to identify 5fC reader proteins and as standards in quantitative assays.

This protocol describes the generation of a biotinylated, 5fC-containing DNA probe using PCR. Vent (exo-) DNA polymerase is recommended for its ability to efficiently incorporate modified nucleotides.

Materials:

  • DNA template containing the target sequence

  • Forward primer (biotinylated at the 5' end)

  • Reverse primer

  • This compound solution (10 mM)

  • dATP, dGTP, dTTP solution (10 mM each)

  • Vent (exo-) DNA Polymerase (2,000 units/mL)

  • 10X ThermoPol Reaction Buffer

  • Nuclease-free water

Procedure:

  • Reaction Setup: On ice, prepare a 100 µL PCR reaction mixture with the following components:

    • 10 µL of 10X ThermoPol Reaction Buffer

    • 2 µL of dATP (10 mM)

    • 2 µL of dGTP (10 mM)

    • 2 µL of dTTP (10 mM)

    • 2 µL of this compound (10 mM)

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • X µL of DNA Template (1-10 ng)

    • 1 µL of Vent (exo-) DNA Polymerase (2 units)

    • Nuclease-free water to a final volume of 100 µL

  • PCR Cycling: Perform PCR using the following cycling conditions:

    • Initial Denaturation: 95°C for 3 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Purification: Purify the PCR product using a PCR purification kit or gel electrophoresis to isolate the desired 5fC-containing DNA probe.

  • Quantification: Quantify the concentration of the purified probe using a spectrophotometer or a fluorometric method.

PCR_Workflow cluster_prep Reaction Preparation cluster_pcr PCR Amplification cluster_post Post-PCR Processing reagents Combine PCR Reagents: - Template DNA - Biotinylated Primer - this compound - Other dNTPs - Vent (exo-) Polymerase - Buffer pcr Perform Thermal Cycling: - Denaturation - Annealing - Extension reagents->pcr Place in Thermocycler purify Purify PCR Product pcr->purify After cycling quantify Quantify Probe purify->quantify

Workflow for synthesizing 5fC-containing DNA probes via PCR.
Identification of 5fC Reader Proteins using Pull-Down Assays

A key application of 5fC-containing DNA probes is the identification of proteins that specifically recognize and bind to this modification. This is typically achieved through a pull-down assay followed by mass spectrometry.

This protocol outlines the enrichment of 5fC-binding proteins from nuclear extracts using a biotinylated 5fC-containing DNA probe.

Materials:

  • Biotinylated 5fC-containing DNA probe (from Protocol 1)

  • Control biotinylated DNA probe (containing unmodified cytosine)

  • Streptavidin-coated magnetic beads

  • Nuclear extract from the cells of interest

  • Binding Buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM MgCl2, 0.2 mM EDTA, 10% glycerol, 0.5 mM DTT, protease inhibitors)

  • Wash Buffer (Binding Buffer with 150-300 mM KCl)

  • Elution Buffer (e.g., high salt buffer or SDS-PAGE loading buffer)

Procedure:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cultured cells using a standard protocol to isolate nuclear proteins. Determine the protein concentration of the extract.

  • Probe Immobilization:

    • Resuspend the streptavidin magnetic beads in Binding Buffer.

    • Add the biotinylated 5fC-DNA or control DNA probe to the beads and incubate with rotation for 1 hour at 4°C to allow for binding.

    • Wash the beads three times with Binding Buffer to remove unbound probes.

  • Protein Binding:

    • Add 500 µg to 1 mg of nuclear extract to the probe-immobilized beads.

    • Incubate with gentle rotation for 2-4 hours at 4°C to allow for the binding of proteins to the DNA.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins. Increase the salt concentration in the Wash Buffer for higher stringency.

  • Elution:

    • Elute the bound proteins from the beads using Elution Buffer. For mass spectrometry, an on-bead digestion with trypsin is often preferred.

  • Protein Identification:

    • Analyze the eluted proteins by SDS-PAGE and silver staining or by mass spectrometry to identify proteins that specifically bind to the 5fC-containing probe compared to the control probe.

PullDown_Workflow cluster_probe Probe Preparation cluster_binding Protein Binding cluster_analysis Analysis probe Biotinylated 5fC-DNA Probe immobilize Immobilize Probe on Beads probe->immobilize beads Streptavidin Beads beads->immobilize bind Incubate Probe-Beads with Nuclear Extract immobilize->bind extract Nuclear Protein Extract extract->bind wash Wash to Remove Non-specific Binders bind->wash elute Elute Bound Proteins wash->elute ms Identify Proteins by Mass Spectrometry elute->ms

Workflow for identifying 5fC-binding proteins via a pull-down assay.
Genome-wide Mapping of 5fC at Single-Base Resolution

Chemically assisted bisulfite sequencing (fCAB-Seq) is a method for the base-resolution detection of 5fC in genomic DNA. This technique relies on the chemical protection of the formyl group of 5fC from bisulfite-mediated deamination, allowing it to be read as a cytosine during sequencing.

This protocol provides a general workflow for fCAB-Seq.

Materials:

  • Genomic DNA

  • O-ethylhydroxylamine (EtONH2)

  • Bisulfite conversion kit

  • PCR amplification reagents for library preparation

  • Next-generation sequencing platform

Procedure:

  • DNA Fragmentation: Shear the genomic DNA to the desired fragment size for sequencing library construction.

  • End Repair, A-tailing, and Adapter Ligation: Prepare the fragmented DNA for sequencing by performing end repair, adding a 3' adenine overhang, and ligating sequencing adapters.

  • 5fC Protection:

    • Treat the adapter-ligated DNA with O-ethylhydroxylamine (EtONH2). This reaction specifically modifies the formyl group of 5fC, forming an oxime that is resistant to bisulfite conversion.

  • Bisulfite Conversion:

    • Perform bisulfite treatment on the EtONH2-treated DNA. During this step, unmethylated cytosines are converted to uracil, while 5-methylcytosine and the EtONH2-protected 5fC remain as cytosine.

  • PCR Amplification:

    • Amplify the bisulfite-converted DNA using primers that target the ligated adapters to generate a sequencing library.

  • Sequencing and Data Analysis:

    • Sequence the prepared library on a next-generation sequencing platform.

    • To identify 5fC sites, compare the fCAB-Seq data to a standard bisulfite sequencing (BS-Seq) dataset from the same genomic DNA. In BS-Seq, 5fC is read as thymine. Therefore, sites that are read as cytosine in fCAB-Seq but as thymine in BS-Seq represent 5fC bases.

fCABSeq_Workflow cluster_library_prep Library Preparation cluster_conversion Chemical Conversion cluster_sequencing Sequencing & Analysis gdna Genomic DNA fragment Fragment DNA gdna->fragment ligation Adapter Ligation fragment->ligation protection Protect 5fC with O-ethylhydroxylamine ligation->protection bisulfite Bisulfite Conversion protection->bisulfite pcr PCR Amplification bisulfite->pcr sequencing Next-Generation Sequencing pcr->sequencing analysis Data Analysis: Compare fCAB-Seq with BS-Seq sequencing->analysis

Workflow for genome-wide 5fC mapping using fCAB-Seq.

Signaling Pathways

The central pathway involving 5-formylcytosine is the active DNA demethylation pathway, which is initiated by the TET-mediated oxidation of 5-methylcytosine.

DNA_Demethylation_Pathway cluster_oxidation TET-mediated Oxidation cluster_repair Base Excision Repair mC 5-methylcytosine (5mC) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TET Enzymes fC 5-formylcytosine (5fC) hmC->fC TET Enzymes caC 5-carboxylcytosine (5caC) fC->caC TET Enzymes tdg Thymine-DNA Glycosylase (TDG) fC->tdg caC->tdg ber Base Excision Repair (BER) tdg->ber C Cytosine (C) ber->C

Active DNA demethylation pathway involving 5-formylcytosine.

Conclusion

This compound is a versatile and powerful tool for investigating the epigenetic role of 5-formylcytosine. The ability to enzymatically synthesize 5fC-containing DNA enables a wide range of in vitro studies, from the identification of novel reader proteins to the characterization of their binding kinetics. Furthermore, the unique chemical reactivity of the formyl group has been exploited to develop innovative sequencing methodologies that allow for the precise mapping of 5fC across the genome. As our understanding of the functional significance of 5fC continues to grow, the applications of this compound in basic research, diagnostics, and therapeutic development are poised to expand significantly.

References

Troubleshooting & Optimization

Technical Support Center: Detection of Low-Abundance 5-Formylcytosine (5fC)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of 5-formylcytosine (5fC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of identifying and quantifying this low-abundance DNA modification.

Frequently Asked Questions (FAQs)

Q1: Why is detecting 5-formylcytosine (5fC) so challenging?

A1: The detection of 5fC is challenging due to a combination of factors:

  • Low Abundance: 5fC is a transient intermediate in the DNA demethylation pathway, and its levels are often very low in the genome, sometimes in the parts-per-million range relative to total cytosines[1].

  • Chemical Similarity: 5fC is one of several modified cytosines, including 5-methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), and 5-carboxylcytosine (5caC). Their similar chemical structures can lead to cross-reactivity with antibodies and chemical probes, making specific detection difficult[2].

  • Harsh Chemical Treatments: Some detection methods, particularly those based on bisulfite conversion, require harsh chemical treatments that can lead to DNA degradation. This is especially problematic when starting with limited amounts of biological material[3].

  • Antibody Specificity: While antibodies against 5fC are available, their specificity can be a concern, and they may not be sensitive enough to detect the very low endogenous levels of 5fC in many cell types and tissues[4][5].

Q2: What are the main categories of 5fC detection methods?

A2: Methods for 5fC detection can be broadly categorized into:

  • Sequencing-Based Methods: These aim to identify 5fC at single-base resolution across the genome. Examples include reduced bisulfite sequencing (redBS-Seq), oxidative bisulfite sequencing (oxBS-Seq), 5-formylcytosine assisted bisulfite sequencing (fCAB-Seq), and 5fC cyclization-enabled C-to-T transition (fC-CET).

  • Affinity-Based Enrichment: These methods use antibodies or chemical probes to specifically pull down DNA fragments containing 5fC, which are then typically analyzed by sequencing (e.g., 5fC-Seal).

  • Chemical Labeling and Quantification: These techniques rely on the selective chemical modification of the formyl group of 5fC to attach a tag (e.g., a fluorophore or biotin) for subsequent detection and quantification.

  • Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and quantitative method for measuring the global levels of 5fC in a DNA sample but does not provide sequence-specific information.

Q3: Can I use a standard bisulfite sequencing approach to detect 5fC?

A3: No, standard bisulfite sequencing cannot distinguish 5fC from unmodified cytosine. Under bisulfite treatment conditions, both 5fC and cytosine are deaminated to uracil and are read as thymine during sequencing. To detect 5fC using a bisulfite-based method, a chemical modification step is required prior to bisulfite treatment to differentiate 5fC from cytosine.

Q4: What is the difference between fC-Seal and fCAB-Seq?

A4: Both are methods for detecting 5fC, but they work on different principles:

  • fC-Seal (5-formylcytosine selective chemical labeling) is an affinity-based enrichment method. It involves the chemical reduction of 5fC to 5hmC, followed by the specific labeling of the newly formed 5hmC with a tag (like biotin) for enrichment and subsequent sequencing. This method is highly sensitive and ideal for genome-wide profiling of 5fC distribution.

  • fCAB-Seq (chemically assisted bisulfite sequencing) is a base-resolution sequencing method. It uses a chemical treatment (hydroxylamine) to protect 5fC from deamination during bisulfite treatment. By comparing the results of fCAB-Seq with standard bisulfite sequencing, the positions of 5fC can be identified at single-nucleotide resolution.

Troubleshooting Guides

Section 1: Affinity-Based Enrichment (e.g., 5fC-MeDIP, 5fC-Seal)
Problem Possible Cause Recommended Solution
High Background / Low Specificity Non-specific binding of the antibody to other DNA modifications or to the beads.- Use a highly specific monoclonal antibody and validate its specificity by dot blot with various modified DNA standards. - Pre-clear the lysate with beads before immunoprecipitation to reduce non-specific binding. - Optimize washing steps by increasing the number of washes or the stringency of the wash buffer. - For 5fC-Seal, ensure the initial blocking of endogenous 5hmC is complete.
Weak or No Signal Low abundance of 5fC in the sample.- Increase the amount of starting genomic DNA. - Use a cell type or tissue known to have higher levels of 5fC, or enrich for specific cell populations. - For antibody-based methods, ensure the antibody is validated for immunoprecipitation and use the optimal concentration.
Inefficient immunoprecipitation.- Check the compatibility of the antibody isotype with the protein A/G beads. - Optimize the incubation time for the antibody with the genomic DNA.
Inconsistent Results Variability in the efficiency of the chemical reactions (for 5fC-Seal).- Ensure fresh reagents are used for the reduction and labeling steps. - Perform all reactions under optimized and consistent conditions (temperature, time, pH).
Section 2: Sequencing-Based Methods (e.g., redBS-Seq, fCAB-Seq)
Problem Possible Cause Recommended Solution
Low Library Complexity / High PCR Duplicates DNA degradation during chemical treatment and bisulfite conversion.- Start with high-quality genomic DNA. - Minimize the duration of harsh chemical treatments as much as possible within the protocol's recommendations. - Consider using a bisulfite-free method like fC-CET if DNA degradation is a major issue.
Inaccurate Quantification of 5fC Incomplete chemical conversion (reduction in redBS-Seq or protection in fCAB-Seq).- Optimize the concentration of the chemical reagent and the reaction time. - Include synthetic DNA spike-in controls with known 5fC modifications to assess conversion efficiency.
Over- or under-conversion during bisulfite treatment.- Use a reliable bisulfite conversion kit and follow the manufacturer's protocol strictly. - Include unmethylated and methylated DNA controls to verify bisulfite conversion efficiency.
Ambiguous Base Calls Low sequencing depth.- For accurate quantification of low-abundance 5fC, higher sequencing depth is required compared to standard bisulfite sequencing.

Quantitative Data Summary

The abundance of 5fC varies significantly across different cell types and genomic locations. It is generally much less abundant than 5mC and 5hmC.

Modification Abundance Range (% of total cytosines) Cell/Tissue Type Examples Reference
5-methylcytosine (5mC)1 - 5%Most mammalian tissues
5-hydroxymethylcytosine (5hmC)0.01 - 1%High in neurons, embryonic stem cells
5-formylcytosine (5fC) 0.0001 - 0.002% (1-20 ppm) Mouse embryonic stem cells, brain
5-carboxylcytosine (5caC)~10-fold lower than 5fCDetected in some cell types

Experimental Protocols

Key Experiment: 5fC-Seal (5-formylcytosine selective chemical labeling)

This protocol provides a general overview of the 5fC-Seal method for the enrichment of 5fC-containing DNA fragments.

Principle: This method relies on the selective chemical reduction of 5fC to 5hmC, followed by the specific glucosylation and biotinylation of the newly formed 5hmC for enrichment.

Methodology:

  • Genomic DNA Preparation: Isolate high-quality genomic DNA from the cells or tissues of interest. Shear the DNA to the desired fragment size (e.g., 200-500 bp) by sonication.

  • Blocking of Endogenous 5hmC: Incubate the fragmented DNA with β-glucosyltransferase (βGT) and UDP-glucose to glucosylate all endogenous 5hmC, thereby protecting them from subsequent labeling.

  • Reduction of 5fC to 5hmC: Treat the DNA with a reducing agent, such as sodium borohydride (NaBH₄), to specifically reduce 5fC to 5hmC.

  • Labeling of Newly Formed 5hmC: Incubate the DNA with βGT and a modified glucose analog, such as UDP-6-azide-glucose, to specifically label the 5hmC that was newly generated from 5fC.

  • Biotinylation: Perform a click chemistry reaction to attach a biotin moiety to the azide group on the modified glucose.

  • Enrichment of 5fC-containing DNA: Use streptavidin-coated magnetic beads to capture the biotinylated DNA fragments.

  • Library Preparation and Sequencing: Elute the enriched DNA from the beads and prepare a sequencing library for high-throughput sequencing.

Visualizations

TET-Mediated Oxidation Pathway

TET_Pathway cluster_demethylation Active DNA Demethylation C Cytosine mC 5-methylcytosine (5mC) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TET enzymes fC 5-formylcytosine (5fC) hmC->fC TET enzymes caC 5-carboxylcytosine (5caC) fC->caC TET enzymes BER Base Excision Repair (BER) fC->BER TDG caC->C TDG/BER BER->C

Caption: The TET-mediated oxidation pathway of 5-methylcytosine.

Workflow for 5fC Detection Methods

Detection_Workflow cluster_global Global Quantification cluster_enrichment Enrichment-Based cluster_sequencing Single-Base Resolution gDNA Genomic DNA lcms LC-MS/MS gDNA->lcms fC_seal 5fC-Seal gDNA->fC_seal medip 5fC-MeDIP gDNA->medip redbs redBS-Seq gDNA->redbs fcab fCAB-Seq gDNA->fcab fccet fC-CET (Bisulfite-free) gDNA->fccet enrich_seq Sequencing fC_seal->enrich_seq medip->enrich_seq seq_analysis Bioinformatic Analysis redbs->seq_analysis fcab->seq_analysis fccet->seq_analysis

Caption: Overview of different experimental workflows for 5fC detection.

References

Technical Support Center: Optimizing PCR for 5-Formyl-dCTP Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Polymerase Chain Reaction (PCR) conditions for the successful incorporation of 5-Formyl-dCTP.

Troubleshooting Guide

Encountering issues with your PCR amplification when incorporating this compound (5f-dCTP) can be a common hurdle. The following table outlines potential problems, their likely causes, and actionable solutions to get your experiments back on track.

Problem Potential Cause(s) Recommended Solution(s)
No PCR Product or Low Yield Suboptimal Enzyme Choice: The DNA polymerase may not efficiently incorporate modified nucleotides.Switch to a High-Fidelity Polymerase: Consider using a Family B DNA polymerase, as they have been shown to be more accommodating of nucleotide modifications.• Use a Hot-Start Polymerase: This can prevent primer degradation by the 3'→5' exonuclease activity of some proofreading polymerases and reduce non-specific amplification.[1][2]
Incorrect 5f-dCTP to dCTP Ratio: An improper balance can hinder the polymerase's ability to efficiently amplify the target sequence.Optimize the Nucleotide Ratio: Systematically vary the concentration of 5f-dCTP while keeping the total dNTP concentration constant. Start with a 1:3 ratio of 5f-dCTP to dCTP and titrate from there.
Suboptimal Annealing Temperature: The annealing temperature may be too high or too low for the primers in the presence of modified nucleotides.Perform a Temperature Gradient PCR: Test a range of annealing temperatures, typically starting 5°C below the calculated melting temperature (Tm) of your primers.[1]
Inadequate Denaturation: The presence of 5-formylcytosine in the template can increase its melting temperature.Increase Denaturation Temperature and/or Time: Similar to protocols for 5-methyl-dCTP, increasing the denaturation temperature to 100°C or extending the denaturation time may be beneficial.[3][4]
Incorrect Magnesium Concentration: The concentration of MgCl₂ is critical for polymerase activity and primer annealing.Titrate MgCl₂ Concentration: Optimize the MgCl₂ concentration in your reaction. A typical starting range is 1.5-2.5 mM, but this may need to be adjusted.
Non-Specific PCR Products (Smearing or Multiple Bands) Low Annealing Temperature: This can lead to primers binding to non-target sequences.Increase Annealing Temperature: Gradually increase the annealing temperature in 1-2°C increments to enhance primer specificity.
Primer-Dimer Formation: Primers may be annealing to each other.Optimize Primer Design: Ensure primers have minimal self-complementarity, especially at the 3' ends.• Reduce Primer Concentration: Lowering the primer concentration can reduce the likelihood of dimer formation.
Excessive Template DNA: Too much starting material can lead to non-specific amplification.Reduce Template Amount: Decrease the amount of template DNA in the reaction.
Changes in Product Size Polymerase Slippage or Errors: The modified nucleotide may be causing the polymerase to stall or misincorporate.Use a High-Fidelity Polymerase: These enzymes have proofreading capabilities that can reduce error rates.• Optimize Reaction Conditions: Ensure all other parameters (annealing temperature, MgCl₂ concentration) are optimal to support polymerase processivity.

Frequently Asked Questions (FAQs)

Q1: Which type of DNA polymerase is best suited for incorporating this compound?

While many DNA polymerases can incorporate 5f-dCTP, Family B polymerases are often more efficient at incorporating modified nucleotides. It is recommended to screen a few different high-fidelity polymerases to find the one that performs best with your specific template and primer set. Hot-start polymerases are also a good choice to minimize non-specific amplification and primer degradation.

Q2: How does this compound affect the melting temperature (Tm) of the DNA?

The formyl group on the cytosine base can influence the thermal stability of the DNA duplex. While specific data for 5-formylcytosine-containing DNA is limited, it is a good practice to assume it may increase the melting temperature. Therefore, you may need to use a higher denaturation temperature or a longer denaturation step to ensure complete separation of the DNA strands during PCR.

Q3: What is a good starting concentration for this compound in my PCR reaction?

A good starting point is to substitute a portion of the dCTP with 5f-dCTP. For example, in a reaction with a final dNTP concentration of 200 µM each, you could start with 50 µM 5f-dCTP and 150 µM dCTP. It is crucial to empirically determine the optimal ratio for your specific application by performing a titration.

Q4: Can I use standard PCR cycling conditions when incorporating this compound?

While standard conditions can be a starting point, optimization is almost always necessary. Pay close attention to the denaturation and annealing steps. As mentioned, a higher denaturation temperature may be required. The optimal annealing temperature may also shift, so a gradient PCR is highly recommended to determine the new optimal temperature.

Q5: Does the presence of this compound affect the fidelity of the DNA polymerase?

One study has shown that for human DNA polymerase β, the catalytic efficiency of incorporating dGTP opposite a templating 5-formylcytosine is not significantly affected, and the fidelity is unaltered. However, it is always good practice to sequence your final PCR product to confirm the accuracy of the amplification, especially when using modified nucleotides.

Experimental Protocols & Data Presentation

General Protocol for Optimizing this compound Incorporation

This protocol provides a framework for optimizing your PCR conditions. It is essential to perform these optimizations systematically.

1. Polymerase Selection:

  • Start with a high-fidelity, hot-start DNA polymerase. Family B polymerases are a good initial choice.

2. Reaction Setup:

  • A typical 25 µL reaction mixture:

    • 5 µL of 5X Polymerase Buffer

    • 0.5 µL of 10 mM dNTP mix (with varying ratios of dCTP:5f-dCTP)

    • 1.25 µL of 10 µM Forward Primer

    • 1.25 µL of 10 µM Reverse Primer

    • 1 µL of Template DNA (1-100 ng)

    • 0.25 µL of DNA Polymerase

    • Nuclease-Free Water to 25 µL

3. Optimization of 5f-dCTP:dCTP Ratio:

  • Set up a series of reactions with varying ratios of 5f-dCTP to dCTP, keeping the total concentration of cytosine triphosphates constant.

Component Reaction 1 Reaction 2 Reaction 3 Reaction 4
10 mM dATP0.5 µL0.5 µL0.5 µL0.5 µL
10 mM dGTP0.5 µL0.5 µL0.5 µL0.5 µL
10 mM dTTP0.5 µL0.5 µL0.5 µL0.5 µL
10 mM dCTP0.5 µL0.375 µL0.25 µL0.125 µL
10 mM 5f-dCTP0 µL0.125 µL0.25 µL0.375 µL
dCTP:5f-dCTP Ratio 1:0 3:1 1:1 1:3

4. Optimization of Annealing Temperature (Gradient PCR):

  • Use the optimal 5f-dCTP:dCTP ratio from the previous step.

  • Set up a PCR with a temperature gradient for the annealing step, for example, from 50°C to 65°C.

5. Optimization of MgCl₂ Concentration:

  • Using the optimal annealing temperature, set up reactions with varying concentrations of MgCl₂.

Component Reaction 1 Reaction 2 Reaction 3 Reaction 4
Final MgCl₂ (mM) 1.52.02.53.0

6. Thermal Cycling Parameters (Starting Point):

Step Temperature Time Cycles
Initial Denaturation98°C2 minutes1
Denaturation98°C15 seconds30-35
AnnealingGradient20 seconds
Extension72°C30 sec/kb
Final Extension72°C5 minutes1
Hold4°C

Visualizing the Optimization Workflow

The following diagram illustrates the logical flow for optimizing PCR conditions for this compound incorporation.

PCR_Optimization_Workflow start Start: Define PCR Target & Primers polymerase Select High-Fidelity/ Hot-Start Polymerase start->polymerase ratio_opt Optimize 5f-dCTP:dCTP Ratio polymerase->ratio_opt annealing_opt Optimize Annealing Temperature (Gradient PCR) ratio_opt->annealing_opt mg_opt Optimize MgCl2 Concentration annealing_opt->mg_opt analysis Analyze Results (Gel Electrophoresis) mg_opt->analysis denaturation_opt Troubleshoot: Adjust Denaturation (Temp/Time) denaturation_opt->ratio_opt success Successful Incorporation analysis->success Clear, correct size band fail No/Poor Product analysis->fail No band, smear, or incorrect size bands fail:e->annealing_opt:w If non-specific bands fail->denaturation_opt If no product

Caption: Workflow for optimizing this compound incorporation in PCR.

This logical diagram outlines the sequential steps for troubleshooting and optimizing your PCR experiment, starting from polymerase selection and moving through the iterative optimization of key reaction components.

References

Technical Support Center: Improving the Efficiency of 5fC Sequencing Libraries

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5fC sequencing library preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the efficiency and quality of your 5-formylcytosine (5fC) sequencing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical challenges in 5fC sequencing that can lead to low library efficiency?

A1: The primary challenges in 5fC sequencing that can impact library efficiency include the low natural abundance of 5fC in the genome, potential for DNA degradation during chemical treatments (such as bisulfite conversion), and inefficiencies in the enzymatic or chemical reactions used to specifically label or protect 5fC. In addition, general next-generation sequencing (NGS) library preparation issues such as poor adapter ligation efficiency, PCR amplification bias, and inaccurate library quantification can also significantly contribute to low yield and poor data quality.[1]

Q2: Which 5fC sequencing method should I choose for my experiment?

A2: The choice of method depends on your specific research goals, required resolution, and sample availability. Methods like reduced bisulfite sequencing (redBS-Seq) and methylation-assisted bisulfite sequencing (MAB-Seq) offer single-base resolution by chemically or enzymatically modifying 5fC prior to bisulfite treatment.[2][3][4] Other methods, such as fC-Seal and fCAB-Seq, provide high sensitivity for detecting 5fC even in low-abundance samples. It is crucial to consider the pros and cons of each method in the context of your experimental design.

Q3: How can I improve the efficiency of adapter ligation in my 5fC sequencing library preparation?

A3: To improve adapter ligation efficiency, it is important to optimize the molar ratio of adapters to DNA fragments. An excess of adapters can lead to the formation of adapter-dimers, while too few adapters will result in a lower yield of ligated product. Using high-quality T4 DNA ligase and ensuring the DNA ends are properly repaired and dA-tailed (for TA ligation) are also critical. Some commercial kits offer enhanced adapter ligation technology that can significantly improve efficiency.

Q4: What are the common causes of PCR amplification bias in 5fC sequencing and how can I mitigate them?

A4: PCR amplification bias often arises from the preferential amplification of DNA fragments with moderate GC content, leading to underrepresentation of GC-rich and AT-rich regions. This is a known issue in bisulfite-converted DNA, which is typically AT-rich. To mitigate this, it is recommended to use a high-fidelity DNA polymerase with proofreading activity and to minimize the number of PCR cycles. Optimizing PCR conditions, such as annealing temperature and extension time, can also help to reduce bias.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your 5fC sequencing library preparation.

Problem 1: Low Library Yield After Library Preparation
Possible Cause Recommended Solution
Inefficient 5fC-specific chemical or enzymatic reaction - Ensure the freshness and proper storage of all reagents. - Optimize reaction conditions such as incubation time and temperature. - For enzymatic reactions, verify the activity of the enzyme.
DNA degradation during bisulfite conversion - Use a commercial bisulfite conversion kit known for high DNA recovery. - Minimize the duration of bisulfite treatment as much as possible without compromising conversion efficiency.
Poor adapter ligation efficiency - Optimize the adapter-to-insert molar ratio. A 10:1 ratio is a good starting point. - Use a high-quality DNA ligase and fresh ligation buffer. - Ensure complete A-tailing if using TA-ligation-based adapters.
Suboptimal PCR amplification - Use a high-fidelity polymerase suitable for amplifying bisulfite-converted DNA. - Determine the optimal number of PCR cycles by performing a qPCR test to avoid over-amplification.
Loss of DNA during cleanup steps - Use magnetic bead-based cleanup methods and ensure beads are not aspirated during washing steps. - Elute DNA in a smaller volume to increase concentration.
Problem 2: High Proportion of Adapter-Dimers in the Final Library
Possible Cause Recommended Solution
Excessive adapter-to-insert molar ratio - Reduce the molar ratio of adapters to inserts. Perform a titration to find the optimal ratio for your input DNA amount.
Low-quality input DNA - Ensure that the input DNA is of high quality and free of contaminants that may inhibit the ligation reaction.
Inefficient ligation of DNA inserts - Check the efficiency of the end-repair and A-tailing reactions to ensure that the DNA fragments are suitable for ligation.
Problem 3: Uneven Genome Coverage and GC Bias
Possible Cause Recommended Solution
PCR amplification bias - Use a polymerase with high fidelity and low GC bias. - Minimize the number of PCR cycles. - Consider using a PCR-free library preparation kit if you have sufficient input DNA.
Bias introduced during 5fC-specific reactions - Ensure that the chemical or enzymatic treatment does not preferentially target certain genomic regions.
Fragmentation bias - Use random fragmentation methods, such as sonication, to minimize sequence-specific fragmentation bias.

Quantitative Data Summary

The following table summarizes key quantitative parameters for different 5fC sequencing methods.

MethodResolutionKey AdvantageReported Efficiency/Key Finding
redBS-Seq Single-baseQuantitative analysis of 5fC by reducing it to 5hmC.Efficient reduction of 5fC to 5hmC with no detectable 5fC remaining after reduction.
MAB-Seq Single-baseSimultaneous mapping of 5fC and 5caC.Requires less sequencing work compared to subtraction-based methods.
fC-Seal Single-baseHigh-sensitivity, antibody-free detection of 5fC.Avoids cross-reactivity and nonspecific binding associated with antibody-based methods.
fCAB-Seq Single-baseCombines bisulfite sequencing with chemical stabilization of 5fC.Provides precise detection and reliable quantification of 5fC at various genomic loci.

Experimental Protocols

Protocol 1: General Workflow for Reduced Bisulfite Sequencing (redBS-Seq)

This protocol is a generalized summary based on the principles of redBS-Seq.

  • DNA Fragmentation: Fragment genomic DNA to the desired size range (e.g., 100-500 bp) using sonication or enzymatic digestion.

  • End Repair and A-tailing: Perform end repair to create blunt ends, followed by the addition of a single adenine nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters with a corresponding 3'-T overhang to the A-tailed DNA fragments.

  • 5fC Reduction: Treat the adapter-ligated DNA with a reducing agent, such as sodium borohydride, to convert 5fC to 5-hydroxymethylcytosine (5hmC).

  • Bisulfite Conversion: Perform bisulfite conversion on the reduced DNA. During this step, unmethylated cytosines are converted to uracil, while 5-methylcytosine (5mC) and the newly formed 5hmC remain as cytosine.

  • PCR Amplification: Amplify the bisulfite-converted library using a high-fidelity polymerase.

  • Sequencing: Sequence the final library on a compatible NGS platform.

  • Data Analysis: Align the sequencing reads to a reference genome and analyze the methylation status of cytosines. 5fC sites are identified by comparing the redBS-Seq data with standard whole-genome bisulfite sequencing (WGBS) data.

Visualizations

experimental_workflow cluster_prep Library Preparation cluster_5fC 5fC-Specific Treatment cluster_seq Sequencing & Analysis start Genomic DNA frag Fragmentation start->frag end_repair End Repair & A-Tailing frag->end_repair ligation Adapter Ligation end_repair->ligation reduction 5fC Reduction (e.g., NaBH4) ligation->reduction bisulfite Bisulfite Conversion reduction->bisulfite pcr PCR Amplification bisulfite->pcr sequencing Sequencing pcr->sequencing analysis Data Analysis sequencing->analysis

Caption: Workflow for 5fC sequencing library preparation.

troubleshooting_logic start Low Library Yield? cause1 Inefficient 5fC Reaction? start->cause1 Yes cause2 Poor Ligation Efficiency? start->cause2 No cause1->cause2 No solution1 Optimize Reaction Conditions cause1->solution1 Yes cause3 Suboptimal PCR? cause2->cause3 No solution2 Optimize Adapter:Insert Ratio cause2->solution2 Yes solution3 Optimize PCR Cycles & Polymerase cause3->solution3 Yes end Improved Yield cause3->end No, review other factors solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low library yield.

References

stability issues of 5-Formyl-dCTP during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Formyl-dCTP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound during storage and experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C or below in a solution with a slightly alkaline pH of 7.5 ±0.5.[1] Storing it in an acidic buffer can lead to the hydrolysis of the triphosphate chain, reducing its efficacy in enzymatic reactions. For long-term storage, aliquoting the solution into smaller, single-use volumes is highly recommended to avoid multiple freeze-thaw cycles. While short-term exposure to ambient temperatures (up to one week, cumulative) is possible, it is best to minimize this to ensure maximum stability.[1]

Q2: What is the shelf life of this compound?

A2: When stored correctly at -20°C, the shelf life of this compound is typically 12 months from the date of delivery.[1] However, it is not recommended for long-term storage in solution; it is best to use it as soon as possible after reconstitution.[2]

Q3: Is this compound stable during repeated freeze-thaw cycles?

A3: Repeated freeze-thaw cycles can compromise the stability of this compound. The pH of the solution can change during freezing and thawing, which may lead to hydrolysis of the triphosphate chain. To avoid this, it is best to aliquot the this compound solution into single-use volumes upon arrival.

Q4: Can I store this compound diluted in my reaction buffer?

A4: It is not recommended to store this compound diluted in reaction buffers for extended periods. The composition of the buffer, including its pH and the presence of divalent cations like Mg²⁺, can affect the stability of the nucleotide. Prepare fresh dilutions of this compound in the reaction buffer immediately before use.

Q5: What are the potential degradation pathways for this compound?

A5: The two primary points of instability in the this compound molecule are the triphosphate chain and the formyl group.

  • Hydrolysis of the Triphosphate Chain: Like other dNTPs, the triphosphate chain can be hydrolyzed to diphosphate (5-Formyl-dCDP) and monophosphate (5-Formyl-dCMP) forms, especially at acidic pH. These hydrolyzed forms are not substrates for DNA polymerases.

  • Reactivity of the Formyl Group: The formyl group is chemically reactive and can undergo several reactions:

    • Deformylation: The formyl group can be removed, converting this compound to dCTP. This can occur under certain cellular conditions and may be catalyzed by specific enzymes or occur slowly under acidic conditions in the presence of thiols.

    • Oxidation: The formyl group can be oxidized to a carboxyl group, forming 5-Carboxy-dCTP.

    • Nucleophilic Attack: The formyl group is susceptible to nucleophilic attack, for instance by primary amines, which can lead to the formation of adducts.

Troubleshooting Guides

Issue 1: Low or No Incorporation of 5-Formyl-dC in PCR or other Enzymatic Assays
Possible Cause Recommended Action
Degradation of this compound due to Improper Storage Ensure this compound has been stored at -20°C in a pH 7.5-8.2 buffer. Use a fresh aliquot that has not undergone multiple freeze-thaw cycles.
Hydrolysis of the Triphosphate Chain Check the pH of your stock solution and reaction buffer. Avoid acidic conditions. Prepare fresh dilutions for your experiments.
Suboptimal Enzyme or Reaction Conditions Verify that your DNA polymerase is capable of incorporating modified nucleotides. Some high-fidelity polymerases may have lower efficiency. Optimize the concentration of this compound in your reaction; a typical starting concentration is 0.2 mM, but this may need adjustment.[3]
Incorrect Quantification of this compound Stock Re-quantify your stock solution using UV spectroscopy (λmax = 283 nm, ε = 11.0 L mmol⁻¹ cm⁻¹ in Tris-HCl pH 7.5).
Issue 2: Inconsistent Results in TET-Assisted Bisulfite Sequencing (TAB-seq)
Possible Cause Recommended Action
Incomplete TET enzyme activity The efficiency of the TET enzyme in converting 5-methylcytosine (5mC) to 5-carboxylcytosine (5caC) is critical. Incomplete conversion can lead to the misidentification of 5mC as 5-hydroxymethylcytosine (5hmC). Ensure you are using a highly active TET enzyme.
Degradation of DNA during bisulfite treatment Bisulfite treatment can be harsh and lead to DNA degradation. Ensure your DNA is of high quality and minimize the duration of the bisulfite treatment as much as possible without compromising conversion efficiency.
Issues with spike-in controls Accurate quantification of 5hmC relies on proper spike-in controls. Ensure that the controls for unmethylated C, 5mC, and 5hmC are correctly added and processed alongside your sample to accurately determine conversion and protection rates.

Data Presentation: Stability of dNTPs

Condition pH Temperature Expected Stability Primary Degradation Pathway
Optimal Storage 7.5 - 8.2-20°CHigh (Months to a year)Minimal
Short-term Storage 7.5 - 8.24°CModerate (Days to a week)Slow hydrolysis
Room Temperature 7.5 - 8.220-25°CLow (Hours to a few days)Hydrolysis
Acidic Conditions < 7.0VariousVery LowRapid hydrolysis of the triphosphate chain
Multiple Freeze-Thaw Cycles Neutral to Alkaline-20°C to RTDecreasedpH fluctuations leading to hydrolysis

Experimental Protocols

Protocol 1: Handling and Preparation of this compound for Enzymatic Reactions
  • Thawing: Thaw the frozen aliquot of this compound on ice.

  • Centrifugation: Briefly centrifuge the tube to collect the solution at the bottom.

  • Dilution: Prepare a fresh working dilution of this compound in a nuclease-free buffer with a pH of 7.5-8.2. Do not use acidic buffers.

  • Reaction Setup: Add the diluted this compound to your reaction mixture on ice.

  • Enzyme Addition: Add the DNA polymerase or other enzymes to the reaction mixture last.

  • Incubation: Proceed with your experimental incubation steps.

  • Post-Reaction: Store any remaining diluted this compound at -20°C, but it is recommended to use it within a short period. For optimal results, use a fresh dilution for each experiment.

Visualizations

TET_Demethylation_Pathway cluster_0 TET-Mediated Oxidation cluster_1 Repair/Deformylation 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET 5fC 5-formylcytosine 5hmC->5fC TET 5caC 5-carboxylcytosine 5fC->5caC TET dC Cytosine 5fC->dC TDG/BER or Direct Deformylation 5caC->dC TDG/BER

Caption: The TET-mediated DNA demethylation pathway.

Experimental_Workflow Start Start Thaw_Aliquot Thaw this compound on Ice Start->Thaw_Aliquot Prepare_Dilution Prepare Fresh Working Dilution (pH 7.5-8.2) Thaw_Aliquot->Prepare_Dilution Setup_Reaction Set up Enzymatic Reaction on Ice Prepare_Dilution->Setup_Reaction Add_Enzyme Add DNA Polymerase Setup_Reaction->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Analyze Analyze Results Incubate->Analyze End End Analyze->End Troubleshooting_Logic Problem Low/No 5-fC Incorporation Check_Storage Check Storage Conditions (-20°C, pH 7.5-8.2) Problem->Check_Storage Check_FreezeThaw Multiple Freeze-Thaw Cycles? Check_Storage->Check_FreezeThaw OK Use_New_Aliquot Use a Fresh Aliquot Check_FreezeThaw->Use_New_Aliquot Yes Check_Enzyme Check Polymerase Compatibility and Reaction Conditions Check_FreezeThaw->Check_Enzyme No Optimize_Concentration Optimize this compound Concentration Check_Enzyme->Optimize_Concentration

References

Technical Support Center: Overcoming DNA Polymerase Stalling at 5-formylcytosine (5fC) Sites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-formylcytosine (5fC) modified DNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to DNA polymerase stalling at 5fC sites during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5-formylcytosine (5fC) and why does it cause DNA polymerase to stall?

5-formylcytosine (5fC) is an oxidized derivative of 5-methylcytosine (5mC), an important epigenetic mark in mammals.[1][2][3] It is an intermediate in the active DNA demethylation pathway, generated by the Ten-Eleven Translocation (TET) family of enzymes.[1][2] The aldehyde group at the 5th position of the cytosine ring is highly reactive and can interfere with the progression of DNA polymerases.

The stalling of DNA polymerases at 5fC sites can be attributed to several factors:

  • Steric Hindrance: The bulky and reactive formyl group can physically obstruct the active site of some DNA polymerases, preventing proper nucleotide insertion.

  • DNA-Protein Crosslinks (DPCs): The aldehyde group of 5fC can react with lysine and arginine residues of nearby proteins, such as histones, to form DNA-protein crosslinks (DPCs). These bulky adducts are significant barriers to DNA replication and transcription machinery.

Q2: My PCR amplification of a 5fC-containing template is failing or showing very low yield. What are the possible causes and solutions?

Failure to amplify a 5fC-containing template is a common issue. The troubleshooting workflow below can help you identify and resolve the problem.

G cluster_0 Troubleshooting PCR Failure with 5fC Templates start Low or No PCR Product q1 Is your DNA polymerase suitable for modified bases? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are your cycling conditions optimized? a1_yes->q2 s1 Switch to a high-fidelity polymerase known for robust performance or a TLS polymerase. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the template quality optimal? a2_yes->q3 s2 Optimize annealing temperature (use a gradient). Increase extension time. Increase initial denaturation time/temp for GC-rich regions. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Could DNA-Protein Crosslinks (DPCs) be present? a3_yes->q4 s3 Re-purify the template to remove inhibitors. Check for DNA degradation. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s4 Treat sample with Proteinase K prior to PCR to digest proteins. a4_yes->s4 end Successful Amplification a4_no->end s4->end

Caption: A troubleshooting workflow for PCR with 5fC-containing DNA.

Q3: Which type of DNA polymerase should I use for templates containing 5fC?

The choice of DNA polymerase is critical for successfully amplifying 5fC-containing DNA. Here are your options:

  • High-Fidelity Proofreading Polymerases: Many modern high-fidelity polymerases, such as Q5® High-Fidelity DNA Polymerase, are engineered for robust performance and can often handle modified bases. They are a good first choice for applications requiring high accuracy. Some replicative polymerases like human Pol δ and Pol ε have been shown to accurately bypass 5fC-peptide crosslinks.

  • Translesion Synthesis (TLS) Polymerases: If high-fidelity polymerases fail, consider using a TLS polymerase. Human polymerases η (eta) and κ (kappa) are known to bypass 5fC and even small 5fC-peptide adducts, although this can sometimes be error-prone. Keep in mind that commercially available, stand-alone TLS polymerases for PCR are less common. Some PCR mixes are formulated with a blend of a high-fidelity polymerase and a processive or TLS-like polymerase to overcome difficult templates.

Data Summary: Polymerase Bypass Efficiency at 5fC Sites

DNA PolymeraseLesion TypeBypass EfficiencyFidelityReference
Human Pol η (eta)5fC-peptide crosslinkHighError-prone (C→T transitions, deletions)
Human Pol κ (kappa)5fC-peptide crosslinkModerate to HighError-prone (C→T transitions, deletions)
Human Pol δ (delta)5fC-peptide crosslinkModerateHigh (Error-free)
Human Pol ε (epsilon)5fC-peptide crosslinkModerateHigh (Error-free)

Q4: How does the local DNA sequence context affect polymerase stalling at 5fC?

The DNA sequence immediately surrounding the 5fC site can significantly impact the efficiency of polymerase bypass. Studies have shown that the identity of the neighboring bases can influence the geometry of the polymerase's active site, affecting nucleotide insertion and extension. For example, the bypass of 5fC-peptide crosslinks by human Polymerase η has been shown to be strongly influenced by the nearest neighbor base identity. If you are designing a synthetic template, you may consider flanking the 5fC site with sequences that are known to be more permissive for bypass.

Troubleshooting Guides

Scenario 1: In vitro primer extension assay shows stalling at a specific site.

Problem: You are performing a primer extension assay with a purified DNA polymerase and a synthetic oligonucleotide containing a single 5fC. The reaction consistently stalls at or near the 5fC site.

Possible Causes & Solutions:

  • Inappropriate Polymerase: Your polymerase may be sensitive to 5fC.

    • Solution: Test a different polymerase. If you are using a high-fidelity replicative polymerase, try a translesion synthesis (TLS) polymerase like Pol η, which is known to bypass various DNA lesions.

  • Formation of DPCs: If your reaction contains proteins (e.g., in a cell extract), the 5fC may be forming crosslinks.

    • Solution: Add a protease, like Proteinase K, to your sample preparation to digest any proteins crosslinked to the DNA. Histone H3-DNA crosslinks have been shown to block DNA synthesis by hPol η, but this block is removed after proteolytic processing.

  • Suboptimal Reaction Conditions: The buffer conditions may not be optimal for bypass of the modified base.

    • Solution: Titrate the concentration of MgCl₂ in your reaction. You can also try adding PCR enhancers like DMSO or betaine, which can help relax the DNA template.

Scenario 2: Sequencing results of a 5fC-containing plasmid replicated in human cells show mutations at the 5fC site.

Problem: You have transfected a plasmid containing a site-specific 5fC into human cells and are analyzing the progeny plasmids. You observe a high frequency of mutations, particularly C to T transitions, at the original 5fC position.

Underlying Mechanism: This is a known consequence of translesion synthesis (TLS) bypass of 5fC. While TLS polymerases allow replication to proceed, they often do so with lower fidelity. Human polymerases η and κ have been shown to introduce C→T transitions and deletions when bypassing 5fC-peptide crosslinks.

G cluster_1 Mechanism of Error-Prone 5fC Bypass start Replication Fork Encounters 5fC stall Replicative Polymerase Stalls start->stall tls_recruitment Recruitment of TLS Polymerases (e.g., Pol η, Pol κ) stall->tls_recruitment bypass TLS Polymerase Bypasses 5fC tls_recruitment->bypass error Potential for Misincorporation (e.g., inserting 'A' opposite 5fC) bypass->error error_free Error-Free Bypass (e.g., by Pol δ/ε) bypass->error_free Alternative Pathway mutation C→T Transition in Subsequent Replication Rounds error->mutation

Caption: Simplified pathway of mutagenic bypass of 5fC by TLS polymerases.

Solutions/Considerations:

  • Cell Line Choice: The mutational signature may depend on the relative expression levels of different TLS polymerases in your chosen cell line. Knockdown or knockout of specific TLS polymerases like hPol η and hPol κ can reduce the mutation frequency.

  • Investigate Replicative Polymerase Bypass: Interestingly, replicative polymerases like Pol δ and Pol ε can bypass 5fC-peptide crosslinks in an error-free manner. The balance between TLS and replicative polymerase bypass at the lesion site will determine the overall mutation frequency.

Experimental Protocols

Protocol 1: In Vitro Primer Extension Assay for Polymerase Bypass of 5fC

This protocol is adapted from studies investigating polymerase bypass of modified DNA templates.

Materials:

  • 5'-³²P-labeled DNA primer

  • DNA template containing a site-specific 5fC

  • Unmodified control DNA template

  • Purified DNA polymerase (e.g., human Pol η, Pol δ)

  • 10x Polymerase reaction buffer (e.g., 500 mM Tris-HCl pH 7.9, 500 mM NaCl, 100 mM MgCl₂, 10 mM DTT)

  • dNTP mix (e.g., 100 µM each of dATP, dGTP, dCTP, TTP)

  • Stop buffer (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

Procedure:

  • Annealing: Anneal the 5'-³²P-labeled primer to the 5fC-containing template and the control template in a 1:1.5 molar ratio in annealing buffer (e.g., 20 mM Tris-HCl pH 7.8, 10 mM MgCl₂). Heat to 95°C for 5 minutes and then cool slowly to room temperature.

  • Reaction Setup: Prepare the reaction mixture on ice. For a 10 µL reaction, combine:

    • 1 µL 10x Polymerase reaction buffer

    • 1 µL Annealed primer/template (e.g., to a final concentration of 40 nM)

    • 1 µL dNTP mix (to a final concentration of 10 µM each)

    • X µL Purified DNA polymerase (concentration to be optimized, e.g., 6:1 enzyme:DNA molar ratio)

    • ddH₂O to 10 µL

  • Initiation: Initiate the reaction by transferring the tubes to a 37°C heat block.

  • Time Course: Take aliquots at different time points (e.g., 0, 2, 5, 10, 20, 30 minutes).

  • Quenching: Stop the reaction by adding an equal volume of stop buffer to each aliquot.

  • Denaturation: Heat the samples at 95°C for 5 minutes before loading onto the gel.

  • Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Visualization: Visualize the results by autoradiography. The percentage of bypass can be quantified by measuring the intensity of the full-length product band relative to the total lane intensity.

Protocol 2: Proteinase K Treatment to Remove Potential DPCs

This protocol can be used to treat DNA samples prior to PCR to remove any proteins that may be crosslinked to 5fC sites.

Materials:

  • DNA sample suspected of containing DPCs

  • Proteinase K (20 mg/mL stock)

  • 10% SDS

  • 5 M NaCl

  • 100% Ethanol and 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

  • To your DNA sample (e.g., in 100 µL of TE buffer), add SDS to a final concentration of 0.5% and Proteinase K to a final concentration of 100 µg/mL.

  • Incubate at 50-55°C for 2-3 hours or overnight.

  • Add NaCl to a final concentration of 0.2 M.

  • Precipitate the DNA by adding 2.5 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., >12,000 x g) for 20 minutes at 4°C to pellet the DNA.

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of 70% ethanol.

  • Centrifuge for 10 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the DNA in an appropriate volume of sterile water or TE buffer.

  • Use this purified DNA as the template in your PCR reaction.

References

Technical Support Center: Optimizing Antibody-Based Detection of 5-Formylcytosine (5fC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with antibody-based detection of 5-formylcytosine (5fC).

Troubleshooting Guide

This guide addresses common issues encountered during immunodetection experiments for 5fC.

ProblemPotential CauseSuggested Solution
Weak or No Signal Low Abundance of 5fC: Endogenous levels of 5fC can be very low in many cell and tissue types, potentially falling below the detection limits of the antibody.[1]- Use a positive control with known 5fC content, such as cells over-expressing a TET enzyme catalytic domain, to confirm the antibody and protocol are working.[1] - Consider using a signal amplification method in your protocol.[2] - Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[2]
Suboptimal Antibody Concentration: The antibody concentration may be too low for effective detection.- Perform a titration experiment to determine the optimal antibody dilution for your specific cell or tissue type. A starting point for dot blots can be in the range of 0.5-2 µg/mL.
Inactive Antibody: Improper storage or handling may have compromised the antibody's activity.- Ensure the antibody has been stored according to the manufacturer's instructions, avoiding repeated freeze-thaw cycles. - Verify antibody activity using a dot blot with a positive control.
Inefficient Antigen Retrieval (IHC/ICC): The 5fC epitope may be masked in formalin-fixed paraffin-embedded (FFPE) tissues.- Optimize the antigen retrieval method. Both heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER) can be tested. For nuclear targets, an antigen retrieval buffer with a pH of 9 often works well.
Issues with Secondary Antibody: The secondary antibody may not be appropriate or may be inactive.- Confirm the secondary antibody is specific for the host species and isotype of the primary antibody. - Use a fresh, validated secondary antibody at the recommended dilution.
High Background Non-specific Antibody Binding: The primary or secondary antibodies may be binding to off-target molecules.- Increase the stringency of your washes by increasing the number or duration of wash steps. - Optimize the blocking step by increasing the incubation time or trying different blocking agents (e.g., 5% non-fat dry milk, BSA). - Titrate the primary and secondary antibody concentrations to find the lowest concentration that still provides a specific signal.
Insufficient Blocking: The blocking step may not be adequate to prevent non-specific binding.- Ensure the blocking buffer completely covers the membrane or tissue. - Extend the blocking time (e.g., 1 hour at room temperature or overnight at 4°C).
Hydrophobic Interactions (Dot Blot): High antibody concentrations can lead to binding to the membrane itself.- Perform serial dilutions of your antibody to determine the optimal concentration that minimizes background.
Non-Specific Staining Pattern Antibody Cross-Reactivity: The antibody may be cross-reacting with other cytosine modifications (e.g., 5-methylcytosine, 5-hydroxymethylcytosine).- Verify the specificity of your antibody using dot blots with DNA standards containing different cytosine modifications. - Whenever possible, use monoclonal or recombinant antibodies for higher specificity. - Consult the antibody datasheet for specificity data.
Inappropriate Controls: Lack of proper controls makes it difficult to assess the specificity of the staining.- Always include a negative control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. - Use positive and negative biological controls (e.g., cell lines with known high and low levels of 5fC).

Frequently Asked Questions (FAQs)

Q1: Why am I not detecting a signal for 5fC in my samples?

A1: The most common reason for a lack of signal is the low abundance of 5fC in many biological samples. 5fC is an intermediate in the DNA demethylation pathway and is often present at much lower levels than 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC). It is crucial to include a positive control in your experiment, such as genomic DNA from cells overexpressing a TET enzyme, to ensure your protocol and antibody are performing correctly. Other factors could include suboptimal antibody concentration, improper antibody storage, or the need for signal amplification techniques.

Q2: How can I validate the specificity of my anti-5fC antibody?

A2: Antibody validation is critical for reliable results. To validate the specificity of your anti-5fC antibody, you should perform a dot blot assay using a panel of DNA controls that include unmodified cytosine, 5-methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). A specific antibody should only show a strong signal for the 5fC-containing DNA. Additionally, using knockout/knockdown models for TET enzymes can serve as excellent negative biological controls.

Q3: What are the recommended starting dilutions for a 5fC antibody?

A3: The optimal antibody dilution must be determined experimentally through titration. However, manufacturer datasheets often provide a recommended starting range. For dot blot applications, a concentration of 0.1 - 1 µg/ml is a common suggestion. For immunofluorescence and immunohistochemistry, you may need to test a range of dilutions to find the best signal-to-noise ratio.

Q4: What are the key steps in a dot blot protocol for 5fC detection?

A4: A general dot blot protocol for 5fC involves the following key stages:

  • Sample Preparation: Denature your DNA samples (e.g., by heating at 99°C) and neutralize them.

  • Membrane Application: Spot the denatured DNA onto a positively charged nylon membrane and crosslink it using UV light.

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk in PBST) for at least one hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-5fC antibody at the optimized dilution.

  • Washing: Wash the membrane multiple times with a wash buffer (e.g., PBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

  • Washing: Repeat the washing steps to remove unbound secondary antibody.

  • Detection: Use an ECL substrate to visualize the signal.

Q5: Are there alternatives to antibody-based detection of 5fC?

A5: Yes, due to the challenges of low abundance and potential antibody cross-reactivity, several non-antibody-based methods have been developed for more sensitive and specific 5fC detection. These include sequencing-based methods like fC-Seal and fCAB-Seq, which offer genome-wide analysis at single-base resolution. While antibody-based methods are valuable for techniques like IHC and IF, for quantitative and genome-wide profiling, these alternative methods may be more suitable.

Experimental Protocols & Data

Recommended Antibody Dilution Ranges
ApplicationDilution Range (starting point)Reference
Dot Blot (DB)0.1 - 2 µg/mL
Immunofluorescence (IF) / Immunohistochemistry (IHC)1:100 - 1:1000 (from antiserum) or specific µg/mL concentration based on titration
Western Blot (WB)Varies by antibody; consult datasheet
General Dot Blot Protocol Parameters
StepReagent/ParameterDuration/ConcentrationReference
DNA Denaturation0.1M NaOH, 99°C5 minutes
Blocking5-10% non-fat dry milk in PBST1 hour at RT or overnight at 4°C
Primary Antibody IncubationOptimized dilution in blocking buffer1 hour at RT or overnight at 4°C
Secondary Antibody Incubation1:5,000 - 1:10,000 dilution in blocking buffer30-60 minutes at RT
WashesPBST (PBS + 0.1% Tween-20)3-4 times, 5-10 minutes each

Visualizations

experimental_workflow_dot_blot cluster_prep Sample & Membrane Preparation cluster_immuno Immunodetection DNA_Sample DNA Sample Denaturation Denature DNA (Heat + NaOH) DNA_Sample->Denaturation Neutralization Neutralize Denaturation->Neutralization Spotting Spot onto Nylon Membrane Neutralization->Spotting UV_Crosslink UV Crosslink Spotting->UV_Crosslink Blocking Blocking (e.g., 5% Milk) UV_Crosslink->Blocking PrimaryAb Incubate with anti-5fC Antibody Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Detection ECL Detection Wash2->Detection

Caption: Workflow for 5-formylcytosine (5fC) detection via dot blot analysis.

troubleshooting_logic cluster_weak Troubleshooting Weak Signal cluster_bg Troubleshooting High Background Start Experiment Start Result Evaluate Signal Start->Result WeakSignal Weak / No Signal Result->WeakSignal Low HighBg High Background Result->HighBg High GoodSignal Good Signal Result->GoodSignal Optimal CheckPositiveControl Run Positive Control WeakSignal->CheckPositiveControl OptimizeBlocking Optimize Blocking (Time/Reagent) HighBg->OptimizeBlocking TitrateAb Titrate Antibody CheckPositiveControl->TitrateAb OptimizeProtocol Optimize Incubation/ Antigen Retrieval TitrateAb->OptimizeProtocol OptimizeProtocol->Result Re-evaluate IncreaseWashes Increase Wash Stringency OptimizeBlocking->IncreaseWashes TitrateAb2 Titrate Antibodies IncreaseWashes->TitrateAb2 TitrateAb2->Result Re-evaluate

Caption: Logical workflow for troubleshooting common 5fC immunodetection issues.

References

minimizing DNA degradation during bisulfite treatment for 5fC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing DNA degradation during bisulfite treatment for 5-formylcytosine (5fC) analysis.

Troubleshooting Guides

Issue 1: Low DNA Yield After Bisulfite Conversion

Question: I am experiencing a significant loss of DNA after bisulfite treatment. What are the possible causes and how can I improve my yield?

Answer:

Low DNA yield is a common issue stemming from the inherent harshness of bisulfite treatment, which causes DNA degradation.[1] Here are the primary causes and troubleshooting steps:

  • Cause: High concentration of bisulfite and harsh incubation conditions (high temperature and low pH) can lead to extensive DNA fragmentation.[2]

  • Troubleshooting:

    • Optimize Bisulfite Concentration: Ensure you are using the optimal concentration of bisulfite as recommended by your kit or protocol. Excess bisulfite can exacerbate DNA degradation.[2]

    • Modify Incubation Conditions: Consider reducing the incubation temperature or time. However, be aware that this may impact the conversion efficiency. It's a trade-off that needs to be carefully optimized for your specific application.[2]

    • Use a Commercial Kit with Protective Buffers: Many commercial kits include proprietary DNA protectants in their buffers to shield DNA from degradation.[1] Consider switching to a kit specifically designed for low DNA input or damaged DNA.

    • Consider Alternative Methods: For precious or low-input samples, consider enzymatic conversion methods (like EM-seq) which are much gentler on DNA compared to bisulfite treatment.

Issue 2: Poor Amplification of Bisulfite-Converted DNA

Question: My PCR amplification of bisulfite-converted DNA is failing or yielding very little product. What could be the problem?

Answer:

Poor PCR amplification is often a direct consequence of DNA degradation during bisulfite treatment.

  • Cause: DNA fragmentation leads to a lack of intact, full-length templates for PCR primers to anneal to and extend.

  • Troubleshooting:

    • Assess DNA Integrity Post-Conversion: Before proceeding to PCR, it is advisable to assess the size distribution of your bisulfite-converted DNA using a method like capillary electrophoresis. This will give you an indication of the extent of degradation.

    • Design Shorter Amplicons: If your DNA is highly fragmented, design PCR primers to amplify shorter target regions.

    • Increase Template Amount: If possible, increase the amount of bisulfite-converted DNA in your PCR reaction.

    • Optimize PCR Conditions: Use a polymerase specifically designed for bisulfite-treated DNA, as the AT-rich nature of the converted DNA can be challenging for standard polymerases. Optimize your annealing temperature and extension time.

    • Utilize Kits with High Recovery Rates: Choose a bisulfite conversion kit that has been demonstrated to have high DNA recovery rates.

Issue 3: Incomplete Conversion of 5fC

Question: I am concerned that the 5fC in my samples is not being completely converted, leading to inaccurate results. How can I ensure complete conversion?

Answer:

Incomplete conversion is a critical issue in bisulfite sequencing that can lead to the misinterpretation of methylation status.

  • Cause: Insufficient denaturation of DNA, suboptimal bisulfite concentration, or inadequate incubation time can all lead to incomplete conversion of unmethylated cytosines, including 5fC.

  • Troubleshooting:

    • Ensure Complete Denaturation: DNA must be fully single-stranded for the bisulfite reagent to access and convert the cytosine bases. Ensure your denaturation step (either heat or chemical) is effective.

    • Follow Recommended Incubation Times: Use the incubation times recommended by your protocol or kit. For GC-rich regions, you may need to extend the incubation time, but be mindful of the trade-off with DNA degradation.

    • Use a Reliable Conversion Kit: Select a kit with a high-conversion efficiency, which should be greater than 99%.

    • Spike-in Control DNA: Include a known unmethylated DNA control in your experiment to assess the conversion efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of DNA degradation during bisulfite treatment?

A1: The primary cause of DNA degradation is the harsh chemical environment of the bisulfite reaction, which involves high temperatures and low pH. These conditions lead to depurination and depyrimidination, resulting in strand breaks and fragmentation of the DNA.

Q2: Are there alternatives to bisulfite treatment that are less damaging to DNA?

A2: Yes, enzymatic-based methods, such as Enzymatic Methyl-seq (EM-seq), are a gentler alternative. EM-seq uses a series of enzymes to convert unmethylated cytosines to uracils, avoiding the harsh chemical treatment and thus preserving DNA integrity. This can be particularly advantageous for low-input or already fragmented DNA samples.

Q3: How does 5fC analysis differ from standard 5mC analysis in the context of bisulfite treatment?

A3: Standard bisulfite sequencing cannot distinguish between 5mC and 5hmC, and it reads 5fC and 5caC as unmethylated cytosine. To specifically analyze 5fC, methods like Methylase-Assisted Bisulfite Sequencing (MAB-seq) or fCAB-Seq (5fC chemically assisted bisulfite sequencing) are required. These methods involve additional enzymatic or chemical steps to protect or label 5fC before bisulfite treatment, allowing for its specific detection.

Q4: Which commercial bisulfite conversion kits are best for minimizing DNA degradation?

A4: Several studies have compared commercial kits for their DNA recovery and conversion efficiency. Kits that are often cited for good performance with low-input and fragmented DNA include those that offer "ultra-mild" protocols or have specialized buffers to protect the DNA. However, the best kit can be application-dependent, and it is recommended to review comparative studies and select a kit that best fits your specific sample type and downstream application.

Q5: How can I assess the quality of my DNA before and after bisulfite treatment?

A5: Before bisulfite treatment, assess the quality and quantity of your starting DNA using methods like spectrophotometry (e.g., NanoDrop) for purity and fluorometry (e.g., Qubit) for concentration. DNA integrity can be checked with gel electrophoresis or capillary electrophoresis (e.g., Bioanalyzer). After bisulfite treatment, quantifying the remaining DNA is challenging due to its single-stranded and fragmented nature. However, running an aliquot on a Bioanalyzer can give you an idea of the size distribution of the converted DNA fragments.

Quantitative Data Summary

Table 1: Comparison of DNA Recovery and Conversion Efficiency of Various Bisulfite Conversion Kits

Kit NameMean DNA Recovery (%)Conversion Efficiency (%)Reference
Premium Bisulfite80 (for 100bp fragments)100
EZ DNA Methylation Direct<10 (for 100bp fragments), 66 (from plasma)~99
EpiJetHigh for 150bp fragmentsN/A
Epitect66 (for 200bp fragments)98.4
Imprint DNA28 (for 200bp fragments)N/A
MethylEdge Bisulfite Conversion SystemN/A99.8
BisulFlash DNA Modification kitN/A97.9

Note: DNA recovery can be highly dependent on the initial fragment size of the DNA.

Table 2: Performance Metrics of Bisulfite Sequencing vs. Enzymatic Methyl-seq (EM-seq)

Performance MetricBisulfite Sequencing (BS-seq)Enzymatic Methyl-seq (EM-seq)Key Advantage of EM-seqReference
DNA Damage High due to harsh chemical treatmentMinimal, preserves DNA integrityHigher quality DNA for sequencing
Library Yield Lower, especially with low-input DNASignificantly higherMore efficient use of precious samples
Library Complexity Lower, higher percentage of duplicate readsHigher, fewer PCR duplicatesMore unique methylation events captured
GC Bias Lower coverage over GC-rich regionsMore even GC coverageBetter performance in analyzing CpG islands

Experimental Protocols

Protocol 1: Methylase-Assisted Bisulfite Sequencing (MAB-seq) for 5fC and 5caC Detection

This protocol allows for the direct, base-resolution mapping of 5fC and 5caC.

  • Genomic DNA Preparation: Start with high-quality genomic DNA.

  • M.SssI Methyltransferase Treatment: Treat the genomic DNA with M.SssI CpG methyltransferase. This enzyme converts unmethylated CpGs to 5mC, while leaving 5fC and 5caC unmodified.

  • Purification: Purify the M.SssI-treated DNA.

  • Bisulfite Conversion: Perform bisulfite conversion on the purified DNA. During this step, the unprotected 5fC and 5caC will be converted to uracil.

  • Library Preparation: Prepare a sequencing library from the bisulfite-converted DNA.

  • Sequencing: Perform next-generation sequencing.

  • Data Analysis: In the resulting sequence data, any remaining cytosines at CpG sites represent the original 5mC (both endogenous and newly methylated by M.SssI). Thymines at CpG sites represent the original 5fC and 5caC.

Protocol 2: Reduced Representation Bisulfite Sequencing (RRBS)

RRBS is a cost-effective method for analyzing the methylation of CpG-rich regions.

  • Genomic DNA Digestion: Digest high-quality genomic DNA with a methylation-insensitive restriction enzyme, such as MspI. This enriches for CpG-containing fragments.

  • End Repair and A-tailing: Perform end-repair and A-tailing on the digested DNA fragments.

  • Adapter Ligation: Ligate methylated sequencing adapters to the DNA fragments.

  • Size Selection: Select fragments of the desired size range (e.g., 40-220 bp).

  • Bisulfite Conversion: Perform bisulfite conversion on the size-selected fragments.

  • PCR Amplification: Amplify the bisulfite-converted library using primers that are complementary to the ligated adapters.

  • Purification and Sequencing: Purify the PCR product and proceed with next-generation sequencing.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_mabseq MAB-seq Protocol cluster_rrbs RRBS Protocol start High-Quality Genomic DNA m_sssi M.SssI Treatment (C -> 5mC) start->m_sssi MAB-seq Path digest MspI Digestion start->digest RRBS Path end_bs Bisulfite-Converted DNA Library purify1 DNA Purification m_sssi->purify1 bisulfite1 Bisulfite Conversion (5fC/5caC -> U) purify1->bisulfite1 library_prep1 Library Preparation bisulfite1->library_prep1 library_prep1->end_bs end_repair End Repair & A-tailing digest->end_repair ligation Adapter Ligation end_repair->ligation size_select Size Selection ligation->size_select bisulfite2 Bisulfite Conversion size_select->bisulfite2 pcr PCR Amplification bisulfite2->pcr pcr->end_bs

Caption: Workflow for MAB-seq and RRBS protocols.

troubleshooting_logic start Low DNA Yield or Poor PCR Amplification cause1 Cause: Harsh Bisulfite Conditions start->cause1 cause2 Cause: Poor Quality Starting DNA start->cause2 cause3 Cause: Suboptimal Downstream Steps start->cause3 solution1a Optimize Incubation (Time/Temp) cause1->solution1a solution1b Use Kit with Protective Buffers cause1->solution1b solution1c Consider EM-seq cause1->solution1c solution2a QC of Input DNA (Purity/Integrity) cause2->solution2a solution3a Design Shorter Amplicons cause3->solution3a solution3b Optimize PCR (Polymerase/Conditions) cause3->solution3b

References

improving signal-to-noise ratio in 5fC detection assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their 5-formylcytosine (5fC) detection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background noise in 5fC detection assays?

A1: High background noise in 5fC detection assays can originate from several sources. In antibody-based methods like 5fC immunoprecipitation (DIP), non-specific binding of the antibody to DNA sequences or other DNA modifications is a primary cause.[1] For chemical labeling and pull-down assays, non-specific binding of proteins or DNA to the affinity beads (e.g., streptavidin) is a common issue.[2] In sequencing-based methods like bisulfite sequencing, incomplete conversion of unmethylated cytosines can lead to a false-positive signal, effectively increasing the background.[3] Autofluorescence of the sample or imaging vessel can also contribute to background in fluorescence-based detection methods.

Q2: How can I differentiate between a true low 5fC signal and a failed experiment?

A2: Differentiating a true low signal from experimental failure requires proper controls. A positive control, which is a DNA sample with a known amount of 5fC, should be included to ensure the assay is working correctly. If the positive control yields a strong signal while your experimental sample shows a low signal, it is more likely that the 5fC levels in your sample are genuinely low. Conversely, if the positive control also fails or shows a very weak signal, it indicates a problem with the experimental setup, reagents, or protocol execution. Additionally, a negative control (a sample known to lack 5fC) should be used to define the background signal level.

Q3: Which 5fC detection method offers the best signal-to-noise ratio?

A3: The signal-to-noise ratio can vary significantly between different 5fC detection methods and is also dependent on the specific experimental context and optimization. Generally, sequencing-based methods that directly detect 5fC or its derivatives, such as fC-CET or CLEVER-seq, can offer high specificity and a good signal-to-noise ratio as they provide single-base resolution.[4][5] Affinity enrichment-based methods are powerful for identifying the genomic locations of 5fC but can be more prone to background noise from non-specific binding. The choice of method should be guided by the specific research question, the expected abundance of 5fC, and the available resources.

Troubleshooting Guides

Issue 1: High Background Signal in Affinity Pull-Down/Immunoprecipitation Assays

Symptoms:

  • High signal in negative control samples.

  • "Smearing" or high background in gel electrophoresis or Southern blots.

  • Large number of non-specific peaks in sequencing data.

Potential Cause Troubleshooting Solution
Non-specific antibody binding - Optimize antibody concentration: Perform a titration to find the lowest concentration of antibody that still provides a good signal with the positive control. - Use a high-quality, validated antibody: Ensure the antibody has been validated for the specific application (e.g., DIP-Seq). - Include an isotype control: Use a non-specific antibody of the same isotype to determine the level of background binding.
Non-specific binding to beads - Pre-clear the lysate: Incubate the sample with beads alone before adding the antibody to remove proteins that non-specifically bind to the beads. - Block the beads: Incubate the beads with a blocking agent like BSA or salmon sperm DNA before adding the antibody-DNA complex.
Inefficient washing - Increase the number of washes: Perform additional wash steps to remove non-specifically bound molecules. - Optimize wash buffer composition: Increase the stringency of the wash buffer by moderately increasing the salt concentration or adding a mild detergent (e.g., 0.1% Tween-20).
Contamination - Use nuclease-free reagents and sterile techniques: Prevent contamination from external DNA or nucleases.
Issue 2: Low or No Signal (Poor Prey Recovery)

Symptoms:

  • Weak or absent band/signal for the target 5fC-containing DNA.

  • Low read counts in enriched regions after sequencing.

Potential Cause Troubleshooting Solution
Low abundance of 5fC - Increase the amount of starting material: More input DNA can increase the yield of 5fC-containing fragments. - Use an enrichment step: For very low abundance, consider a method that includes an enrichment step for 5fC-containing fragments.
Inefficient antibody-antigen interaction - Check antibody quality and activity: Ensure the antibody is stored correctly and has not expired. - Optimize incubation time and temperature: Longer incubation at 4°C may improve binding.
Inefficient chemical labeling or pull-down - Check the efficiency of the chemical reaction: Use a positive control to verify that the labeling chemistry is working. - Optimize reaction conditions: Adjust pH, temperature, and incubation time for the labeling reaction.
Harsh elution conditions - Use a milder elution buffer: If the interaction is weak, harsh elution conditions may disrupt it. Test different elution buffers or a competitive elution strategy.
DNA degradation - Handle DNA carefully: Avoid excessive vortexing or freeze-thaw cycles. - Use freshly prepared buffers and nuclease-free water.

Quantitative Data Summary

The following table provides a qualitative and quantitative comparison of common 5fC detection methods. The values are representative and can vary based on the specific protocol, reagents, and sample type.

Method Principle Resolution Relative Signal-to-Noise Input DNA Required Advantages Limitations
fC-CET Chemical labeling and C-to-T conversionSingle-baseHigh~1 µgBisulfite-free, high enrichment efficiency (~100-fold)Relies on specific chemical labeling
CLEVER-seq Chemical labeling and C-to-T conversionSingle-baseHighAs low as single-cell levelSuitable for precious and low-input samplesTechnically demanding
5fC-DIP-Seq Antibody-based enrichment~200 bpMedium1-10 µgGenome-wide coverage, relatively establishedPotential for antibody cross-reactivity and non-specific binding
redBS-Seq Chemical reduction and bisulfite sequencingSingle-baseMedium-High~1 µgQuantitative at single-base resolutionRequires subtraction from BS-Seq, can be noisy
Fluorogenic Labeling Chemical reaction leading to fluorescenceN/AVariableVariableRapid and can be used for imagingNot suitable for genome-wide mapping, potential for autofluorescence background

Experimental Protocols

Protocol 1: Generic 5fC Pull-Down Assay

This protocol provides a general workflow for the enrichment of 5fC-containing DNA fragments using a chemical labeling and pull-down approach.

Materials:

  • Genomic DNA

  • 5fC labeling reagent (e.g., with a biotin handle)

  • Streptavidin-coated magnetic beads

  • Wash buffers (low and high salt)

  • Elution buffer

  • Nuclease-free water

  • Protease inhibitors (if starting from cell lysate)

Procedure:

  • DNA Fragmentation: Shear genomic DNA to the desired fragment size (e.g., 200-500 bp) using sonication or enzymatic digestion.

  • Chemical Labeling:

    • Denature the fragmented DNA by heating to 95°C for 5 minutes, followed by rapid cooling on ice.

    • Incubate the denatured DNA with the 5fC-specific labeling reagent according to the manufacturer's instructions. This reaction typically involves specific buffer conditions and incubation at a controlled temperature.

  • Affinity Capture:

    • Wash the streptavidin-coated magnetic beads twice with a binding buffer.

    • Add the biotin-labeled DNA to the washed beads and incubate with gentle rotation for 1-2 hours at room temperature to allow for binding.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with low-salt and high-salt wash buffers to remove non-specifically bound DNA. Perform at least three washes with each buffer.

  • Elution:

    • Resuspend the beads in the elution buffer.

    • Incubate at the recommended temperature to release the bound DNA from the beads.

    • Pellet the beads and collect the supernatant containing the enriched 5fC DNA.

  • Downstream Analysis: The enriched DNA can be quantified and used for downstream applications such as qPCR, library preparation for sequencing, or cloning.

Protocol 2: TET Enzyme Activity Assay

This protocol describes a colorimetric assay to measure the activity of TET enzymes, which are responsible for the oxidation of 5mC to 5hmC, 5fC, and 5caC.

Materials:

  • Purified TET enzyme or nuclear extract

  • Methylated DNA substrate coated on a microplate

  • Assay buffer

  • Cofactors (Fe(II), α-ketoglutarate, ascorbate)

  • Anti-5hmC antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Enzyme Reaction:

    • Add the TET enzyme and cofactors to the wells of the microplate containing the methylated DNA substrate.

    • Incubate at 37°C for 1-2 hours to allow the conversion of 5mC to 5hmC.

  • Antibody Incubation:

    • Wash the wells with a wash buffer to remove the enzyme and reaction components.

    • Add the anti-5hmC primary antibody to each well and incubate at room temperature for 1 hour.

    • Wash the wells again to remove unbound primary antibody.

    • Add the HRP-conjugated secondary antibody and incubate for 30 minutes.

  • Detection:

    • Wash the wells to remove unbound secondary antibody.

    • Add the TMB substrate and incubate in the dark until a color develops.

    • Add the stop solution to quench the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of 5hmC generated and thus to the TET enzyme activity.

Signaling Pathways and Workflows

Caption: TET-mediated active DNA demethylation pathway.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered: High Background or Low Signal? Start->Problem HighBg High Background Problem->HighBg High Background LowSignal Low Signal Problem->LowSignal Low Signal CheckControls Check Controls: Positive & Negative HighBg->CheckControls LowSignal->CheckControls ControlsOK Controls OK? CheckControls->ControlsOK Yes SystematicFailure Systematic Failure: Review Entire Protocol CheckControls->SystematicFailure No OptimizeWash Optimize Washing Conditions ControlsOK->OptimizeWash High Bg IncreaseInput Increase Input Material ControlsOK->IncreaseInput Low Signal TitrateAb Titrate Antibody/Probe OptimizeWash->TitrateAb PreclearLysate Pre-clear Lysate/Block Beads TitrateAb->PreclearLysate Success Problem Resolved PreclearLysate->Success CheckReagents Check Reagent Quality & Incubation Conditions IncreaseInput->CheckReagents CheckReagents->Success

References

Technical Support Center: Commercial 5fC Detection Kits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial 5-formylcytosine (5fC) detection kits. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

I. Antibody-Based 5fC Detection (ELISA & Dot Blot)

Antibody-based methods, such as ELISA and dot blot, are common for the global quantification of 5fC. However, issues like high background and low signal can be prevalent.

Frequently Asked Questions (FAQs)

Q1: I am getting high background in my 5fC ELISA/dot blot assay. What are the possible causes and solutions?

High background can obscure the specific signal from 5fC. The most common causes are related to antibody concentrations, blocking, and washing steps.

  • Cause: Primary or secondary antibody concentration is too high, leading to non-specific binding.

  • Solution: Titrate your antibodies to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series to find the concentration that provides the best signal-to-noise ratio.

  • Cause: Insufficient or ineffective blocking.

  • Solution: Ensure the blocking buffer completely covers the membrane or plate wells. Increase the blocking incubation time or try a different blocking agent. For dot blots, some researchers report that BSA works better than non-fat milk, which can sometimes cause cross-reactivity.[1]

  • Cause: Inadequate washing.

  • Solution: Increase the number and/or duration of wash steps. Ensure that the wash buffer is effectively removed after each wash. Adding a detergent like Tween-20 to your wash buffer can help reduce non-specific binding.[2]

  • Cause: Contamination of reagents or samples.

  • Solution: Use fresh, sterile reagents and pipette tips. Ensure your workspace is clean to avoid microbial or cross-contamination.[3]

Q2: I am observing a weak or no signal in my 5fC detection experiment. What should I troubleshoot?

A weak or absent signal can be due to several factors, from sample quality to antibody performance.

  • Cause: Low abundance of 5fC in the sample.

  • Solution: Increase the amount of input DNA. For ELISA-based kits, an optimal amount is often around 300 ng per reaction, as 5fC content is generally low.[4]

  • Cause: The primary antibody is not specific or has lost activity.

  • Solution: Validate your primary antibody. Ensure it is specific for 5fC and has been stored correctly. You can perform a dot blot with a known positive control to check the antibody's activity.

  • Cause: Issues with the secondary antibody.

  • Solution: Ensure the secondary antibody is compatible with the primary antibody's host species and isotype. Use a fresh, properly stored aliquot of the secondary antibody.

  • Cause: Problems with the detection substrate.

  • Solution: Ensure the substrate has not expired and has been stored according to the manufacturer's instructions. For chemiluminescent detection, ensure the substrate is freshly prepared.

Quantitative Data Summary: Antibody-Based Detection
ParameterELISADot Blot
Input DNA 100 ng - 300 ngVaries; spot dilutions of sample
Primary Antibody Titrate for optimal signal-to-noise1:1,000 - 1:100,000 (antisera)
Secondary Antibody Titrate for optimal signal-to-noise1:10,000 (HRP-conjugated)
Blocking Time 30 minutes - 1 hour1 hour to overnight
Experimental Workflow & Diagram

The general workflow for antibody-based 5fC detection involves immobilizing the DNA, blocking non-specific sites, incubation with primary and secondary antibodies, and signal detection.

Antibody_Based_Detection_Workflow cluster_prep Sample Preparation cluster_assay Immunoassay DNA_Extraction DNA Extraction DNA_Quantification DNA Quantification DNA_Extraction->DNA_Quantification DNA_Denaturation DNA Denaturation (for some kits) DNA_Quantification->DNA_Denaturation Immobilization Immobilize DNA on Plate/Membrane DNA_Denaturation->Immobilization Blocking Blocking Immobilization->Blocking Primary_Ab Primary Antibody Incubation (anti-5fC) Blocking->Primary_Ab Washing1 Washing Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Detection Signal Detection Washing2->Detection

Antibody-Based 5fC Detection Workflow

II. Bisulfite Conversion-Based 5fC Detection

Bisulfite conversion is a critical step for single-base resolution analysis of DNA modifications. However, it is also a major source of experimental variability.

Frequently Asked Questions (FAQs)

Q1: My bisulfite conversion failed or is incomplete. What are the common causes?

Incomplete conversion of unmethylated cytosines to uracil is a frequent problem that leads to an overestimation of methylation levels.

  • Cause: Poor DNA quality.

  • Solution: Start with high-quality, purified DNA that is free of contaminants.

  • Cause: Incomplete DNA denaturation.

  • Solution: Ensure complete denaturation of the DNA to a single-stranded state, as bisulfite only reacts with single-stranded DNA. This can be achieved through chemical (e.g., NaOH) or thermal denaturation. Some protocols recommend extending the denaturation time or performing it at a higher temperature.

  • Cause: Suboptimal bisulfite reaction conditions.

  • Solution: Optimize the incubation time and temperature. Longer incubation times and higher temperatures can improve conversion efficiency but may also lead to DNA degradation. It's a trade-off that needs to be balanced. Note that 5fC can be more resistant to conversion than unmodified cytosine, potentially requiring longer incubation times.

Q2: I am experiencing significant DNA degradation and low recovery after bisulfite conversion. How can I minimize this?

DNA degradation is a known issue with bisulfite treatment due to the harsh chemical conditions.

  • Cause: Harsh bisulfite treatment conditions (high temperature, long incubation).

  • Solution: While these conditions can improve conversion, they also lead to DNA fragmentation. Consider using a kit with a balanced protocol or one that has been optimized for low-input DNA. Some studies have shown that certain temperature and time combinations can maximize conversion while minimizing degradation.

  • Cause: Loss of DNA during the cleanup steps.

  • Solution: Use a DNA cleanup kit that is designed for bisulfite-converted DNA and follow the manufacturer's protocol carefully. Some methods use magnetic beads for purification to improve recovery.

Quantitative Data Summary: Bisulfite Conversion Parameters
Temperature (°C)Incubation TimeDNA Degradation
554 - 18 hours84% - 96%
7030 minutesLower degradation than at 90°C
951 hourHigh degradation

Note: DNA degradation rates can vary significantly based on the specific protocol and DNA quality.

Experimental Protocol & Diagram: Bisulfite Conversion Workflow

A typical bisulfite conversion workflow involves denaturation, conversion, and purification of the DNA.

Bisulfite_Conversion_Workflow cluster_start Starting Material cluster_conversion Bisulfite Treatment cluster_cleanup Purification cluster_downstream Downstream Analysis Input_DNA Genomic DNA Denaturation Denaturation (NaOH or Heat) Input_DNA->Denaturation Conversion Bisulfite Conversion Denaturation->Conversion Desulfonation Desulfonation Conversion->Desulfonation Cleanup DNA Cleanup (Column or Beads) Desulfonation->Cleanup PCR PCR Amplification Cleanup->PCR Sequencing Sequencing PCR->Sequencing

Bisulfite Conversion and Sequencing Workflow

III. General Troubleshooting and Best Practices

Q: How do I validate my anti-5fC antibody?

Antibody validation is crucial for reliable results.

  • Specificity: Test the antibody against a panel of DNA standards containing unmodified cytosine, 5-methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), and 5-carboxylcytosine (5caC) to ensure it specifically recognizes 5fC.

  • Sensitivity: Determine the limit of detection by performing a dilution series of a known 5fC standard.

  • Reproducibility: Ensure consistent results across different batches of the antibody and between experiments.

Q: What are some general tips for improving the success of my 5fC detection experiments?

  • Use appropriate controls: Always include positive and negative controls in your experiments. For antibody-based methods, this includes DNA with and without 5fC. For bisulfite sequencing, unmethylated DNA (e.g., lambda phage DNA) can be used to assess conversion efficiency.

  • Handle reagents with care: Store all kit components at the recommended temperatures and protect light-sensitive reagents from light.

  • Follow the protocol: While optimization may be necessary, always start by following the manufacturer's protocol carefully.

  • Meticulous pipetting: Accurate and consistent pipetting is critical, especially when working with small volumes.

By systematically addressing these common issues, researchers can improve the reliability and reproducibility of their 5fC detection experiments. For issues with specific commercial kits, it is always recommended to contact the manufacturer's technical support for further assistance.

References

Validation & Comparative

Validating 5-Formylcytosine Sequencing: A Comparative Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying 5-formylcytosine (5fC), a key epigenetic modification, is crucial for understanding its role in gene regulation and disease. While various sequencing technologies have emerged for mapping 5fC across the genome, mass spectrometry remains the gold standard for validating these results. This guide provides an objective comparison of common 5fC sequencing methods with mass spectrometry, supported by experimental data and detailed protocols.

Performance Comparison: Sequencing vs. Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a direct and highly accurate measurement of the absolute quantity of 5fC in a DNA sample. This makes it an indispensable tool for validating the relative or semi-quantitative results obtained from sequencing-based methods. The following table summarizes quantitative data from studies that have compared 5fC sequencing results with LC-MS/MS.

MethodOrganism/Cell LineGlobal 5fC Level (Sequencing)Global 5fC Level (LC-MS/MS)Reference
redBS-Seq Mouse Embryonic Stem Cells0.0012% (of total C)0.0014 ± 0.0003% (of total C)[1]
f5C-seq HEK293T polyA+ RNALow levels (~10% at identified sites)~1.7 ppm[2]
fCAB-Seq Mouse Embryonic Stem Cells (Tdg knockout)~2-fold increase compared to wild-type~2-fold increase compared to wild-type[3]

Table 1: Comparison of Global 5-Formylcytosine Levels. This table presents a summary of studies that have quantified the overall levels of 5fC in the genome using both sequencing-based methods and mass spectrometry, demonstrating the concordance between the techniques.

Experimental Workflows and Methodologies

Understanding the underlying principles of both sequencing and mass spectrometry methods is essential for interpreting results and designing validation experiments.

5-Formylcytosine Sequencing Workflows

Several sequencing techniques have been developed to map 5fC at single-base resolution. These methods typically rely on chemical modifications that differentiate 5fC from other cytosine variants, leading to a distinct signature during sequencing.

fcab_seq_workflow cluster_fcab fCAB-Seq Workflow gDNA Genomic DNA protection O-ethylhydroxylamine Protection of 5fC gDNA->protection bisulfite Bisulfite Treatment protection->bisulfite pcr PCR Amplification bisulfite->pcr sequencing Sequencing pcr->sequencing analysis Data Analysis (Comparison to BS-Seq) sequencing->analysis

fCAB-Seq experimental workflow.

Chemically Assisted Bisulfite Sequencing (fCAB-Seq): This method involves the protection of 5fC with O-ethylhydroxylamine, which makes it resistant to bisulfite-mediated deamination to uracil.[3] In contrast, unmodified cytosine is converted to uracil. By comparing the sequencing results of a fCAB-Seq treated sample to a standard bisulfite-treated sample, 5fC bases can be identified at single-nucleotide resolution.[3]

redbs_seq_workflow cluster_redbs redBS-Seq Workflow gDNA Genomic DNA reduction Sodium Borohydride Reduction of 5fC to 5hmC gDNA->reduction bisulfite Bisulfite Treatment reduction->bisulfite pcr PCR Amplification bisulfite->pcr sequencing Sequencing pcr->sequencing analysis Data Analysis (Comparison to BS-Seq) sequencing->analysis

redBS-Seq experimental workflow.

Reduced Bisulfite Sequencing (redBS-Seq): This technique relies on the selective chemical reduction of 5fC to 5-hydroxymethylcytosine (5hmC) using sodium borohydride. Since 5hmC is resistant to bisulfite conversion, the originally formylated cytosines are read as cytosines after sequencing. Comparison with a standard bisulfite sequencing experiment, where 5fC is read as thymine, allows for the identification and quantification of 5fC.

Mass Spectrometry-Based Validation Workflow

LC-MS/MS offers a highly sensitive and specific method for the absolute quantification of nucleosides, including modified bases like 5fC.

lcms_workflow cluster_lcms LC-MS/MS Workflow for 5fC Quantification gDNA Genomic DNA digestion Enzymatic Digestion to Nucleosides gDNA->digestion lc_separation Liquid Chromatography Separation digestion->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_detection Tandem Mass Spectrometry (MS/MS) Detection ionization->ms_detection quantification Quantification ms_detection->quantification

LC-MS/MS experimental workflow.

The process involves the enzymatic digestion of genomic DNA into individual nucleosides. These nucleosides are then separated by liquid chromatography and ionized before entering the mass spectrometer. In the mass spectrometer, specific parent-product ion transitions for 5fC are monitored, allowing for its precise and absolute quantification against a standard curve.

Detailed Experimental Protocols

fCAB-Seq Protocol
  • Protection of 5fC: Genomic DNA is incubated with O-ethylhydroxylamine in MES buffer (pH 5.0) for 2 hours at 37°C.

  • Bisulfite Conversion: The protected DNA is then subjected to a standard bisulfite conversion protocol.

  • Library Preparation and Sequencing: Standard protocols for library preparation and next-generation sequencing are followed.

  • Data Analysis: Sequencing reads are aligned to the reference genome, and the methylation status of each cytosine is determined. The 5fC level at a specific site is calculated by subtracting the methylation level in the standard bisulfite sequencing data from the fCAB-Seq data.

redBS-Seq Protocol
  • Reduction of 5fC: Genomic DNA is treated with a freshly prepared solution of sodium borohydride in methanol for 30 minutes at room temperature.

  • DNA Purification: The DNA is purified using standard ethanol precipitation.

  • Bisulfite Conversion: The reduced DNA is then treated with bisulfite.

  • Library Preparation and Sequencing: Standard library preparation and sequencing protocols are employed.

  • Data Analysis: Similar to fCAB-Seq, 5fC levels are determined by comparing the results of redBS-Seq with those of a parallel standard bisulfite sequencing experiment.

LC-MS/MS Protocol for 5fC Quantification
  • DNA Digestion: 1-2 µg of genomic DNA is digested to single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • LC Separation: The digested nucleosides are separated on a C18 reverse-phase column using a gradient of acetonitrile in water with 0.1% formic acid.

  • MS/MS Detection: The eluting nucleosides are analyzed by a triple quadrupole mass spectrometer in positive electrospray ionization mode. The specific multiple reaction monitoring (MRM) transition for 5-formyl-2'-deoxycytidine is monitored.

  • Quantification: The absolute amount of 5fC is determined by comparing the peak area to a standard curve generated with known amounts of pure 5-formyl-2'-deoxycytidine.

Signaling Pathways and Logical Relationships

The accurate measurement of 5fC is critical for understanding its role in the active DNA demethylation pathway, a fundamental process in epigenetic regulation.

demethylation_pathway cluster_demethylation Active DNA Demethylation Pathway mC 5-methylcytosine (5mC) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TET enzymes fC 5-formylcytosine (5fC) hmC->fC TET enzymes caC 5-carboxylcytosine (5caC) fC->caC TET enzymes C Cytosine (C) fC->C TDG/BER caC->C TDG/BER

Active DNA demethylation pathway.

This pathway illustrates the sequential oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of enzymes to 5hmC, 5fC, and 5-carboxylcytosine (5caC). Both 5fC and 5caC can be excised by Thymine DNA Glycosylase (TDG) and replaced with an unmodified cytosine through the Base Excision Repair (BER) pathway, thus completing the demethylation process. Validating the levels of 5fC with mass spectrometry provides a crucial checkpoint in dissecting this intricate regulatory network.

References

Mapping 5-formylcytosine: A Comparative Guide to fC-Seal and fCAB-Seq

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of epigenetic analysis, this guide provides a comprehensive comparison of two prominent techniques for mapping 5-formylcytosine (5fC): fC-Seal and fCAB-Seq. This document outlines their respective methodologies, performance metrics, and ideal applications, supported by available experimental data.

At a Glance: fC-Seal vs. fCAB-Seq

FeaturefC-Seal (formyl-Cytosine Selective Chemical Labeling)fCAB-Seq (formyl-Cytosine and Biotin-tag Assisted Sequencing)
Principle Affinity-based enrichment of 5fC-containing DNA fragments.Chemically-assisted bisulfite sequencing for single-base resolution of 5fC.
Resolution Genome-wide profiling (locus-level).Single-base resolution.
Primary Application Genome-wide distribution and identification of 5fC enriched regions.Precise localization and quantification of 5fC at specific CpG sites.
Sensitivity High, suitable for detecting low-abundance 5fC.[1]Can detect 5fC at levels down to a few percent with high sequencing depth.[1]
Specificity Highly selective for 5fC with minimal background noise.[1]High, relies on specific chemical protection of 5fC from bisulfite conversion.
Input DNA Typically in the microgram range (e.g., 50 µg).[1]Can be performed on nanogram quantities of DNA, especially for targeted amplicon sequencing.
Data Analysis Peak calling to identify enriched genomic regions.Comparison of cytosine methylation status between treated and untreated samples.

Quantitative Performance

fC-Seal Performance:

MetricObservationSource
Enrichment Specificity Confirmed to only enrich for 5fC-containing DNA, with enrichment being dependent on NaBH4 reduction.[1]
Non-specific Capture Significantly reduced non-specific DNA capture compared to a hydroxylamine-based labeling method.
Genomic 5fC Quantification Mass spectrometry analysis following fC-Seal enrichment showed a significant increase in detectable 5fC in Tdg knockout mouse embryonic stem cells (mESCs) compared to wild-type, demonstrating the method's ability to quantify global changes in 5fC levels.

fCAB-Seq Performance:

MetricObservationSource
Detection Limit Capable of detecting 5fC at endogenous loci with abundances as low as a few percent when combined with high-throughput bisulfite amplicon sequencing.
Validation of fC-Seal findings Successfully validated the presence and accumulation of 5fC at specific sites identified by fC-Seal.
Sequencing Depth Requirement High sequencing depth (e.g., >1000x for amplicon sequencing) is recommended to confidently distinguish the 5fC signal from background noise.

Experimental Workflows

The following diagrams illustrate the key steps in the fC-Seal and fCAB-Seq experimental protocols.

fc_seal_workflow cluster_dna_prep DNA Preparation cluster_labeling 5fC Labeling & Capture cluster_sequencing Sequencing & Analysis start Genomic DNA (sonicated) block_5hmc Block 5hmC with β-glucosyltransferase (βGT) and unmodified UDP-Glc start->block_5hmc reduce_5fc Reduce 5fC to 5hmC with NaBH4 block_5hmc->reduce_5fc label_new_5hmc Label newly formed 5hmC with azide-modified glucose using βGT reduce_5fc->label_new_5hmc biotinylate Biotinylate via Click Chemistry label_new_5hmc->biotinylate capture Capture on Streptavidin Beads biotinylate->capture library_prep Library Preparation capture->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (Peak Calling) sequencing->analysis

Caption: fC-Seal experimental workflow.

fcab_seq_workflow cluster_protection 5fC Protection cluster_bisulfite Bisulfite Conversion cluster_sequencing Sequencing & Analysis start Genomic DNA protect_5fc Protect 5fC with O-ethylhydroxylamine (EtONH2) start->protect_5fc bisulfite Sodium Bisulfite Treatment protect_5fc->bisulfite library_prep Library Preparation (PCR Amplification) bisulfite->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (Comparison to control) sequencing->analysis

Caption: fCAB-Seq experimental workflow.

Detailed Experimental Protocols

fC-Seal: Selective Chemical Labeling and Capture of 5fC

This protocol is a summary of the method described by Song et al., 2013.

1. Blocking of Endogenous 5hmC:

  • Start with 50 µg of sonicated genomic DNA (average fragment size of 400 bp).

  • Incubate the DNA in a 100 µL solution containing 50 mM HEPES buffer (pH 7.9), 25 mM MgCl2, 300 µM unmodified UDP-glucose, and 2 µM β-glucosyltransferase (βGT) for 1 hour at 37°C.

  • Purify the DNA using a suitable spin column.

2. Reduction of 5fC to 5hmC:

  • Prepare a fresh solution of 1.5 mg/mL sodium borohydride (NaBH4) in anhydrous methanol.

  • Add an equal volume of the NaBH4 solution to the DNA solution.

  • Vortex and incubate for 15 minutes at room temperature.

  • Purify the DNA by isopropanol precipitation.

3. Labeling of Newly Generated 5hmC:

  • Resuspend the DNA and perform a glucosylation reaction similar to step 1, but using an azide-modified UDP-glucose instead of the unmodified version.

4. Biotinylation and Capture:

  • Perform a click chemistry reaction to attach a biotin moiety to the azide group.

  • Capture the biotinylated DNA fragments using streptavidin-coated magnetic beads.

5. Library Preparation and Sequencing:

  • Elute the captured DNA.

  • Proceed with standard library preparation protocols for high-throughput sequencing.

fCAB-Seq: Chemically Assisted Bisulfite Sequencing of 5fC

This protocol is a summary of the method described by Song et al., 2013.

1. Protection of 5fC:

  • Incubate sonicated genomic DNA (or ChIP'd DNA) in a solution containing 100 mM MES buffer (pH 5.0) and 10 mM O-ethylhydroxylamine (EtONH2) for 2 hours at 37°C.

  • Purify the DNA using a nucleotide removal kit.

2. Sodium Bisulfite Treatment:

  • Subject the purified DNA to sodium bisulfite conversion using a commercial kit according to the manufacturer's instructions. This step converts unprotected cytosine and 5-hydroxymethylcytosine to uracil, while 5-methylcytosine and the EtONH2-protected 5fC remain as cytosine.

3. Library Preparation and Sequencing:

  • Perform PCR amplification to generate the sequencing library. During PCR, uracils are replicated as thymines.

  • Conduct high-throughput sequencing of the library.

4. Data Analysis:

  • A parallel standard bisulfite sequencing library (without EtONH2 treatment) should be prepared from the same starting material.

  • The 5fC locations are identified by comparing the sequencing results of the fCAB-Seq and the standard bisulfite sequencing libraries. Sites that read as cytosine in the fCAB-Seq library but as thymine in the standard bisulfite sequencing library are identified as 5fC.

Conclusion

The choice between fC-Seal and fCAB-Seq for 5fC mapping depends critically on the specific research question. fC-Seal is a powerful tool for genome-wide discovery of 5fC-enriched regions, particularly when dealing with samples where 5fC is of low abundance. Its high sensitivity and specificity make it ideal for initial genome-wide surveys. Conversely, fCAB-Seq provides the ultimate resolution, enabling the precise identification and quantification of 5fC at the single-nucleotide level. This level of detail is invaluable for understanding the role of 5fC in specific gene regulatory elements. For a comprehensive understanding of 5fC dynamics, a combined approach utilizing fC-Seal for initial discovery and fCAB-Seq for high-resolution validation is a powerful strategy.

References

A Researcher's Guide to Validating 5-Formylcytosine Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of 5-formylcytosine (5fC) is critical for advancing our understanding of epigenetic regulation in health and disease. This guide provides a comprehensive comparison of methodologies to validate the specificity of 5fC antibodies, supported by experimental protocols and data presentation, to ensure the reliability and reproducibility of your research findings.

The modification of cytosine bases in DNA is a key epigenetic mechanism. The ten-eleven translocation (TET) family of enzymes catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), which can be further oxidized to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC).[1][2][3] These oxidized cytosine derivatives are intermediates in the active DNA demethylation pathway and are believed to have their own distinct regulatory functions. Given the low abundance of 5fC in the genome, highly specific and sensitive antibodies are essential for its detection and characterization.[4]

This guide outlines key experimental approaches for validating the specificity of anti-5fC antibodies, including dot blot analysis, enzyme-linked immunosorbent assay (ELISA), and immunofluorescence.

TET-Mediated Cytosine Oxidation Pathway

The following diagram illustrates the enzymatic conversion of 5-methylcytosine to its oxidized derivatives, a fundamental pathway in active DNA demethylation. Understanding this pathway is crucial for designing and interpreting experiments aimed at studying these epigenetic modifications.

TET_Pathway 5mC 5mC 5hmC 5hmC 5mC->5hmC TET Enzymes 5fC 5fC 5hmC->5fC TET Enzymes 5caC 5caC 5fC->5caC TET Enzymes Cytosine Cytosine 5caC->Cytosine TDG/BER Pathway

Caption: The TET enzyme-mediated oxidation pathway of 5-methylcytosine.

Comparative Analysis of Anti-5fC Antibody Specificity

The specificity of an antibody is its ability to bind to its intended target with minimal cross-reactivity to other molecules. For 5fC antibodies, it is critical to assess their binding to unmodified cytosine (C), 5-methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), and 5-carboxylcytosine (5caC). The following table summarizes specificity data for commercially available 5fC antibodies, primarily derived from manufacturer datasheets.

Antibody CloneMethodTargetCross-Reactivity with 5mCCross-Reactivity with 5hmCCross-Reactivity with 5caCCross-Reactivity with C
Antibody A (Clone RM477) ELISA5fC-containing DNANot DetectedNot DetectedNot DetectedNot Detected
Antibody B (Clone D5D4K) Dot Blot, ELISA5fC-containing DNAHigh Specificity for 5fCHigh Specificity for 5fCHigh Specificity for 5fCHigh Specificity for 5fC
Antibody C (Polyclonal) Dot Blot5-formylcytidineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: This data is based on manufacturer-provided information and should be confirmed by in-house validation experiments.

Experimental Workflows for Antibody Validation

Effective validation of 5fC antibody specificity involves a multi-pronged approach. The following diagrams illustrate the general workflows for three common validation techniques.

Dot_Blot_Workflow cluster_0 Dot Blot Workflow DNA Spotting DNA Spotting Membrane Blocking Membrane Blocking DNA Spotting->Membrane Blocking Primary Antibody Incubation Primary Antibody Incubation Membrane Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Signal Detection Signal Detection Secondary Antibody Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Caption: Workflow for Dot Blot analysis of 5fC antibody specificity.

ELISA_Workflow cluster_1 Competitive ELISA Workflow Plate Coating (5fC-BSA) Plate Coating (5fC-BSA) Blocking Blocking Plate Coating (5fC-BSA)->Blocking Incubation (Ab + Sample/Standard) Incubation (Ab + Sample/Standard) Blocking->Incubation (Ab + Sample/Standard) Wash Wash Incubation (Ab + Sample/Standard)->Wash Secondary Antibody Incubation Secondary Antibody Incubation Wash->Secondary Antibody Incubation Substrate Addition Substrate Addition Secondary Antibody Incubation->Substrate Addition Signal Measurement Signal Measurement Substrate Addition->Signal Measurement IF_Workflow cluster_2 Immunofluorescence Workflow Cell Fixation & Permeabilization Cell Fixation & Permeabilization Blocking Blocking Cell Fixation & Permeabilization->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Counterstaining Counterstaining Secondary Antibody Incubation->Counterstaining Imaging Imaging Counterstaining->Imaging

References

Navigating the Maze of Modified Cytosines: A Comparative Guide to Detection Methods and their Cross-Reactivity Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate world of epigenetics, the accurate detection of modified cytosines is paramount. This guide provides an objective comparison of commonly used methods for identifying 5-methylcytosine (5mC) and its oxidized derivatives, with a special focus on the critical issue of cross-reactivity. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

The landscape of cytosine modifications is complex, with 5-methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC) each playing distinct roles in gene regulation and cellular function. The structural similarity between these modifications presents a significant challenge for detection methods, often leading to cross-reactivity and inaccurate quantification. This guide dissects the strengths and limitations of various techniques, empowering researchers to make informed decisions.

At a Glance: Comparison of Modified Cytosine Detection Methods

The following table summarizes the key performance characteristics of widely used techniques for modified cytosine detection, with a focus on their ability to distinguish between different modifications.

Method Principle Resolution Quantitative Key Advantage Cross-Reactivity/Limitation
Whole-Genome Bisulfite Sequencing (WGBS) Chemical conversion of unmethylated cytosine to uracil.Single-baseYesGold standard for 5mC detection.Cannot distinguish between 5mC and 5hmC. [1]
Oxidative Bisulfite Sequencing (oxBS-Seq) Chemical oxidation of 5hmC to 5fC, followed by bisulfite treatment.Single-baseYesAllows for the distinction between 5mC and 5hmC.[2][3]Inferred measurement of 5hmC by subtraction can compound errors.[4] Requires two separate sequencing runs.
Tet-Assisted Bisulfite Sequencing (TAB-Seq) Enzymatic protection of 5hmC and oxidation of 5mC, followed by bisulfite treatment.Single-baseYesDirect detection of 5hmC.[5]Relies on the high efficiency of the TET enzyme; incomplete conversion can lead to misidentification.
Methylated DNA Immunoprecipitation (MeDIP-Seq) Enrichment of methylated DNA fragments using an anti-5mC antibody.~100-300 bpSemi-quantitativeCost-effective for genome-wide screening.Potential for antibody cross-reactivity with 5hmC. Specificity is antibody-dependent.
Methylation-Sensitive Restriction Enzyme Seq (MRE-Seq) Digestion of unmethylated CpG sites by methylation-sensitive restriction enzymes.Restriction siteSemi-quantitativeEnriches for unmethylated regions.Limited to CpG sites within specific recognition sequences.
PacBio SMRT Sequencing Real-time monitoring of DNA polymerase kinetics.Single-moleculeYesDirect detection of various modifications without chemical conversion.Requires specialized equipment and bioinformatics pipelines.
Oxford Nanopore Sequencing Measures changes in ionic current as DNA passes through a nanopore.Single-moleculeYesDirect, real-time detection of modified bases on long reads.Accuracy can be influenced by sequencing depth and base-calling algorithms.

Understanding the Workflows: Visualizing the Detection Pathways

To better comprehend the intricacies of these methods, the following diagrams, generated using the DOT language, illustrate their experimental workflows and the chemical logic behind their specificity.

Cytosine_Modifications C Cytosine (C) mC 5-methylcytosine (5mC) C->mC DNMTs hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TET enzymes fC 5-formylcytosine (5fC) hmC->fC TET enzymes caC 5-carboxylcytosine (5caC) fC->caC TET enzymes

Figure 1: Enzymatic pathway of cytosine modifications.

Bisulfite_Sequencing_Workflow cluster_BS Standard Bisulfite Sequencing (BS-Seq) C_bs C U_bs Uracil (U) C_bs->U_bs Bisulfite Treatment mC_bs 5mC mC_bs->mC_bs Bisulfite Treatment (No Conversion) C_seq_bs Cytosine (C) mC_bs->C_seq_bs PCR & Sequencing hmC_bs 5hmC hmC_bs->hmC_bs Bisulfite Treatment (No Conversion) hmC_bs->C_seq_bs PCR & Sequencing T_bs Thymine (T) U_bs->T_bs PCR

Figure 2: Workflow of standard bisulfite sequencing.

oxBS_TAB_Workflows cluster_oxBS Oxidative Bisulfite Sequencing (oxBS-Seq) cluster_TAB Tet-Assisted Bisulfite Sequencing (TAB-Seq) hmC_ox 5hmC fC_ox 5fC hmC_ox->fC_ox KRuO4 Oxidation U_ox U fC_ox->U_ox Bisulfite T_ox T U_ox->T_ox PCR & Seq mC_ox 5mC mC_ox->mC_ox KRuO4 (No Reaction) mC_seq_ox C mC_ox->mC_seq_ox Bisulfite & PCR & Seq hmC_tab 5hmC ghmC_tab 5gmC hmC_tab->ghmC_tab β-glucosyl- transferase (βGT) ghmC_tab->ghmC_tab TET1 (No Reaction) hmC_seq_tab C ghmC_tab->hmC_seq_tab Bisulfite & PCR & Seq mC_tab 5mC caC_tab 5caC mC_tab->caC_tab TET1 Oxidation U_tab U caC_tab->U_tab Bisulfite T_tab T U_tab->T_tab PCR & Seq

Figure 3: Comparative workflows of oxBS-Seq and TAB-Seq.

Deep Dive into Experimental Protocols

Accurate and reproducible results depend on meticulous experimental execution. Below are detailed methodologies for key modified cytosine detection techniques.

Whole-Genome Bisulfite Sequencing (WGBS) Protocol
  • DNA Fragmentation: Genomic DNA is fragmented to a desired size range (e.g., 200-400 bp) using sonication (e.g., Covaris).

  • End Repair and A-tailing: Fragmented DNA is end-repaired to create blunt ends, and an 'A' nucleotide is added to the 3' ends.

  • Adapter Ligation: Methylated sequencing adapters are ligated to the DNA fragments. The use of methylated adapters is crucial to protect them from bisulfite conversion.

  • Bisulfite Conversion: The adapter-ligated DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated and hydroxymethylated cytosines remain unchanged.

  • PCR Amplification: The bisulfite-converted DNA is amplified by PCR using primers that target the ligated adapters.

  • Sequencing: The amplified library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads are aligned to a reference genome, and the methylation status of each cytosine is determined by comparing the sequenced base to the reference. A 'C' in the read indicates a methylated or hydroxymethylated cytosine, while a 'T' indicates an unmethylated cytosine.

Oxidative Bisulfite Sequencing (oxBS-Seq) Protocol

The oxBS-Seq protocol is performed in parallel with a standard WGBS experiment on the same genomic DNA sample.

  • Oxidation: Genomic DNA is subjected to chemical oxidation using potassium perruthenate (KRuO4). This step specifically converts 5hmC to 5-formylcytosine (5fC). 5mC remains unaffected.

  • Bisulfite Conversion: The oxidized DNA is then treated with sodium bisulfite. This converts unmethylated cytosines and 5fC to uracil. 5mC remains as cytosine.

  • Library Preparation and Sequencing: The subsequent steps of library preparation, PCR amplification, and sequencing are the same as for WGBS.

  • Data Analysis: By comparing the results from the oxBS-Seq and the parallel BS-Seq experiments, the levels of 5mC and 5hmC can be inferred. In oxBS-Seq, only 5mC is read as 'C', while in BS-Seq, both 5mC and 5hmC are read as 'C'. The difference between the two provides the level of 5hmC at single-base resolution.

Tet-Assisted Bisulfite Sequencing (TAB-Seq) Protocol
  • Glucosylation of 5hmC: The hydroxyl group of 5hmC in the genomic DNA is protected by glucosylation using β-glucosyltransferase (βGT). This prevents its oxidation in the subsequent step.

  • TET1 Oxidation of 5mC: The DNA is then treated with a recombinant TET1 enzyme, which oxidizes 5mC to 5-carboxylcytosine (5caC). The protected 5hmC is not affected. The efficiency of this conversion is critical and is reported to be over 96%.

  • Bisulfite Conversion: The treated DNA undergoes standard bisulfite conversion. Unmethylated cytosines and 5caC are converted to uracil. The protected 5hmC remains as cytosine.

  • Library Preparation and Sequencing: The protocol follows the standard library preparation and sequencing steps.

  • Data Analysis: In the final sequencing data, any 'C' detected represents a 5hmC in the original genomic DNA, providing a direct measurement of this modification.

Methylated DNA Immunoprecipitation Sequencing (MeDIP-Seq) Protocol
  • DNA Fragmentation: Genomic DNA is fragmented by sonication to a size range of 100-300 bp.

  • Denaturation: The fragmented DNA is denatured to single strands.

  • Immunoprecipitation: The single-stranded DNA is incubated with a monoclonal antibody specific to 5-methylcytosine.

  • Capture of Antibody-DNA Complexes: The antibody-DNA complexes are captured using magnetic beads coated with a secondary antibody.

  • Washing and Elution: The beads are washed to remove non-specifically bound DNA, and the enriched methylated DNA is then eluted.

  • Library Preparation and Sequencing: The enriched DNA is used to prepare a sequencing library, which is then sequenced.

  • Data Analysis: Sequencing reads are mapped to a reference genome to identify regions enriched for DNA methylation. The specificity of the anti-5mC antibody is crucial, as some antibodies may show cross-reactivity with 5hmC. However, studies have shown that some anti-5mC antibodies have a high selective affinity for 5mC over 5hmC.

The Frontier of Direct Detection: Third-Generation Sequencing

Third-generation sequencing technologies, such as PacBio's Single-Molecule, Real-Time (SMRT) sequencing and Oxford Nanopore Technologies' sequencing, offer a paradigm shift in the detection of modified bases. These methods can directly identify various cytosine modifications without the need for chemical conversion or amplification, thereby avoiding the associated biases and DNA degradation.

  • PacBio SMRT Sequencing: This technology monitors the kinetics of DNA polymerase as it incorporates fluorescently labeled nucleotides. The presence of a modified base in the template strand causes a characteristic pause in the polymerase activity, which can be detected and used to identify the specific modification.

  • Oxford Nanopore Sequencing: This method involves passing a DNA molecule through a protein nanopore and measuring the resulting changes in the ionic current. Each base, including modified bases, produces a distinct electrical signal, allowing for their direct identification in real-time.

While these technologies hold immense promise for the direct and simultaneous detection of multiple epigenetic marks on long reads, their widespread adoption is still evolving, with ongoing developments in accuracy and bioinformatics analysis pipelines.

Concluding Remarks

The choice of a method for modified cytosine detection is a critical decision that depends on the specific research question, the biological context, and the available resources. For researchers focused on 5mC, WGBS remains a robust standard. However, when the goal is to distinguish between 5mC and 5hmC, oxBS-Seq and TAB-Seq provide single-base resolution, with TAB-Seq offering a more direct measurement of 5hmC. Affinity-based methods like MeDIP-Seq are valuable for genome-wide screening but require careful validation of antibody specificity to avoid cross-reactivity issues. The advent of third-generation sequencing technologies is revolutionizing the field by enabling the direct detection of a wider range of modifications, promising a more comprehensive understanding of the epigenome in the future. By carefully considering the principles, advantages, and limitations of each technique outlined in this guide, researchers can navigate the complexities of modified cytosine analysis and generate high-quality, reliable data to advance their scientific discoveries.

References

The Mutagenic Potential of 5-Formylcytosine and Other Oxidized Cytosines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The epigenetic landscape of DNA is not limited to the well-known 5-methylcytosine (5mC). The discovery of its oxidized derivatives, including 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), has opened new avenues in understanding gene regulation and genome stability. However, the presence of these modified bases, particularly the aldehyde-containing 5fC, raises critical questions about their potential to induce mutations and compromise genomic integrity. This guide provides an objective comparison of the mutagenic potential of 5fC and other key oxidized cytosines, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular processes.

Quantitative Comparison of Mutagenic Potential

The mutagenic potential of oxidized cytosines has been investigated in various experimental systems, primarily through shuttle vector-based assays in both prokaryotic (E. coli) and eukaryotic (mammalian) cells. These assays allow for the site-specific incorporation of a modified base into a plasmid, which is then replicated in the host cells. The subsequent analysis of the plasmid progeny reveals the frequency and types of mutations induced by the lesion.

The following table summarizes the key quantitative data on the mutagenicity of 5fC, 5hmC, and 5caC.

Modified BaseExperimental SystemMutation Frequency (%)Predominant Mutation Type(s)Reference
5-formylcytosine (5fC) Mammalian (COS-7) cells0.03 - 0.28C→T, C→G, C→A[1][2]
E. coli~0.3 - 0.6C→T[3][4][5]
5-hydroxymethylcytosine (5hmC) E. coli~0.2 - 0.4C→T
5-carboxylcytosine (5caC) E. coli~0.7 - 1.1C→T
5-hydroxycytosine (5-OHC) E. coli~0.05C→T
Uracil glycol (Ug) E. coli~80C→T
5-hydroxyuracil (5-OHU) E. coli~83C→T

Key Observations:

  • 5fC exhibits notable mutagenicity in mammalian cells , inducing a broader spectrum of mutations (C→T, C→G, and C→A) compared to what is observed in E. coli, where C→T transitions are predominant.

  • In E. coli, 5caC is the most mutagenic among the oxidized derivatives of 5mC , followed by 5fC and then 5hmC.

  • Other oxidized cytosines, such as uracil glycol and 5-hydroxyuracil, are highly mutagenic , with mutation frequencies approaching 80-83% in E. coli, primarily causing C→T transitions. This highlights the significant mutagenic threat posed by cytosine deamination coupled with oxidation.

  • 5-hydroxycytosine (5-OHC) is weakly mutagenic in E. coli.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to assess the mutagenic potential of oxidized cytosines.

Shuttle Vector-Based Mutagenicity Assay

This assay is a cornerstone for studying the mutagenic properties of specific DNA lesions in a cellular context.

1. Plasmid Construction:

  • A shuttle vector plasmid, capable of replication in both E. coli and a target mammalian cell line (e.g., pZ189, pSP189), is used.
  • A single, site-specific oxidized cytosine lesion (e.g., 5fC) is incorporated into a synthetic oligonucleotide.
  • This lesion-containing oligonucleotide is then ligated into the shuttle vector, typically within a reporter gene (e.g., supF).

2. Transfection into Mammalian Cells:

  • The constructed plasmids are transfected into a suitable mammalian cell line (e.g., COS-7, HEK293T) using standard methods like calcium phosphate precipitation or lipofection.
  • The plasmids are allowed to replicate within the mammalian cells for a defined period (e.g., 48-72 hours).

3. Plasmid Rescue and Transformation into E. coli:

  • The replicated plasmids are extracted from the mammalian cells (Hirt extraction).
  • The recovered plasmids are then transformed into a specific E. coli indicator strain that allows for the selection of plasmids with mutations in the reporter gene. For the supF gene, an indicator strain with a nonsense mutation in the lacZ gene is used.

4. Mutation Analysis:

  • The transformed E. coli are plated on selective media. Plasmids with a functional supF gene will suppress the lacZ mutation, resulting in blue colonies on X-gal plates. Plasmids with mutations in the supF gene will result in white colonies.
  • The mutation frequency is calculated as the ratio of white colonies to the total number of colonies.
  • The nature of the mutations is determined by sequencing the reporter gene from the mutant (white) colonies.

In Vitro Translesion Synthesis (TLS) Assay

This assay assesses the ability of purified DNA polymerases to bypass a specific DNA lesion and the fidelity of this bypass.

1. Template-Primer Preparation:

  • A synthetic DNA oligonucleotide containing the site-specific oxidized cytosine lesion serves as the template.
  • A shorter, complementary primer is annealed to the template, with its 3'-end positioned just before the lesion. The primer is typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent tag for visualization.

2. Polymerase Reaction:

  • The template-primer duplex is incubated with a purified DNA polymerase (e.g., human polymerase η, κ, or a replicative polymerase).
  • The reaction mixture contains dNTPs (either all four or a specific one for single-incorporation studies) and the necessary buffers and cofactors.
  • The reaction is allowed to proceed for a specific time at an optimal temperature.

3. Product Analysis:

  • The reaction is stopped, and the DNA products are separated by denaturing polyacrylamide gel electrophoresis.
  • The gel is visualized using autoradiography or fluorescence imaging.
  • The efficiency of bypass is determined by the amount of full-length product formed.
  • The fidelity of synthesis is assessed by analyzing the products of single-nucleotide incorporation opposite the lesion or by sequencing the full-length products.

Signaling Pathways and Experimental Workflows

Base Excision Repair of 5fC and 5caC

The primary cellular defense against the mutagenic potential of 5fC and 5caC is the Base Excision Repair (BER) pathway. This pathway is initiated by the DNA glycosylase, Thymine-DNA Glycosylase (TDG).

BER_Pathway cluster_0 DNA with 5fC or 5caC cluster_1 Base Excision cluster_2 AP Site Formation cluster_3 AP Site Cleavage cluster_4 Gap Filling and Ligation cluster_5 Repaired DNA DNA_lesion 5fC/5caC in DNA TDG TDG (Thymine-DNA Glycosylase) Recognizes and excises 5fC/5caC DNA_lesion->TDG Recognition AP_site AP (Apurinic/Apyrimidinic) Site TDG->AP_site Excision APE1 APE1 (AP Endonuclease 1) Cleaves the phosphodiester backbone AP_site->APE1 Processing PolB DNA Polymerase β Inserts a new cytosine APE1->PolB Creates 3'-OH Ligase DNA Ligase III Seals the nick PolB->Ligase Gap Filling Repaired_DNA Unmodified Cytosine Ligase->Repaired_DNA Sealing Shuttle_Vector_Workflow start Start: Design Oligo with site-specific lesion plasmid_prep 1. Construct Shuttle Vector (Ligate oligo into plasmid) start->plasmid_prep transfection 2. Transfect into Mammalian Cells plasmid_prep->transfection replication 3. Plasmid Replication in Mammalian Cells transfection->replication rescue 4. Rescue Plasmids (Hirt Extraction) replication->rescue transformation 5. Transform into Indicator E. coli rescue->transformation plating 6. Plate on Selective Media (e.g., with X-gal) transformation->plating analysis 7. Analyze Colonies (Blue vs. White) plating->analysis sequencing 8. Sequence Mutant Plasmids (from white colonies) analysis->sequencing end End: Determine Mutation Frequency and Spectrum sequencing->end

References

The Impact of 5-Formyl-dCTP on DNA Polymerase Fidelity and Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate replication of genetic material is paramount for cellular function and viability. DNA polymerases, the enzymes responsible for DNA synthesis, exhibit remarkable fidelity in selecting the correct deoxynucleoside triphosphate (dNTP) to incorporate into a growing DNA strand. However, the presence of modified nucleotides, such as 5-Formyl-dCTP (5-fdCTP), can significantly influence the efficiency and fidelity of these enzymes. This guide provides a comprehensive comparison of the effects of 5-fdCTP on DNA polymerase activity, supported by experimental data, and contrasts its performance with other modified nucleotides.

This compound is a modified deoxycytidine triphosphate that can be incorporated into DNA by various DNA polymerases[1]. It is a key intermediate in the active DNA demethylation pathway, playing a crucial role in epigenetic regulation[1]. Understanding how DNA polymerases interact with this modified nucleotide is essential for elucidating its biological roles and for its application in molecular biology techniques.

Quantitative Comparison of Nucleotide Incorporation

The efficiency and fidelity of DNA polymerase-mediated nucleotide incorporation are quantitatively assessed by steady-state and pre-steady-state kinetic parameters. The catalytic efficiency is often represented by the specificity constant (kcat/Km or kpol/Kd), which reflects both the rate of catalysis (kcat or kpol) and the enzyme's affinity for the substrate (Km or Kd). Fidelity is a measure of the polymerase's ability to discriminate between correct and incorrect nucleotides.

Below are tables summarizing the kinetic parameters for the incorporation of this compound and other modified nucleotides by various DNA polymerases.

Table 1: Steady-State Kinetic Parameters for Correct Nucleotide Incorporation Opposite 5-Formylcytosine (5fC) in the DNA Template by Human DNA Polymerase β

Incoming Nucleotidekpol (s⁻¹)Kd (µM)Catalytic Efficiency (kpol/Kd) (s⁻¹µM⁻¹)
dGTPNot significantly affectedNot significantly affectedNot significantly affected

Data adapted from a study on the replication of modified cytosines by human DNA polymerase β. The study indicates that the catalytic efficiency for dGTP incorporation is not significantly affected when 5-formylcytosine is in the DNA template[2][3][4].

Table 2: Comparative Incorporation of Epigenetic Pyrimidine dNTPs by Various DNA Polymerases in Competition with Natural dNTPs

Modified dNTPDNA PolymeraseRelative Incorporation Efficiency
This compoundT4 DNA Polymerase+++
This compoundTaq DNA Polymerase+++
This compoundKOD XL DNA Polymerase+++
This compoundPwo DNA Polymerase+++
This compoundHuman DNA Polymerase α+++
This compoundVent(exo-) DNA Polymerase-
5-Methyl-dCTPMultiple Polymerases++++
5-Hydroxymethyl-dCTPT4 DNA Polymerase++++

This table summarizes findings from a study where '++++' indicates the modified nucleotide is a better substrate than the natural counterpart, '+++' indicates a superior substrate, and '-' indicates no incorporation was observed.

Table 3: Mutagenic Potential of 5-Formyl-modified Nucleotides

Modified NucleotideInduced MutationsMutagenicity Comparison
5-Formyl-dUTPG·C to A·T, A·T to G·C, G·C to T·AComparable to 8-hydroxy-dGTP
5-Formylcytosine (in template)5-fC-->G, 5-fC-->A, 5-fC-->TMutagenic in mammalian cells

Data from in vivo studies in E. coli and mammalian cells highlight the mutagenic nature of 5-formyl modified nucleotides.

Experimental Protocols

Accurate assessment of DNA polymerase fidelity and efficiency with modified nucleotides requires robust experimental methodologies. Below are detailed protocols for key experiments.

Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation

This method allows for the determination of the maximal rate of nucleotide incorporation (kpol) and the apparent dissociation constant (Kd) for the dNTP.

Materials:

  • Purified DNA polymerase

  • 5'-³²P-labeled primer-template DNA substrate

  • Unlabeled primer-template DNA (for trapping)

  • dNTP solutions (including this compound and other modified dNTPs)

  • Rapid quench-flow instrument

  • Quench solution (e.g., 0.5 M EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager

Procedure:

  • Enzyme-DNA Complex Formation: Pre-incubate the DNA polymerase with the 5'-³²P-labeled primer-template DNA in the reaction buffer at the desired temperature. The concentration of the enzyme should be in excess of the DNA to ensure that most of the DNA is bound.

  • Initiation of Reaction: Rapidly mix the enzyme-DNA complex with a solution containing the dNTP of interest and Mg²⁺ to initiate the reaction.

  • Quenching: After a series of short time intervals (milliseconds to seconds), quench the reaction by adding a quench solution.

  • Product Analysis: Separate the products (extended primer) from the unextended primer using denaturing PAGE.

  • Quantification: Quantify the amount of product formed at each time point using a phosphorimager.

  • Data Analysis: Plot the product concentration as a function of time. The data for the initial "burst" phase of the reaction is fitted to a single exponential equation to determine the burst amplitude and the rate constant for the first turnover (kobs). By plotting kobs against the dNTP concentration and fitting the data to a hyperbolic equation, the values for kpol and Kd can be determined.

Gel-Based DNA Polymerase Fidelity Assay

This assay is used to determine the misincorporation frequency of a DNA polymerase.

Materials:

  • Purified DNA polymerase

  • 5'-³²P-labeled primer-template DNA with a defined template sequence

  • All four dNTPs (dATP, dGTP, dCTP, dTTP) and the modified dNTP

  • Reaction buffer

  • Denaturing PAGE apparatus

  • Phosphorimager

Procedure:

  • Reaction Setup: Set up separate reactions for the correct nucleotide and each of the incorrect nucleotides (and the modified nucleotide) at varying concentrations. The reactions contain the DNA polymerase and the 5'-³²P-labeled primer-template in the reaction buffer.

  • Initiation and Incubation: Initiate the reactions by adding the dNTPs and incubate at the optimal temperature for the polymerase for a defined period.

  • Termination: Stop the reactions by adding a loading buffer containing a denaturing agent (e.g., formamide) and a tracking dye.

  • Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Analysis: Visualize and quantify the bands corresponding to the unextended primer and the extended product using a phosphorimager.

  • Calculation of Fidelity: The fidelity is calculated as the ratio of the efficiency of correct nucleotide incorporation to the efficiency of incorrect nucleotide incorporation. The efficiency is determined from the slope of the linear portion of the plot of product formation versus dNTP concentration (Vmax/Km).

Visualizing the Impact: Workflows and Pathways

To better illustrate the experimental processes and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow_PreSteadyState_Kinetics cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme DNA Polymerase mix1 Pre-incubate: Enzyme + DNA enzyme->mix1 dna 5'-³²P-labeled Primer-Template DNA dna->mix1 dNTP dNTP Solution (e.g., 5-fdCTP) mix2 Rapid Mix: (Enzyme-DNA) + dNTP dNTP->mix2 mix1->mix2 quench Quench Reaction (EDTA) mix2->quench Time Points page Denaturing PAGE quench->page phosphor Phosphorimaging page->phosphor analysis Data Analysis: Plot Product vs. Time phosphor->analysis kinetics Determine kpol & Kd analysis->kinetics DNA_Demethylation_Pathway mC 5-methylcytosine (5mC) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC TET Enzymes fC 5-formylcytosine (5fC) hmC->fC TET Enzymes caC 5-carboxylcytosine (5caC) fC->caC TET Enzymes C Cytosine (C) caC->C TDG/BER Pathway

References

A Researcher's Guide to Commercial 5-Formylcytosine Analysis Kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of 5-formylcytosine (5fC), a key intermediate in the active DNA demethylation pathway, is crucial for understanding epigenetic regulation in health and disease. This guide provides a comprehensive comparison of commercially available kits for 5fC analysis, focusing on both global quantification and genome-wide profiling methods. We present a synthesis of available performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.

Global 5-Formylcytosine Quantification: ELISA-Based Kits

Enzyme-linked immunosorbent assay (ELISA)-based kits offer a straightforward and high-throughput method for quantifying the total amount of 5fC in a DNA sample. These kits are particularly useful for screening large numbers of samples to identify global changes in 5fC levels.

Performance Comparison of Commercial ELISA Kits

Direct head-to-head comparisons of commercial 5fC ELISA kits in peer-reviewed literature are limited. The following table summarizes the performance metrics of a prominent commercially available kit based on manufacturer's data and independent validation studies.

FeatureEpigenTek MethylFlash™ 5-Formylcytosine (5fC) DNA Quantification Kit (Colorimetric)
Principle ELISA-like colorimetric assay using capture and detection antibodies specific for 5fC.[1]
Detection Limit As low as 1 pg of 5fC.[1]
Input DNA 100 ng to 300 ng of purified DNA.[2]
Assay Time Approximately 3 hours and 45 minutes.[1]
Specificity High specificity for 5fC with no cross-reactivity to cytosine, 5-methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), or 5-carboxylcytosine (5caC) within the recommended DNA concentration range.[1]
Throughput 96-well strip format suitable for manual or high-throughput analysis.
Validation Results are reported to be in good agreement with estimations from other methods.

Genome-Wide 5-Formylcytosine Profiling: Sequencing-Based Methods

For researchers interested in identifying the precise genomic locations of 5fC, several sequencing-based methods are available. These techniques provide single-base resolution maps of 5fC distribution, offering deeper insights into its regulatory functions. While many of these are offered as services, the underlying methodologies are critical to understand for data interpretation.

Comparison of Genome-Wide 5fC Sequencing Methods

The following table compares the key features of the most common sequencing-based methods for 5fC analysis.

FeaturefC-SealfCAB-SeqoxBS-Seq (for 5fC inference)MAB-Seq
Principle Chemical labeling of 5fC followed by enrichment.Chemically assisted bisulfite sequencing; protection of 5fC from bisulfite conversion.Oxidative bisulfite sequencing; infers 5fC by comparing BS-Seq and oxBS-Seq data.Methylase-assisted bisulfite sequencing; enzymatic protection of unmodified cytosines.
Resolution Locus-specific enrichmentSingle-baseSingle-baseSingle-base
Advantages High sensitivity, no antibody interference.Direct detection of 5fC at single-base resolution.Can distinguish 5mC from 5hmC.Requires less sequencing effort than subtractive methods, economical.
Disadvantages Not a direct sequencing method.Requires a matched non-treated control.Indirect detection of 5fC, significant DNA loss can occur.Cannot distinguish between 5fC and 5caC without an additional chemical reduction step.
Starting DNA Nanogram quantitiesNanogram to microgram quantitiesMicrogram quantitiesNanogram to microgram quantities

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and for making informed decisions about which kit or method to adopt.

Protocol for Global 5fC Quantification using EpigenTek MethylFlash™ Kit

This protocol is a summary of the manufacturer's instructions.

  • DNA Binding: Add binding solution to the microplate wells, followed by the addition of 100-300 ng of sample DNA and controls. Incubate at 37°C for 90 minutes.

  • Washing: Wash the wells three times with the provided wash buffer.

  • Antibody Incubation: Add the capture antibody and incubate at room temperature for 60 minutes. After washing, add the detection antibody and incubate for 30 minutes.

  • Signal Enhancement: Wash the wells and add the enhancer solution. Incubate for 30 minutes.

  • Color Development: After a final wash, add the developer solution and incubate for 5-10 minutes at room temperature.

  • Measurement: Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the amount and percentage of 5fC in the DNA sample based on the absorbance of the sample and the standard curve.

General Protocol for Methylase-Assisted Bisulfite Sequencing (MAB-Seq)

This is a generalized protocol based on published methods.

  • Genomic DNA Preparation: Isolate high-quality genomic DNA.

  • M.SssI Methyltransferase Treatment: Treat the genomic DNA with M.SssI CpG methyltransferase to convert all unmodified CpG cytosines to 5mC. This leaves 5fC and 5caC unprotected.

  • Bisulfite Conversion: Perform bisulfite conversion on the M.SssI-treated DNA. During this step, 5fC and 5caC are deaminated to uracil, while 5mC (originally unmodified C and endogenous 5mC) and 5hmC remain as cytosine.

  • Library Preparation and Sequencing: Prepare a sequencing library from the bisulfite-converted DNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome. The sites that were originally 5fC or 5caC will be read as thymine, while unmodified cytosines (now 5mC) and endogenous 5mC/5hmC will be read as cytosine.

Visualizing the Landscape of 5fC Analysis

Diagrams illustrating the biological context and experimental workflows can clarify complex processes.

DNA_Demethylation_Pathway Active DNA Demethylation Pathway cluster_TET TET Enzymes cluster_BER Base Excision Repair (BER) mC 5-methylcytosine (5mC) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC Oxidation fC 5-formylcytosine (5fC) hmC->fC Oxidation caC 5-carboxylcytosine (5caC) fC->caC Oxidation C Cytosine (C) fC->C TDG/BER caC->C TDG/BER

Caption: The active DNA demethylation pathway.

Global_5fC_Quantification_Workflow Global 5fC Quantification Workflow (ELISA) DNA_Isolation DNA Isolation DNA_Binding DNA Binding to Plate DNA_Isolation->DNA_Binding Capture_Ab Add 5fC Capture Antibody DNA_Binding->Capture_Ab Detection_Ab Add Detection Antibody Capture_Ab->Detection_Ab Color_Development Add Substrate & Develop Color Detection_Ab->Color_Development Measurement Measure Absorbance Color_Development->Measurement Quantification Quantify 5fC Measurement->Quantification

Caption: ELISA-based global 5fC quantification workflow.

MAB_Seq_Workflow MAB-Seq Workflow for Genome-Wide 5fC Analysis gDNA Genomic DNA M_SssI M.SssI Treatment (C -> 5mC) gDNA->M_SssI Bisulfite Bisulfite Conversion M_SssI->Bisulfite Library_Prep Library Preparation Bisulfite->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (T reads = 5fC/5caC) Sequencing->Data_Analysis

Caption: MAB-Seq workflow for genome-wide 5fC analysis.

Conclusion

The choice of a 5fC analysis method depends heavily on the specific research question. For high-throughput screening of global 5fC changes, ELISA-based kits like the EpigenTek MethylFlash™ provide a rapid and sensitive solution. For detailed mechanistic studies requiring the precise localization of 5fC across the genome, sequencing-based methods such as MAB-Seq offer a powerful, single-base resolution approach. Researchers should carefully consider the performance characteristics, experimental workflow, and data output of each method to select the most appropriate tool for their epigenetic investigations.

References

Safety Operating Guide

Personal protective equipment for handling 5-Formyl-dCTP

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety protocols and logistical information for the handling of 5-Formyl-dCTP. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Hazard Information

Engineering Controls:

  • All work with this compound, especially when handling the concentrated solution, should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.

Personal Protective Equipment (PPE):

  • A comprehensive PPE regimen is mandatory.[1] This includes, but is not limited to, a lab coat, safety glasses with side shields or chemical splash goggles, and nitrile gloves.[1] For procedures with a higher risk of splashing, consider using a face shield in addition to goggles.

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE are the primary defense against exposure to this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact with the potentially mutagenic compound.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes of the solution.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required when handled in a fume hoodA respirator may be necessary if there is a risk of aerosolization outside of a ventilated enclosure.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound solution:

  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary materials, including microcentrifuge tubes, pipettes, and waste containers.

  • Donning PPE: Put on a lab coat, safety glasses or goggles, and two pairs of nitrile gloves.

  • Retrieval from Storage: Obtain the vial of this compound from the -20°C storage.[2]

  • Thawing: Allow the solution to thaw on ice.

  • Centrifugation: Before opening, briefly centrifuge the vial to collect the entire solution at the bottom.[2]

  • Aliquoting: In the fume hood, carefully open the vial. Use a calibrated pipette to aliquot the desired amount into microcentrifuge tubes.

  • Storage of Aliquots: Securely cap the aliquots and store them at -20°C for future use. Properly label each aliquot with the compound name, concentration, and date.

  • Immediate Use: If using immediately, proceed with the experimental protocol within the fume hood.

  • Doffing PPE: After handling is complete, remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves, followed by the lab coat, and then the inner pair of gloves. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Liquid Waste: All aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Solid Waste: All materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, should be disposed of in a designated hazardous waste container.

  • Decontamination: In case of a spill, decontaminate the area using a suitable laboratory disinfectant or a 10% bleach solution, followed by a thorough rinse with water. All materials used for spill cleanup should be disposed of as hazardous waste.

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical and potentially mutagenic waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling prep_area 1. Prepare work area in fume hood don_ppe 2. Don appropriate PPE prep_area->don_ppe get_reagent 3. Retrieve this compound from -20°C storage don_ppe->get_reagent thaw 4. Thaw solution on ice centrifuge 5. Centrifuge vial briefly thaw->centrifuge aliquot 6. Aliquot in fume hood centrifuge->aliquot store 7. Store aliquots at -20°C aliquot->store use 8. Proceed with experiment aliquot->use dispose_waste 9. Dispose of waste properly doff_ppe 10. Doff PPE and wash hands dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.